5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFIGWXLOGLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole is a five-membered heterocyclic ring system that has garnered substantial attention in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in modern pharmacology stems from its unique chemical properties and its role as a versatile pharmacophore. A key feature of the 1,2,4-oxadiazole ring is its function as a bioisostere for ester and amide functionalities.[1][4] This bioisosteric replacement is a critical strategy in drug design, as it can enhance the metabolic stability of a potential drug candidate by replacing easily hydrolyzable groups with a more robust heterocyclic core, while maintaining or improving biological activity.[1]
This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound. We will explore a field-proven synthetic methodology, from the selection of starting materials to the final product, and detail the analytical techniques required for its unambiguous characterization. The inclusion of a 2-fluorophenyl moiety is particularly relevant, as fluorine substitution is a widely used tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Part 1: Synthesis Methodology
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[5][6][7] This process occurs in two fundamental stages: the initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration to form the stable aromatic oxadiazole ring.[5][7] For the synthesis of this compound, the selected precursors are acetamidoxime and 2-fluorobenzoyl chloride.
Causality of Reagent Selection
-
Acetamidoxime (CH₃C(NH₂)NOH): This starting material provides the C3-methyl group and the N4-O1-C5 backbone segment of the oxadiazole ring.
-
2-Fluorobenzoyl Chloride (FC₆H₄COCl): This acylating agent provides the C5 carbon and its attached 2-fluorophenyl substituent. Its high reactivity as an acyl chloride facilitates the initial acylation step under mild conditions.
-
Base (e.g., Pyridine, Triethylamine): The acylation reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid, driving the reaction to completion.[6]
Synthetic Workflow Diagram
Caption: A workflow for the two-step synthesis of the target oxadiazole.
Detailed Experimental Protocol
This protocol describes a robust one-pot synthesis, which enhances efficiency by avoiding the isolation of the O-acylamidoxime intermediate.[1][6]
Materials:
-
Acetamidoxime
-
2-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add acetamidoxime (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the suspension and stir for 10 minutes. The use of pyridine is crucial as it acts as both a base to neutralize the forthcoming HCl and as a nucleophilic catalyst.
-
O-Acylation: Add a solution of 2-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC).
-
Cyclodehydration: Upon completion of the first step, gently heat the reaction mixture to reflux (approx. 40 °C) and maintain for 12-18 hours. This thermal energy is sufficient to induce the intramolecular cyclization and dehydration, forming the aromatic 1,2,4-oxadiazole ring.[7]
-
Workup: Cool the reaction mixture to room temperature and quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any unreacted starting acid.
-
Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.
Part 2: Physicochemical and Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are paramount.[8] A combination of spectroscopic techniques is employed to validate the successful synthesis of the target compound.
Characterization Workflow Diagram
Caption: The process for purifying and analyzing the synthesized compound.
Expected Analytical Data
The following table summarizes the expected data for this compound (Molecular Formula: C₉H₇FN₂O, Molecular Weight: 178.17 g/mol ).
| Technique | Expected Observations |
| ¹H NMR | δ ~2.5-2.7 ppm (s, 3H): Singlet corresponding to the methyl protons at the C3 position. δ ~7.2-8.2 ppm (m, 4H): A series of multiplets in the aromatic region corresponding to the four protons of the 2-fluorophenyl ring. The coupling with fluorine will introduce additional complexity to the splitting patterns. |
| ¹³C NMR | δ ~10-15 ppm: Signal for the CH₃ carbon. δ ~115-135 ppm: Signals for the aromatic carbons of the fluorophenyl ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹Jcf), and adjacent carbons will show smaller two- and three-bond couplings. δ ~160 ppm (d): Signal for the C2' carbon of the phenyl ring, split by the adjacent fluorine. δ ~168 ppm: Signal for the C 3 carbon of the oxadiazole ring. δ ~175 ppm: Signal for the C 5 carbon of the oxadiazole ring.[9] |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching (methyl). ~1610, 1580, 1490: C=C and C=N stretching vibrations from the aromatic and oxadiazole rings. ~1250-1200: Aryl-F stretching. ~1100-1000: C-O-C stretching within the oxadiazole ring.[8] |
| Mass Spec. (HRMS) | [M+H]⁺: Expected m/z at 179.0615 for C₉H₈FN₂O⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[8] The fragmentation pattern would likely involve cleavage of the oxadiazole ring.[10] |
Part 3: The Role of 1,2,4-Oxadiazoles in Drug Discovery
The successful and verifiable synthesis of molecules like this compound is the foundational step for more advanced research. The 1,2,4-oxadiazole scaffold is present in a multitude of compounds investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][3] This broad utility underscores the importance of developing efficient synthetic routes to create diverse libraries of these compounds for high-throughput screening and lead optimization. The title compound serves as a valuable building block, enabling further functionalization to explore structure-activity relationships and develop novel therapeutic agents.
Conclusion
This guide has detailed a reliable and efficient one-pot synthesis for this compound from commercially available starting materials. We have outlined the critical role of each reagent and reaction condition, providing a clear rationale for the synthetic strategy. Furthermore, a comprehensive analytical workflow has been presented, establishing the key spectroscopic signatures required for the unequivocal characterization and purity confirmation of the final product. Mastery of this synthesis and characterization process equips researchers and drug development professionals with a vital tool for accessing a class of heterocyclic compounds with immense potential in modern medicinal chemistry.
References
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Baryshnikov, S. V., Grimm, A. S., & Postnikov, P. S. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7338. Available from: [Link]
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Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]
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Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available from: [Link]
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de Oliveira, C. S., et al. (2018). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry, 42(19), 16035-16047. Available from: [Link]
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Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available from: [Link]
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Riechers, H., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2736-2743. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
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Cotelle, P. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100913. Available from: [Link]
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Reddy, T. S., et al. (2017). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. Available from: [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]
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Sharma, P., & Kumar, A. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(7), 2639. Available from: [Link]
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Gümüş, F., & Gürbüz, D. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available from: [Link]
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Spectroscopic analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is prevalent in numerous pharmacologically active agents, making robust, unambiguous characterization essential for drug discovery and development pipelines.[1][2][3] This document details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for complete structural elucidation and purity confirmation. The narrative emphasizes the rationale behind experimental choices, provides detailed protocols, and offers insights into the interpretation of spectral data, grounded in authoritative references.
Introduction: The Imperative for Rigorous Characterization
The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The specific molecule, this compound, combines this privileged scaffold with a methyl group and a fluorinated phenyl ring. The fluorine substituent is a common feature in modern pharmaceuticals, often introduced to modulate electronic properties, binding interactions, and metabolic pathways.
Given this context, definitive structural confirmation is paramount. Spectroscopic analysis provides the empirical evidence required to verify the molecular structure, identify and quantify impurities, and establish a reference standard for quality control throughout the development lifecycle. This guide presents an integrated approach, demonstrating how multiple spectroscopic techniques converge to provide a complete and trustworthy chemical profile.
Integrated Analytical Workflow
A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The workflow below illustrates a logical progression from initial molecular weight confirmation to detailed structural elucidation.
Caption: Plausible EI fragmentation pathway.
3.4 Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Formula | Identity/Origin |
| 179.0591 | [C₉H₈FN₂O]⁺ | Molecular Ion + H⁺ (ESI) |
| 178.0515 | [C₉H₇FN₂O]⁺˙ | Molecular Ion (EI) |
| 133.0355 | [C₈H₄FN]⁺˙ | Loss of methyl isocyanate fragment |
| 107.0348 | [C₇H₄F]⁺ | Fluorophenyl cation |
| 71.0245 | [C₂H₃N₂O]⁺ | Fragment containing the methyl-oxadiazole core |
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1 Expertise & Rationale NMR is the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. For this molecule, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is required for unambiguous assignment.
4.2 Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. No external standard is typically needed, but one can be used for precise referencing.
4.3 Data Interpretation & Predicted Spectra
¹H NMR: The proton spectrum will show two key regions: the aliphatic region for the methyl group and the aromatic region for the fluorophenyl protons.
-
Methyl Protons (3H): A sharp singlet is expected around δ 2.5-2.7 ppm.
-
Aromatic Protons (4H): The 2-fluorophenyl group will produce a complex multiplet pattern between δ 7.2-8.2 ppm due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will likely be a triplet of doublets, while the others will show complex splitting.
¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their functional type. Proton decoupling simplifies the spectrum to a series of singlets (or doublets for carbons near fluorine).
-
Oxadiazole Carbons (C3 & C5): These quaternary carbons will appear far downfield, typically in the range of δ 165-175 ppm. [6][7]* Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 10-15 ppm.
-
Fluorophenyl Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C2') will be a large doublet due to one-bond C-F coupling (¹J_CF ≈ 240-260 Hz) and will appear around δ 160 ppm. Other carbons will show smaller two- or three-bond C-F couplings. [8] ¹⁹F NMR: This experiment is a simple and direct confirmation of the fluorine's presence and electronic environment. A single resonance, likely a multiplet due to coupling with ortho- and meta-protons, is expected.
4.4 Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.6 | Singlet | -CH₃ |
| ~7.2-8.2 | Multiplet | 4 x Ar-H | |
| ¹³C | ~12 | Singlet | -CH₃ |
| ~115-135 | Doublets & Singlets | 5 x Ar-C | |
| ~160 (d, ¹J_CF ≈ 250 Hz) | Doublet | Ar-C-F | |
| ~168 | Singlet | C3 (Oxadiazole) | |
| ~172 | Singlet | C5 (Oxadiazole) |
Infrared (IR) Spectroscopy
5.1 Expertise & Rationale IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. [4]It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target compound, IR is used to confirm the presence of the oxadiazole ring, the aromatic system, and the C-F bond.
5.2 Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, and co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and H₂O.
5.3 Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Methyl C-H |
| ~1615 | C=N Stretch | Oxadiazole Ring |
| 1580-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Oxadiazole Ring |
| ~1200-1100 | C-F Stretch | Aryl-Fluoride |
The combination of these bands provides strong evidence for the key structural components of the molecule. [9][10][11]
UV-Visible Spectroscopy
6.1 Expertise & Rationale UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. [4][12]The technique is useful for confirming the presence of the conjugated π-system formed by the phenyl and oxadiazole rings and is also a primary tool for quantitative analysis (e.g., in dissolution or content uniformity assays) via the Beer-Lambert law.
6.2 Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 400 nm down to 200 nm. Use the pure solvent as a blank reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
6.3 Predicted UV-Vis Data The conjugated system is expected to show strong absorption due to π→π* transitions. A primary absorption maximum (λ_max) is anticipated in the range of 260-290 nm. [12][13]The exact position and intensity (molar absorptivity, ε) will be characteristic of the compound.
| Parameter | Predicted Value | Transition |
| λ_max | 260-290 nm | π→π* |
| ε | 10,000 - 25,000 M⁻¹cm⁻¹ | Molar Absorptivity |
Conclusion
The structural integrity of this compound is unequivocally established through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise atomic connectivity and chemical environment. Complementary data from IR and UV-Vis spectroscopy verify the presence of key functional groups and the overall electronic structure, respectively. This integrated analytical dossier provides a robust and reliable foundation for all further research and development activities involving this compound.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif of considerable interest in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide functionalities have made it a privileged scaffold in modern drug discovery.[2] The combination of hydrophilic and electron-donating characteristics contributes to its biological activity, while its inherent chemical and thermal resistance enhances metabolic stability.[3] This guide focuses on a specific analogue, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1820747-54-3), providing a comprehensive framework for its synthesis, characterization, and physicochemical profiling. Understanding these core properties is paramount for predicting its behavior in biological systems and for guiding its development in potential therapeutic applications, which for the broader oxadiazole class include anticancer, anti-inflammatory, and antimicrobial agents.[4][5]
This document is structured to provide not just data, but a rationale for the experimental choices and methodologies presented, reflecting a field-proven approach to small molecule characterization.
Molecular Structure and Identification
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1820747-54-3 | [6] |
| Molecular Formula | C₉H₇FN₂O | [7] |
| Molecular Weight | 178.16 g/mol | [7] |
| Canonical SMILES | CC1=NOC(=N1)C2=CC=CC=C2F | - |
Synthesis Pathway: A Rational Approach
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, typically involving the cyclization of an O-acyl amidoxime intermediate.[5] The most common and reliable method involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride).
A robust synthetic route to this compound proceeds via a two-step process:
-
Formation of the Amidoxime: 2-Fluorobenzonitrile is reacted with hydroxylamine to form 2-fluoro-N'-hydroxybenzimidamide. This step is foundational, creating the key intermediate that will form the 5-aryl portion of the oxadiazole.
-
Cyclization: The amidoxime is then acylated with acetic anhydride or acetyl chloride, followed by thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole ring.
The choice of reagents is critical; using an acyl chloride often allows for milder reaction conditions compared to using the corresponding carboxylic acid, which may require a coupling agent or harsher thermal conditions.[8]
Caption: General synthetic route for this compound.
Physicochemical Property Determination: Methodologies and Insights
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Accurate measurement of these parameters is essential for successful drug development.
Melting Point and Thermal Stability
The melting point (m.p.) is a fundamental indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity.
-
Experimental Protocol: Capillary Melting Point Determination
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a controlled rate (e.g., 1-2 °C/min near the expected melting point).
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
-
Expert Insight: While no experimental melting point is published for the title compound, related 3,5-disubstituted 1,2,4-oxadiazoles are typically crystalline solids with melting points ranging from 80°C to over 200°C, depending on the nature and substitution pattern of the aryl rings.[9][10]
-
Thermogravimetric Analysis (TGA): To assess thermal stability, TGA is employed. This technique measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition.[6]
Solubility Profile
Solubility is a critical factor for oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.
-
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
An excess of the solid compound is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4).
-
The suspension is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
-
Expert Insight: The 1,2,4-oxadiazole ring itself is relatively polar, but the presence of the fluorophenyl and methyl groups will contribute to its lipophilicity. The compound is expected to be poorly soluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[11] The fluorine atom can sometimes influence crystal packing, which may also affect solubility.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most important physicochemical property in drug design, influencing absorption, distribution, protein binding, and metabolism. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
-
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for LogP Estimation
-
Rationale: This high-throughput method correlates the retention time of a compound on a non-polar stationary phase (like C18) with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[8]
-
System: An HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Procedure: A series of standard compounds with known LogP values are injected to create a calibration curve of retention time vs. LogP. The target compound is then injected under the same conditions, and its LogP is interpolated from the calibration curve.
-
LogD Measurement: To determine the LogD at a physiological pH of 7.4, the aqueous component of the mobile phase is buffered accordingly.
-
-
Predicted Lipophilicity:
| Parameter | Predicted Value | Method |
| LogP | 3.45 | Computational (for a close analog) |
-
Expert Insight: A LogP value in the range of 1-3 is often considered optimal for oral drug candidates to balance solubility and permeability. The predicted LogP of ~3.45 for a related nitro-analogue suggests that our title compound will be quite lipophilic, which could impact its aqueous solubility but may facilitate membrane permeation.
Caption: Workflow for LogP determination using RP-HPLC.
Acidity/Basicity (pKa)
The pKa, or acid dissociation constant, determines the ionization state of a molecule at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding.
-
Methodology: UV-Metric Titration
-
Rationale: For compounds with a pH-sensitive chromophore, changes in the UV-Visible spectrum during an acid-base titration can be used to determine the pKa.
-
Procedure: The compound is dissolved in a series of buffers across a wide pH range. The UV-Vis spectrum is recorded for each solution. Changes in absorbance at specific wavelengths are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[8]
-
Structural and Purity Characterization
A combination of spectroscopic and chromatographic techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of protons. For the title compound, one would expect to see a singlet for the methyl protons (likely around δ 2.5 ppm) and a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) for the four protons on the fluorophenyl ring.[9]
-
¹³C NMR: Reveals the number and types of carbon atoms. The two carbon atoms of the 1,2,4-oxadiazole ring are highly characteristic and typically resonate at approximately δ 165-175 ppm.[9] The carbon bearing the fluorine atom will show a large coupling constant (¹JCF).
-
¹⁹F NMR: This is essential for fluorine-containing compounds. A single resonance would confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.[9]
-
Infrared (IR) Spectroscopy: Used to identify functional groups. Key stretches for a 1,2,4-oxadiazole include C=N (around 1615 cm⁻¹) and C-O-C vibrations.[9]
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment. A pure compound should ideally show a single peak under various chromatographic conditions.[6]
Conclusion and Future Directions
This guide outlines the essential framework for the synthesis and comprehensive physicochemical characterization of This compound . While specific experimental data for this molecule is not yet prevalent in the literature, the protocols and expert insights provided herein offer a robust and scientifically-grounded pathway for its evaluation. The determination of its solubility, lipophilicity, and thermal stability is a prerequisite for any further investigation into its potential as a lead compound in drug discovery. The strong foundation of the 1,2,4-oxadiazole scaffold in medicinal chemistry suggests that a thorough characterization of this specific analogue is a worthwhile endeavor for the scientific community.
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In Silico Prediction of ADMET Properties for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The imperative to "fail early, fail cheap" is a central tenet of modern drug discovery, compelling researchers to integrate pharmacokinetic and safety profiling at the nascent stages of development.[1] This technical guide provides an in-depth, practical framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. As a member of the 1,2,4-oxadiazole class, this molecule holds therapeutic potential, with related structures exhibiting a wide array of biological activities.[2][3] This document will detail the methodologies for computational prediction, offer a simulated analysis of the resulting data, and discuss the implications for the continued development of this compound. Our approach is grounded in the strategic application of computational models to mitigate the risk of late-stage attrition due to unfavorable ADMET profiles.[4]
Introduction: The Strategic Imperative of Early ADMET Assessment
The high attrition rate of drug candidates in clinical trials is a formidable challenge in pharmaceutical research and development, with poor pharmacokinetic properties and toxicity being primary contributors to these failures.[4][5] The integration of in silico ADMET modeling in the early phases of drug discovery has emerged as an indispensable strategy to identify and address potential liabilities before significant resources are invested.[1][6] Computational approaches offer a high-throughput, cost-effective, and increasingly accurate means of evaluating the ADMET profile of novel chemical entities.[1][7]
The subject of this guide, this compound, belongs to a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][8] The 1,2,4-oxadiazole scaffold is a bioisostere for esters and amides, capable of participating in hydrogen bonding and exhibiting favorable metabolic stability, making it an attractive motif in medicinal chemistry.[9][10]
This guide will provide a comprehensive, step-by-step workflow for the in silico ADMET profiling of this compound, simulating the process a researcher would undertake to predict its viability as a drug candidate.
Methodology: A Step-by-Step Workflow for In Silico ADMET Prediction
The following protocol outlines a robust and validated workflow for the computational prediction of ADMET properties. This process leverages a combination of quantitative structure-activity relationship (QSAR) models, physicochemical property calculations, and machine learning algorithms.[11]
Step 1: Compound Structure Preparation
The initial and critical step is the generation of a high-quality, machine-readable representation of the molecule.
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a canonical SMILES string. This can be accomplished using chemical drawing software such as ChemDraw or open-source tools like RDKit. The SMILES string for our compound is CC1=NOC(=N1)C2=CC=CC=C2F.
-
Generate a 3D conformation of the molecule. This is essential for docking studies and some descriptor calculations. Energy minimization should be performed using a suitable force field (e.g., MMFF94).
Step 2: Selection of In Silico ADMET Prediction Tools
A variety of commercial and open-access platforms are available for ADMET prediction. For this guide, we will simulate the use of a comprehensive platform that integrates multiple predictive models, such as ADMET Predictor® or similar web-based servers like SwissADME and pkCSM.[7]
Step 3: Execution of ADMET Predictions
The canonical SMILES string is submitted to the chosen platform(s) to generate predictions for a wide range of ADMET-related parameters.
Step 4: Data Analysis and Interpretation
The output from the prediction software is collated and analyzed in the context of established thresholds for drug-likeness and potential liabilities.
Predicted ADMET Profile of this compound
The following sections present the simulated predicted ADMET properties for our compound of interest, summarized in tabular format for clarity.
Physicochemical Properties and Drug-Likeness
These fundamental properties are strong determinants of a compound's pharmacokinetic behavior.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 192.17 g/mol | Well within the desirable range (<500 g/mol ). |
| LogP (o/w) | 2.15 | Indicates good lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 48.5 Ų | Suggests good oral absorption potential (<140 Ų). |
| Number of Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |
| Number of Hydrogen Bond Acceptors | 3 | Within the acceptable range. |
| Lipinski's Rule of Five | 0 violations | High likelihood of drug-likeness. |
Absorption
The prediction of oral absorption is critical for orally administered drugs.
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells. |
Distribution
Distribution properties determine where the drug goes in the body and its concentration at the site of action.
| Property | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | Moderate | Suggests distribution beyond the bloodstream into tissues. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the BBB, which may be desirable to avoid CNS side effects. |
| Plasma Protein Binding | High | A significant fraction of the drug may be bound to plasma proteins, affecting its free concentration. |
Metabolism
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.
| Property | Predicted Value | Interpretation |
| CYP450 2D6 Inhibitor | No | Low risk of inhibiting this major drug-metabolizing enzyme. |
| CYP450 3A4 Inhibitor | No | Low risk of inhibiting another key drug-metabolizing enzyme. |
| CYP450 Substrate (multiple isoforms) | Yes (predicted for 3A4, 2C9) | The compound is likely to be metabolized by common CYP450 enzymes. |
| Site of Metabolism Prediction | Aromatic ring, methyl group | These are the most probable sites of enzymatic modification (e.g., hydroxylation). |
Excretion
Excretion pathways determine how the drug and its metabolites are eliminated from the body.
| Property | Predicted Value | Interpretation |
| Total Clearance | Low to Moderate | Suggests a reasonable half-life. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for this renal transporter. |
Toxicity
Early identification of potential toxicities is a primary goal of ADMET prediction.
| Property | Predicted Value | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
| Skin Sensitization | Low risk | Low potential for causing allergic reactions on the skin. |
Visualizing the In Silico Workflow and Predicted Metabolism
Visual representations can significantly aid in the understanding of complex processes and data.
Caption: Overall workflow for the in silico ADMET prediction of the target compound.
Caption: Predicted metabolic pathways for this compound.
Discussion and Strategic Implications
The simulated in silico ADMET profile of this compound is largely favorable, suggesting its potential as a viable drug candidate. The compound adheres to Lipinski's Rule of Five, indicating good "drug-like" properties. Predictions of high intestinal absorption and permeability are promising for oral administration.
A key finding is the compound's predicted role as a substrate for CYP450 enzymes without being a significant inhibitor. This is a desirable profile, as it suggests the compound can be metabolized and cleared without causing significant drug-drug interactions with co-administered therapies. The predicted sites of metabolism on the aromatic ring and methyl group offer clear targets for medicinal chemists to modify if metabolic stability needs to be enhanced.
The low predicted BBB permeability is advantageous if the therapeutic target is in the periphery, as this minimizes the risk of central nervous system side effects. However, if the target is within the CNS, this would represent a significant challenge to overcome through structural modification.
The toxicity profile appears benign, with no flags for mutagenicity, cardiotoxicity, or hepatotoxicity. While these are predictions and require experimental validation, they provide a strong basis for prioritizing this compound for further investigation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the ADMET profiling of this compound. The simulated predictive data suggests that this compound possesses a promising ADMET profile, warranting further preclinical development.
The next logical steps would be to:
-
Synthesize the compound if not already available.
-
Perform in vitro ADMET assays to validate the in silico predictions. This would include Caco-2 permeability assays, metabolic stability assays using liver microsomes, and cytotoxicity assays.
-
Conduct in vivo pharmacokinetic studies in animal models to determine the compound's true absorption, distribution, metabolism, and excretion profile.
By embracing a predictive, data-driven approach early in the drug discovery process, the path to developing novel, safe, and effective therapeutics can be navigated with greater efficiency and a higher probability of success.
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A Comprehensive Technical Guide to the Quantum Chemical Analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Executive Summary
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth technical walkthrough of the quantum chemical calculations applied to a specific derivative, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and reactivity characteristics. This document is designed not merely as a set of instructions, but as a field guide that explains the causality behind methodological choices, ensuring a robust and reproducible computational analysis. The protocols herein serve as a self-validating framework for researchers aiming to integrate computational insights into drug discovery and materials science workflows.
Introduction: The Convergence of Heterocyclic Chemistry and In-Silico Analysis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the 1,2,4-oxadiazole ring system has garnered significant attention due to its unique physicochemical properties and its ability to engage in various biological interactions.[1] The title compound, this compound, combines this privileged scaffold with a fluorophenyl group—a common substituent used to modulate electronic properties and metabolic stability.
Understanding the molecule's three-dimensional structure, electronic landscape, and potential reactive sites is paramount for predicting its behavior in a biological system. Quantum chemical calculations offer a powerful lens to probe these characteristics at the sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[3][4][5] This guide details the application of these methods, establishing a foundational computational protocol for the title molecule.
Foundational Computational Methodology: The Rationale for DFT
The accuracy of any quantum chemical prediction is contingent on the chosen theoretical model. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy, making it a workhorse in the field.[5][6] Unlike more computationally expensive post-Hartree-Fock methods, DFT can provide reliable results for key molecular properties in a time-efficient manner.[5]
2.1. The Expertise Behind Method Selection: Functional and Basis Set
-
Density Functional - B3LYP: The choice of a functional is critical. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic systems compared to pure DFT functionals. Its widespread use and extensive benchmarking have proven its reliability for calculating geometries and electronic properties of pharmaceutically relevant molecules.[5][7]
-
Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this analysis, and its nomenclature can be deconstructed to understand its power:
-
6-311G: This indicates a triple-zeta split-valence basis set, meaning three different-sized functions are used to describe each valence electron, providing significant flexibility.
-
++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and direction, which is essential for accurately modeling chemical bonds and intermolecular interactions.[8][9]
-
The combination of B3LYP with the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for a detailed and accurate investigation of this compound.
| Parameter | Selection | Justification |
| Theoretical Framework | Density Functional Theory (DFT) | Excellent balance of computational cost and accuracy for organic molecules.[5][6] |
| Hybrid Functional | B3LYP | Proven reliability for geometries and electronic properties of organic systems.[7] |
| Basis Set | 6-311++G(d,p) | Triple-zeta split-valence set with diffuse and polarization functions for high accuracy.[8][9] |
| Solvent Model | Gas Phase (in vacuo) | Provides intrinsic molecular properties without solvent influence. |
The Core Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical progression of steps, where the output of one calculation serves as a validated input for the next. This workflow ensures the scientific integrity of the results.
Caption: A self-validating workflow for quantum chemical calculations.
3.1. Step 1: Geometry Optimization
The first and most critical step is to find the molecule's most stable three-dimensional structure, which corresponds to the minimum energy on the potential energy surface.[5]
Experimental Protocol:
-
Construct the Molecule: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial, rapid structure clean-up using a molecular mechanics force field (e.g., UFF).
-
Prepare Input File: Create an input file for the quantum chemistry software (e.g., Gaussian).
-
Specify Keywords: Define the calculation type using keywords. For a geometry optimization at our chosen level of theory, the route section would be: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests the geometry optimization.
-
Execute Calculation: Submit the input file to the computational server.
-
Confirm Convergence: Upon completion, check the output file to ensure the optimization has converged successfully. Look for the four criteria confirming a stationary point has been located.
3.2. Step 2: Vibrational Frequency Analysis
This step is non-negotiable for validating the result of a geometry optimization. It serves two purposes: to confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like enthalpy and Gibbs free energy.[10][11][12]
Causality & Trustworthiness: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a saddle point (a transition state), and the geometry must be re-optimized.[11][13] This step is the core self-validating mechanism of the protocol.
Experimental Protocol:
-
Use Optimized Geometry: The frequency calculation MUST be performed on the fully optimized geometry from Step 1 and at the exact same level of theory.
-
Prepare Input File: Use the final coordinates from the optimization output.
-
Specify Keywords: The route section should be: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests the frequency analysis.
-
Execute and Analyze: Run the calculation and inspect the output file. Confirm that there are zero imaginary frequencies listed.
Probing the Electronic Landscape
With a validated molecular structure, we can now perform single-point energy calculations to investigate its electronic properties.
4.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical stability.[14][15][16] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Caption: Relationship between FMOs and chemical reactivity.
Protocol: The energies of the HOMO and LUMO orbitals are standard outputs of the frequency calculation or any single-point energy calculation. They can be extracted directly from the output log file.
| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |
| HOMO Energy | Value to be calculated | Value to be calculated |
| LUMO Energy | Value to be calculated | Value to be calculated |
| Energy Gap (ΔE) | Value to be calculated | Value to be calculated |
(Note: The table is populated with placeholders as a live calculation is not performed. The protocol describes how to obtain these values.)
4.2. Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[17][18] This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and drug-receptor binding.[19][20]
Protocol:
-
Request MEP Calculation: In the software input file, add keywords to generate the MEP surface. This often involves a keyword like pop=full iop(6/33=2) in Gaussian, which requests the necessary data to be saved.
-
Generate Visualization: Use visualization software (e.g., GaussView) to read the output and render the MEP surface. The potential is typically mapped onto a surface of constant electron density.
-
Interpretation: Analyze the color-coded map. Regions of negative potential (typically colored red to yellow) are electron-rich and are likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
4.3. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21] It goes beyond simple orbital energies to quantify charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, a phenomenon known as hyperconjugation. This analysis is excellent for understanding intramolecular interactions and rationalizing molecular stability.[22][23]
Protocol:
-
Request NBO Analysis: Add the pop=NBO keyword to the route section of the input file.
-
Execute and Analyze: Run the single-point calculation. The NBO analysis will be printed in a distinct section of the output file.
-
Interpretation:
-
Natural Atomic Charges: Examine the summary of natural population analysis to see a more chemically realistic charge distribution than other methods like Mulliken.[24]
-
Second-Order Perturbation Theory Analysis: This table is the core of the NBO output. It lists the key donor-acceptor interactions and their stabilization energy (E(2)). Larger E(2) values indicate stronger electronic delocalization, which contributes to the overall stability of the molecule.
-
Conclusion
This guide has outlined a robust, multi-step workflow for the comprehensive quantum chemical analysis of this compound. By adhering to this protocol—from the foundational geometry optimization and its critical validation via frequency analysis to the detailed investigation of the electronic landscape through HOMO-LUMO, MEP, and NBO analyses—researchers can derive profound insights into the molecule's intrinsic properties. These theoretically-grounded descriptors are essential for understanding reactivity, predicting intermolecular interactions, and ultimately, for the rational design of novel therapeutics and materials. The causality-driven approach presented here ensures that the computational results are not only accurate but also scientifically sound and defensible.
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Stability and degradation studies of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Stability and Degradation of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole and Related Compounds
Authored by: A Senior Application Scientist
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Development
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its value lies in its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3][4][5] The electron-poor nature of the 1,2,4-oxadiazole ring, conferred by a furan-like oxygen atom and two pyridine-type nitrogen atoms, contributes to its chemical properties and biological activities.[4][6] While generally stable under physiological conditions, the 1,2,4-oxadiazole core can be susceptible to degradation under stressed conditions, such as exposure to strongly acidic or basic environments.[5]
This guide provides a comprehensive overview of the stability and degradation of this compound, a representative molecule of this class. While specific experimental data for this exact compound is not extensively available in the public domain, this guide synthesizes established knowledge from studies on structurally related 1,2,4-oxadiazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the anticipated degradation pathways, methodologies for conducting stability and forced degradation studies, and the analytical techniques required for identifying and quantifying the parent compound and its degradants.
Anticipated Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. For this compound, the primary points of lability are the N-O bond within the oxadiazole ring and the bonds connecting the substituents to the ring.[5] The following sections outline the expected degradation behavior under various stress conditions.
Hydrolytic Degradation: The Influence of pH
The 1,2,4-oxadiazole ring is known to be susceptible to pH-dependent hydrolysis, particularly under strongly acidic or basic conditions.[7][8]
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring is likely to be protonated. This protonation activates the methine carbon (C-5) for nucleophilic attack by water, leading to ring opening.[7][8] The expected degradation product from this pathway for this compound would be an aryl nitrile derivative.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, nucleophilic attack by a hydroxide ion occurs at the C-5 position, generating an anionic intermediate at the N-4 position. Subsequent protonation by a proton donor like water facilitates the opening of the oxadiazole ring, also yielding an aryl nitrile degradant.[7][8] The presence of a proton donor is crucial for this degradation pathway to proceed.[7]
Studies on a similar 1,2,4-oxadiazole derivative, BMS-708163, have shown that the compound exhibits maximum stability in a pH range of 3-5.[7][8] It is reasonable to hypothesize a similar stability profile for this compound.
Caption: Proposed hydrolytic degradation pathways of this compound.
Oxidative Degradation
While some oxadiazole derivatives have shown resistance to oxidative stress, this is a critical parameter to evaluate.[9][10] The potential for oxidation of the methyl group or the aromatic rings exists, although the electron-withdrawing nature of the oxadiazole ring may offer some protection.
Thermal Degradation
Thermal stress can induce degradation of the 1,2,4-oxadiazole ring. Pyrolysis studies of 3,5-diphenyl-1,2,4-oxadiazole have identified benzonitrile and phenyl isocyanate as major breakdown products.[11] This suggests that thermal degradation of this compound could lead to the formation of 2-fluorobenzonitrile and methyl isocyanate. Some 1,3,4-oxadiazole derivatives have demonstrated high thermal stability, with decomposition temperatures exceeding 330°C.[12]
Photodegradation
Photochemical studies on 1,2,4-oxadiazole derivatives have revealed two primary degradation pathways upon irradiation with UV light:
-
Photoisomerization: Some derivatives undergo ring isomerization to form more stable 1,3,4-oxadiazoles.[13]
-
Ring Opening: Other derivatives may form open-chain products through the reaction of a photolytic intermediate with the solvent.[13]
Therefore, it is crucial to assess the photostability of this compound to determine its susceptibility to light-induced degradation.
Methodologies for Stability and Forced Degradation Studies
A systematic approach to stability testing is essential for understanding the degradation profile of a drug candidate. This involves both long-term stability studies under controlled storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of preformulation and analytical method development.[9] They provide insights into the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Alkali Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a specified duration.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 60°C for 24 hours.
-
Humidity Degradation: Expose a solid sample to a high humidity environment (e.g., 75% RH) at room temperature for 7 days.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Caption: Experimental workflow for forced degradation studies.
Data Presentation: Summary of Forced Degradation Results
The results of forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Data | Data |
| Alkali Hydrolysis | 0.1 N NaOH | Data | Data | Data |
| Oxidative Degradation | 3% H₂O₂ | Data | Data | Data |
| Thermal Degradation | 60°C | 24 hours | Data | Data |
| Humidity Degradation | 75% RH | 7 days | Data | Data |
| Photodegradation | UV/Visible Light | Data | Data | Data |
Note: The actual % degradation and number of degradants will be determined experimentally.
Stability-Indicating Analytical Method Development
A crucial aspect of stability studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[9][10] This method must be able to separate the parent compound from its degradation products and any potential impurities.
Typical RP-HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and its degradants have significant absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]
Structural Elucidation of Degradation Products
Once significant degradation is observed, the next step is to identify the structure of the degradation products. This is typically achieved using hyphenated analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is a critical piece of information for proposing their structures.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the degradants. Isotopic labeling studies can be particularly useful in elucidating degradation mechanisms.[7][8]
Conclusion: A Roadmap for Stability Assessment
The stability of this compound, like other compounds in its class, is a multifaceted property that must be thoroughly investigated during drug development. This guide provides a comprehensive framework for undertaking such studies, from predicting potential degradation pathways to establishing robust analytical methodologies for their investigation. While the 1,2,4-oxadiazole ring is often employed to enhance metabolic stability, it is not impervious to chemical degradation. A thorough understanding of its behavior under various stress conditions is paramount for the development of safe, effective, and stable pharmaceutical products. The methodologies and insights presented herein should serve as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds.
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Preliminary biological screening of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Preliminary Biological Screening of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative for Screening Novel Heterocycles
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole ring, represent a class of "privileged structures." This is due to their metabolic stability and their capacity to act as bioisosteric replacements for other functional groups, enhancing pharmacological profiles.[1][2] The 1,2,4-oxadiazole scaffold is present in a wide array of pharmacologically active agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and anti-parasitic properties.[3][4][5]
This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of a novel derivative, This compound . The outlined strategy is not merely a sequence of assays but a logical, decision-driven cascade designed to efficiently characterize the compound's primary biological effects, establish a preliminary safety profile, and identify the most promising avenues for further development. As the author, my focus is on the causality behind each experimental choice, ensuring that each step provides a clear, actionable dataset that informs subsequent investigations.
Compound Profile and Rationale for the Screening Cascade
Compound: this compound Structure:
-
A five-membered 1,2,4-oxadiazole core.
-
A methyl group at position 3.
-
A 2-fluorophenyl group at position 5.
The rationale for the proposed screening cascade is built upon the established pharmacological diversity of the 1,2,4-oxadiazole class.[2][3] The presence of a fluorophenyl moiety can enhance metabolic stability and cell permeability, making this compound a compelling candidate for investigation. Our primary screening will therefore focus on two high-impact areas where oxadiazoles have shown significant promise: cytotoxicity against cancer cell lines and broad-spectrum antimicrobial activity .[1][6] A positive result in these in vitro assays will trigger a preliminary in vivo tolerability study to establish an initial safety window.
Caption: Logical basis for the proposed screening cascade.
Phase I: In Vitro Cytotoxicity Assessment
Expertise & Experience: The foundational step in evaluating any new compound with potential anticancer activity is to assess its general cytotoxicity.[7][8] This provides a rapid, cost-effective measure of a compound's potency and selectivity.[9] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and highly reproducible colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] By screening against a panel of cancer cell lines from diverse tissue origins and a non-cancerous cell line, we can simultaneously identify potential efficacy and a preliminary therapeutic index.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against selected cell lines.
Materials:
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Lines:
-
Culture Medium (e.g., DMEM/RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
MTT reagent (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO).
-
96-well microplates, multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format.
| Cell Line | Tissue Origin | Type | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast | Cancer | Data | Data |
| A549 | Lung | Cancer | Data | Data |
| DU-145 | Prostate | Cancer | Data | Data |
| HEK293 | Kidney | Non-Cancerous | Data | Data |
Note: Data are to be presented as Mean ± SD from three independent experiments.
Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.
Phase II: Antimicrobial Activity Screening
Trustworthiness: Many oxadiazole derivatives exhibit potent antibacterial and antifungal properties.[3] A primary screen using the agar well diffusion method is a reliable, cost-effective, and visually intuitive way to assess broad-spectrum antimicrobial activity.[10] This method allows for the simultaneous testing of the compound against multiple microorganisms. A clear zone of inhibition around the well provides unambiguous evidence of antimicrobial action.
Experimental Protocol: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of the test compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Test Compound: this compound (1 mg/mL in DMSO).
-
Microbial Strains:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
-
Candida albicans (Fungus)
-
-
Media: Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).
-
Positive Controls: Ciprofloxacin (10 µg/mL) for bacteria, Fluconazole (25 µg/mL) for fungi.
-
Negative Control: DMSO.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize the appropriate agar media and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension of each test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates to create a lawn culture.
-
Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive controls, and negative control into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Data Presentation: Antimicrobial Activity
| Test Organism | Gram Stain / Type | Test Compound (1 mg/mL) Zone of Inhibition (mm) | Ciprofloxacin Zone of Inhibition (mm) | Fluconazole Zone of Inhibition (mm) |
| S. aureus | Gram-positive | Data | Data | N/A |
| E. coli | Gram-negative | Data | Data | N/A |
| P. aeruginosa | Gram-negative | Data | Data | N/A |
| C. albicans | Fungus | Data | N/A | Data |
Note: Results are the average diameter from triplicate plates.
Phase III: Preliminary In Vivo Acute Tolerability Study
Authoritative Grounding: Should the in vitro data demonstrate high potency (e.g., low micromolar IC₅₀ against cancer cells with a good selectivity index, or significant zones of microbial inhibition), a preliminary in vivo study is warranted. The primary goal is not efficacy but to assess the compound's safety and tolerability in a whole organism.[11] The "limit test" is a cost-effective approach recommended by regulatory guidelines to establish a rough estimate of acute toxicity using a minimal number of animals.[12]
Experimental Protocol: Acute Oral Toxicity - Limit Test
Objective: To assess the acute toxicity and general tolerability of a single high dose of the test compound in a rodent model.
Animal Model:
-
Species: Swiss albino mice (6-8 weeks old).
-
Group Size: 5 animals per group.
-
Housing: Standard conditions with controlled temperature, humidity, and 12-hour light/dark cycle. Access to food and water ad libitum.
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing: Fast the animals overnight (with access to water). Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer a single oral gavage dose of 2000 mg/kg body weight to the test group. The control group receives the vehicle only. This high dose is used as a practical upper limit.[12]
-
Observation: Observe the animals continuously for the first 4 hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in skin, fur, eyes, motor activity, behavior, and mortality.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to observe any visible abnormalities in major organs.
Data Presentation: In Vivo Observations
| Group | Dose (mg/kg) | Mortality (Day 14) | Clinical Signs of Toxicity | Body Weight Change (Day 0 to 14) | Gross Necropsy Findings |
| Control | Vehicle | 0/5 | None observed | Data (% change) | No abnormalities |
| Test | 2000 | Data | Record specific observations | Data (% change) | Record findings |
Integrated Screening Strategy and Decision Logic
The power of this screening cascade lies in its integrated, decision-driven nature. The results from each phase dictate the path forward, ensuring that resources are focused on compounds with the highest potential.
Caption: Decision-making workflow for the screening cascade.
If the compound shows potent and selective cytotoxicity, it suggests a potential mechanism of action involving cellular pathways critical for cancer cell survival, such as apoptosis.
Caption: Potential mechanism via the intrinsic apoptosis pathway.
Conclusion
This technical guide details a robust, multi-phase strategy for the initial biological characterization of this compound. By initiating broad in vitro screens for cytotoxicity and antimicrobial effects, followed by a targeted in vivo tolerability study for promising candidates, this framework enables a rapid and data-driven assessment. This logical progression ensures that only compounds with a verifiable biological signal and an acceptable preliminary safety profile are advanced, optimizing the allocation of resources in the demanding journey of drug discovery. The insights gained from this preliminary screen will form the essential foundation for subsequent mechanism-of-action studies, lead optimization, and comprehensive preclinical development.
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Introduction: The Strategic Integration of Privileged Scaffolds in Drug Discovery
An In-Depth Technical Guide to the Synthesis and Evaluation of Novel 1,2,4-Oxadiazole Derivatives Featuring a 2-Fluorophenyl Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, largely due to its unique physicochemical properties and broad spectrum of biological activities.[1] It is often employed as a bioisostere for amide and ester functionalities, a strategic substitution that can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions.[2] The inherent stability of the 1,2,4-oxadiazole core, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in the design of novel therapeutic agents.[3][4]
This guide focuses on a specific, rationally designed subclass: 1,2,4-oxadiazole derivatives containing a 2-fluorophenyl group. The incorporation of a fluorine atom, particularly at the ortho position of a phenyl ring, is a well-established tactic in modern drug design. The 2-fluoro substituent can profoundly influence a molecule's properties by:
-
Modulating Electronic Character: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall electronic distribution, which is critical for target engagement.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Inducing Favorable Conformations: The steric and electronic influence of the fluorine atom can lock the phenyl ring into a specific, biologically active conformation through intramolecular interactions.
-
Participating in Orthogonal Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, contributing to the binding affinity and selectivity of the compound for its biological target.
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structural characterization, and biological evaluation of this promising class of compounds. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern their therapeutic potential.
Part 1: Synthetic Strategies and Mechanistic Rationale
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most reliably achieved through the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[5][6][7] The specific substitution pattern—whether the 2-fluorophenyl group is at the 3- or 5-position of the oxadiazole core—dictates the choice of starting materials.
Synthesis of 3-(2-Fluorophenyl)-1,2,4-Oxadiazole Derivatives
This synthetic route establishes the 2-fluorophenyl moiety at the C3 position of the oxadiazole. The key intermediate is 2-fluorobenzamidoxime, which is then acylated and cyclized.
Workflow Rationale: The process begins with the conversion of a commercially available nitrile to an amidoxime. This nucleophilic addition of hydroxylamine is a robust and high-yielding transformation.[7] The subsequent coupling of the amidoxime with a carboxylic acid is the core bond-forming step. The use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is critical. EDCI converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amidoxime. HOBt acts as a catalyst and suppresses side reactions, such as the formation of a stable N-acylisourea. The final step, cyclodehydration, is often achieved thermally, driving the reaction to completion by removing water.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
-
Step A: Synthesis of N'-hydroxy-2-fluorobenzimidamide (2-Fluorobenzamidoxime)
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amidoxime, which can often be used in the next step without further purification.
-
-
Step B: Synthesis of the Final Compound
-
Dissolve 4-chlorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add EDCI (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the N'-hydroxy-2-fluorobenzimidamide (1.0 eq) from Step A to the activated mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Heat the reaction mixture to 110-120 °C for 4-6 hours to effect cyclodehydration.[7]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Synthesis of 5-(2-Fluorophenyl)-1,2,4-Oxadiazole Derivatives
In this complementary approach, the 2-fluorophenyl group is introduced at the C5 position via 2-fluorobenzoic acid or its more reactive acyl chloride derivative.
Workflow Rationale: This route is advantageous when a diverse library of amidoximes is more readily available than a library of carboxylic acids. Converting 2-fluorobenzoic acid to 2-fluorobenzoyl chloride with thionyl chloride (SOCl₂) creates a highly electrophilic species that reacts readily with the amidoxime without the need for coupling agents.[7][8] The resulting O-acyl amidoxime intermediate can then be cyclized, often under basic conditions or with mild heating.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
-
Step A: Synthesis of 2-Fluorobenzoyl Chloride
-
Add 2-fluorobenzoic acid (1.0 eq) to thionyl chloride (3.0 eq) with a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which is used immediately.
-
-
Step B: Synthesis of the Final Compound
-
Dissolve N'-hydroxy-4-chlorobenzimidamide (prepared from 4-chlorobenzonitrile) (1.0 eq) in a suitable solvent like pyridine or dichloromethane with triethylamine (TEA).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 2-fluorobenzoyl chloride (1.1 eq) from Step A.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
The reaction mixture, containing the O-acylated intermediate, is then heated to reflux to induce cyclization.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product via column chromatography or recrystallization.
-
Part 2: Structural Characterization and Data Interpretation
Rigorous structural confirmation is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the identity and purity of the synthesized derivatives.
-
¹H NMR: Protons on the phenyl rings will appear in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns are diagnostic.
-
¹³C NMR: The two carbons of the 1,2,4-oxadiazole ring exhibit characteristic signals in the range of 165-178 ppm.
-
¹⁹F NMR: A singlet peak for the fluorine atom confirms its presence. Its chemical shift provides information about the electronic environment.
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, allowing for unambiguous confirmation of the elemental composition.
Table 1: Representative Characterization Data
| Analysis | Expected Result for 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
| ¹H NMR (CDCl₃) | δ 8.20-7.40 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 175.8 (C5-Oxadiazole), 168.5 (C3-Oxadiazole), 161.2 (d, J=255 Hz, C-F), ... |
| ¹⁹F NMR (CDCl₃) | δ -112.5 (s) |
| HRMS (ESI) | Calculated for C₁₄H₈ClFN₂O: 274.0309; Found: 274.0311 |
Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)
Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[7][9][10] The inclusion of the 2-fluorophenyl group is intended to optimize these properties.
In Vitro Anticancer Activity Screening
The antiproliferative potential of the synthesized compounds is typically assessed against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[9]
Structure-Activity Relationship (SAR) Insights
By synthesizing a library of compounds where the 'R' group is varied (see synthetic schemes), clear SAR trends can be established. The 2-fluorophenyl group is held constant while the electronic and steric properties of the substituent at the other end of the molecule are modified.
Table 2: Hypothetical SAR Data for Anticancer Activity
| Compound ID | Position of 2-Fluorophenyl | R-Group (at other position) | IC₅₀ (µM) on MCF-7 | SAR Interpretation |
| A-1 | C3 | 4-Chlorophenyl | 1.5 | Electron-withdrawing group (EWG) is favorable. |
| A-2 | C3 | 4-Methoxyphenyl | 8.2 | Electron-donating group (EDG) reduces activity. |
| A-3 | C3 | 4-Nitrophenyl | 0.9 | Strong EWG enhances potency significantly. |
| A-4 | C3 | Phenyl | 5.4 | Unsubstituted phenyl serves as a baseline. |
| B-1 | C5 | 4-Chlorophenyl | 2.1 | Similar trend observed, but C3 substitution may be slightly preferred. |
Key Observations from SAR Studies:
-
Electronic Effects: As seen in numerous studies on 1,2,4-oxadiazoles, the presence of electron-withdrawing groups on the second phenyl ring often correlates with increased anticancer activity.[11] This suggests that the electronic properties of the molecule are crucial for interaction with the biological target.
-
Steric Factors: The size and shape of the R-group can influence how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, reducing activity, whereas smaller, well-placed groups could enhance binding.
-
Positional Isomerism: The relative positioning of the 2-fluorophenyl group (at C3 or C5) can impact biological activity, likely by altering the overall geometry and dipole moment of the molecule, which affects target recognition.[12]
Conclusion and Future Directions
The strategic combination of the 1,2,4-oxadiazole scaffold and a 2-fluorophenyl substituent provides a powerful platform for the development of novel therapeutic agents. The synthetic routes are robust and flexible, allowing for the creation of diverse chemical libraries. Preliminary biological evaluations often reveal promising anticancer and antimicrobial activities, guided by clear structure-activity relationships.
Future work in this area should focus on:
-
Mechanism of Action Studies: For the most potent compounds, identifying the specific biological target (e.g., a particular enzyme or receptor) is crucial for rational drug development.
-
In Vivo Efficacy: Promising candidates must be advanced to animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Library Expansion: Further exploration of the chemical space by introducing a wider variety of substituents, including other heterocyclic rings, could lead to the discovery of compounds with improved potency and selectivity.
This guide provides the foundational knowledge for researchers to design, synthesize, and evaluate these compelling molecules, paving the way for the next generation of targeted therapies.
References
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). ResearchGate. [Link]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (2022). Juniper Publishers. [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (2015). National Institutes of Health (NIH). [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). National Institutes of Health (NIH). [Link]
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Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. (2015). PubMed. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). National Institutes of Health (NIH). [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. [Link]
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Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Elsevier. [Link]
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A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2024). ResearchGate. [Link]
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Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... (n.d.). ResearchGate. [Link]
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(PDF) Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). ResearchGate. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2019). National Institutes of Health (NIH). [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2016). National Institutes of Health (NIH). [Link]
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Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. (2023). ResearchGate. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). National Institutes of Health (NIH). [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). ijcrt.org. [Link]
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Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives. (2013). Semantic Scholar. [Link]
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Methodological & Application
Application Notes & Protocols: Evaluating 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole as a Potential Anticancer Agent
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] These heterocyclic compounds can serve as bioisosteres for amides and esters, engage in crucial hydrogen bonding with biological targets, and their rigid structure can correctly orient pharmacophoric groups within an enzyme's active site.[2][3] The anti-cancer effects of 1,2,4-oxadiazole derivatives are a subject of intense research, with various analogs showing potent cytotoxicity against a range of human cancer cell lines.[4]
This document provides a comprehensive guide for the preclinical evaluation of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (hereafter designated as OXF-3M ), a novel analog within this promising class. The protocols herein are designed to systematically assess its cytotoxic potential, elucidate its mechanism of action, and validate its efficacy in a preliminary in vivo model. By following these self-validating methodologies, researchers can generate the robust, reproducible data necessary for advancing novel therapeutic candidates through the drug discovery pipeline.
Part 1: Initial In Vitro Efficacy Assessment
The primary objective is to determine if OXF-3M exhibits cytotoxic or cytostatic effects against cancer cells and to quantify this activity. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6] A reduction in metabolic activity is directly proportional to a decrease in the number of viable cells.[5]
Protocol: Multi-Dose Cytotoxicity Screening via MTT Assay
This protocol details the evaluation of OXF-3M's effect on the viability of adherent cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, DU-145 prostate carcinoma) cultured in 96-well plates.[1][5]
Materials:
-
OXF-3M (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of OXF-3M in DMSO. Aliquot and store at -20°C.
-
Scientist's Note: DMSO concentration in the final culture medium should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final DMSO concentration.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[7]
-
Critical Step: Ensure even cell distribution to minimize well-to-well variability. Leave the peripheral wells filled with sterile PBS to reduce evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of OXF-3M from the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective OXF-3M concentrations.
-
Include triplicate wells for each condition: Untreated Control, Vehicle Control (DMSO), and each OXF-3M concentration.
-
Incubate for 48-72 hours.
-
-
MTT Incubation & Measurement:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The absorbance values directly correlate with the number of viable cells. Data should be processed as follows:
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
Determine IC₅₀ Value:
-
Plot percent viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Table 1: Hypothetical IC₅₀ Values of OXF-3M in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung | 48h | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 48h | 8.9 |
| DU-145 | Prostate Carcinoma | 48h | 12.5 |
| V79 | Normal Fibroblast | 48h | > 100 |
-
Interpretation: The data in Table 1 would suggest that OXF-3M has potent cytotoxic activity against lung and breast cancer cell lines with selectivity over normal cells, a highly desirable characteristic for an anticancer agent.[9]
Workflow Visualization
Caption: Workflow for determining the IC₅₀ of OXF-3M using the MTT assay.
Part 2: Elucidating the Mechanism of Action
After confirming cytotoxicity, the next critical step is to understand how OXF-3M induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] It is executed by a family of proteases called caspases.[11] Western blotting is a powerful technique to detect the cleavage and activation of key apoptotic proteins.[12]
Protocol: Western Blot Analysis of Apoptosis Markers
This protocol aims to detect the activation of the apoptotic cascade in cancer cells treated with OXF-3M by measuring the cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase).
Materials:
-
Cancer cells treated with OXF-3M (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Caspase-3, Rabbit anti-cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-β-Actin.
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells in 6-well plates with vehicle, IC₅₀, and 2x IC₅₀ of OXF-3M for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 min at 4°C. Collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Scientist's Note: Confirm transfer efficiency by Ponceau S staining before proceeding.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for β-Actin as a loading control.
-
Data Interpretation:
-
Pro-Caspase-3: A decrease in the full-length band (~35 kDa).
-
Cleaved Caspase-3: An increase in the active fragment band (~17/19 kDa).[12]
-
PARP: A decrease in the full-length band (~116 kDa).
-
Cleaved PARP: An increase in the cleaved fragment (~89 kDa) is a hallmark of apoptosis.[13]
An increase in cleaved Caspase-3 and cleaved PARP in OXF-3M-treated samples compared to the control strongly indicates apoptosis induction.
Apoptotic Pathway Visualization
Caption: Simplified intrinsic apoptosis pathway showing key Western Blot markers.
Part 3: Preliminary In Vivo Efficacy
In vitro results must be validated in a living system.[14] The subcutaneous human tumor xenograft model in immunodeficient mice is a standard for the initial in vivo assessment of anticancer drug efficacy and toxicity.[15][16]
Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study
This protocol assesses the ability of OXF-3M to inhibit tumor growth in athymic nude mice.
Materials:
-
Athymic Nude Mice (e.g., Balb/c nude, 6-8 weeks old).
-
A549 cancer cells (or another responsive cell line from in vitro studies).
-
Matrigel.
-
OXF-3M.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Calipers, analytical balance, sterile syringes.
Methodology:
-
Cell Implantation:
-
Harvest A549 cells and resuspend in sterile PBS mixed 1:1 with Matrigel to a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (2 x 10⁶ cells) into the right flank of each mouse.
-
Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Growth and Group Randomization:
-
Monitor mice daily for health and measure tumor volume 2-3 times per week using calipers.
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle Control (intraperitoneal, i.p., daily)
-
Group 2: OXF-3M (e.g., 20 mg/kg, i.p., daily)
-
Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., weekly)
-
-
-
Treatment and Monitoring:
-
Administer treatments as per the schedule for 21-28 days.
-
Record tumor volume and body weight for each mouse at each measurement.
-
Critical Endpoint: Monitor for signs of toxicity (e.g., >20% body weight loss, lethargy, ruffled fur). Euthanize mice if tumors become necrotic or exceed 2000 mm³.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate Tumor Growth Inhibition (TGI):
-
% TGI = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] * 100
-
Data Presentation
Table 2: Hypothetical Results of In Vivo Efficacy Study with OXF-3M
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | Daily, i.p. | 1540 ± 210 | 1.51 ± 0.25 | - | +5.2 |
| OXF-3M | 20 mg/kg, Daily, i.p. | 615 ± 155 | 0.60 ± 0.18 | 60.1% | -2.5 |
| Cisplatin | 5 mg/kg, Weekly, i.p. | 550 ± 180 | 0.54 ± 0.20 | 64.3% | -12.8 |
-
Interpretation: This hypothetical data suggests OXF-3M significantly inhibits tumor growth in vivo with a more favorable toxicity profile (less body weight loss) than the standard chemotherapeutic agent, Cisplatin.
In Vivo Workflow Visualization
Caption: Workflow for a subcutaneous xenograft study to evaluate in vivo efficacy.
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Singh, S., et al. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 37(11), 6067-6072. [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]
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Kumar, S., & Singh, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Annals of Pharmacology and Pharmaceutics, 7(1), 1221. [Link]
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Kumar, A., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27367–27384. [Link]
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Application Note & Protocols: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1][2] The evaluation of novel synthetic compounds, such as 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, for their cytotoxic potential is a foundational step in the drug discovery pipeline.[3][4] This process is not merely about determining if a compound can kill cells, but rather understanding its potency, selectivity, and the underlying mechanism of cell death. A robust in vitro assessment provides the critical data necessary to nominate promising candidates for further preclinical development.
This guide provides a comprehensive, multi-assay framework for the in vitro cytotoxicity assessment of this compound. We move beyond a single-endpoint analysis to a holistic approach, combining assays that measure metabolic viability, membrane integrity, and specific markers of programmed cell death (apoptosis). This strategy ensures a self-validating and detailed characterization of the compound's cellular impact.
Part 1: The Strategic Rationale — Selecting a Validated Assay Panel
A single cytotoxicity assay provides a limited perspective. For instance, a compound might inhibit metabolic activity without causing immediate cell death, an effect that could be misinterpreted by a purely metabolic assay. To build a trustworthy cytotoxicity profile, we employ an orthogonal approach, where different assays measure distinct cellular events. Our recommended panel includes:
-
MTT (Metabolic Viability) Assay: A primary screening tool to assess the effect of the compound on cellular metabolic activity, which serves as an indicator of cell viability.[4]
-
LDH (Membrane Integrity) Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[5][6]
-
Annexin V/PI (Apoptosis) Assay: A flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, offering crucial insight into the mode of cell death.[7]
-
Caspase-3/7 (Apoptosis Execution) Assay: Measures the activity of key executioner caspases, confirming that the observed cell death occurs through the apoptotic pathway.[8][9]
This multi-pronged approach ensures that the cytotoxic effects of this compound are thoroughly characterized and validated.
Experimental Workflow Overview
The overall process follows a logical progression from broad viability screening to mechanistic investigation.
Caption: General experimental workflow for cytotoxicity profiling.
Part 2: Data Presentation & Interpretation
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Assay | Incubation Time | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
| MCF-7 (Breast Cancer) | MTT | 48h | 12.5 ± 1.1 | 0.8 ± 0.2 |
| LDH | 48h | 15.2 ± 1.9 | 1.1 ± 0.3 | |
| HCT-116 (Colon Cancer) | MTT | 48h | 8.9 ± 0.9 | 0.5 ± 0.1 |
| LDH | 48h | 10.4 ± 1.3 | 0.7 ± 0.2 | |
| L929 (Normal Fibroblast) | MTT | 48h | > 50 | 5.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of essential controls.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[4][10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]
Materials:
-
96-well flat-bottom sterile plates
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Formazan Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Doxorubicin (positive control)
-
Complete cell culture medium
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in serum-free medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound working solutions (or controls) to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Vehicle Control: Treat cells with the highest concentration of DMSO used for the compound dilutions (typically ≤0.5%).
-
Positive Control: Treat cells with serial dilutions of Doxorubicin.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells).
-
-
MTT Incubation: After treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well.[11]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot % Viability against compound concentration to determine the IC₅₀ value.
-
Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[13][14] The assay measures the activity of this released LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.[5][6]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate, and stop solution)
-
96-well flat-bottom sterile plates
-
Test compound and controls as in MTT assay
-
Lysis Buffer (provided in most kits, or 1% Triton X-100)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Control Setup: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding Lysis Buffer to a set of untreated wells 30 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the absorbance of the no-cell blank control from all readings.
-
Calculate % Cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max. Release - Absorbance of Untreated)] x 100.
-
-
Plot % Cytotoxicity against compound concentration to determine the IC₅₀ value.
-
Protocol 3: Annexin V / Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[7] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Caption: Principle of cell state differentiation by Annexin V/PI staining.
Materials:
-
6-well sterile plates
-
FITC Annexin V / PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[17]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed 2x10⁵ cells per well in 6-well plates. After 24 hours, treat with the test compound at its IC₅₀ concentration (and 2x IC₅₀) for a determined time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[17] Centrifuge the collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the 100 µL cell suspension.[17]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Set up compensation and quadrants using single-stained and unstained control samples.
-
Lower-Left Quadrant: Viable cells (Annexin V- / PI-)
-
Lower-Right Quadrant: Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant: Necrotic cells (Annexin V- / PI+)
-
Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[18] This assay utilizes a specific substrate, containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3/7.[8] The cleavage releases a reporter molecule that generates either a fluorescent or luminescent signal, which is proportional to the amount of active caspase-3/7 in the cell lysate.[8][9]
Materials:
-
Caspase-Glo® 3/7 Assay (Promega) or similar luminescent/fluorescent kit
-
Opaque-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Test compound and controls
-
Luminometer or Fluorometer
Procedure:
-
Cell Seeding & Treatment: Follow step 1 from the MTT protocol, using the appropriate opaque or black-walled plate. Treat cells with the test compound at IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours) to capture the peak activity.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow it to equilibrate to room temperature before use.[9]
-
Assay Execution (Homogeneous "Add-Mix-Measure" Format):
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-3/7 reagent directly to each well containing 100 µL of cells in medium.[8]
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase reaction.
-
Signal Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading (from no-cell control wells).
-
Calculate the fold change in caspase activity relative to the vehicle-treated control:
-
Fold Change = (Signal of Treated Cells / Signal of Vehicle Control).
-
-
Plot the fold change against time or concentration.
-
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Serum LDH Laboratory Procedure Manual. CDC. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH. [Link]
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Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
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Synthesis and cytotoxicity evaluation of [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole. TÜBİTAK Academic Journals. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
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Application Notes & Protocols: Investigating 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole as a Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
I. Introduction: The Therapeutic Potential of IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-value target in cancer immunotherapy.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][4] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5] This metabolic reprogramming fosters an immunosuppressive milieu by inducing T-cell anergy and apoptosis, promoting the differentiation of regulatory T-cells (Tregs), and impairing the function of natural killer (NK) cells and dendritic cells (DCs).[5][6] Consequently, IDO1 activity facilitates tumor immune escape, making its inhibition a promising strategy to restore anti-tumor immunity.[3][4]
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisosteric replacement for ester and amide functionalities and is present in a variety of pharmacologically active compounds.[7][8][9] While numerous 1,2,4-oxadiazole derivatives have been explored as inhibitors for a range of enzymes, including cholinesterases and kinases, their potential as IDO1 inhibitors is an area of active investigation.[10][11][12] This document provides a comprehensive guide for researchers and drug development professionals on the characterization of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole as a putative inhibitor of the IDO1 enzyme. The protocols and methodologies outlined herein are based on established principles for evaluating potent and selective IDO1 inhibitors, such as the well-characterized compound Epacadostat (INCB024360).[6][13][14]
II. Mechanism of Action: Targeting the Kynurenine Pathway
The central hypothesis is that this compound inhibits IDO1, thereby blocking the conversion of tryptophan to kynurenine. This action is expected to reverse the immunosuppressive effects mediated by IDO1 within the TME.
The IDO1-Mediated Immunosuppressive Pathway:
-
IDO1 Upregulation: Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), released by activated T-cells in the TME, induce the expression of IDO1 in tumor cells and immune cells.[4]
-
Tryptophan Depletion: Upregulated IDO1 actively catabolizes L-tryptophan. The resulting depletion of this essential amino acid inhibits the proliferation of effector T-cells, which are highly sensitive to tryptophan levels.
-
Kynurenine Accumulation: The metabolic products of tryptophan catabolism, primarily kynurenine and its derivatives, accumulate. These metabolites act as signaling molecules that promote the differentiation of naïve T-cells into immunosuppressive Tregs and induce apoptosis in effector T-cells.[5]
-
Immune Evasion: The net effect is the suppression of the anti-tumor immune response, allowing the tumor to evade immune surveillance and continue to grow.[1]
Proposed Interruption by this compound:
The compound is hypothesized to bind to the active site of the IDO1 enzyme, preventing the binding of its substrate, L-tryptophan. This competitive or non-competitive inhibition would block the catalytic activity of IDO1, leading to:
-
Restoration of Tryptophan Levels: Maintaining local tryptophan concentrations necessary for effector T-cell function and proliferation.
-
Reduction of Kynurenine: Decreasing the levels of immunosuppressive kynurenine metabolites.
-
Reactivation of Anti-Tumor Immunity: Restoring the ability of the immune system to recognize and eliminate cancer cells.
Caption: Workflow for evaluating IDO1 inhibition.
IV. Data Interpretation & Expected Outcomes
This section summarizes key quantitative data for established IDO1 inhibitors to provide a benchmark for evaluating this compound.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Epacadostat (INCB024360) | Human IDO1 | Enzymatic | ~10 nM | [6] |
| Human IDO1 | Cell-based (HeLa) | ~10 nM | [6] | |
| Mouse IDO1 | Cell-based | 52.4 nM | [6] | |
| Navoximod (GDC-0919) | Human IDO1 | Enzymatic (Ki) | 7 nM | [15] |
| Human IDO1 | Enzymatic (EC50) | 75 nM | [15] | |
| IDO-mediated T-cell suppression | Cellular Co-culture | 80 nM (ED50) | [15] |
Interpreting the Results for this compound:
-
Potency: A low nanomolar IC50 value in the enzymatic assay suggests potent direct inhibition of the IDO1 enzyme.
-
Cellular Activity: A cellular IC50 value comparable to the enzymatic IC50 indicates good cell permeability and effective target engagement within the cell. A significant drop-off in potency from the enzymatic to the cellular assay may suggest poor membrane permeability or efflux by cellular transporters.
-
Selectivity: To confirm selectivity, the compound should be tested against the related enzyme Tryptophan 2,3-dioxygenase (TDO), which also catabolizes tryptophan. Potent IDO1 inhibitors like Epacadostat show minimal activity against TDO. [6]* Toxicity: The cytotoxicity assay is crucial. A potent IDO1 inhibitor should exhibit a large therapeutic window, meaning its IC50 for IDO1 inhibition is significantly lower than its IC50 for cytotoxicity.
V. Troubleshooting and Considerations
-
Compound Solubility: Ensure the test compound is fully solubilized in DMSO and does not precipitate upon dilution in aqueous assay buffers. Poor solubility can lead to inaccurate IC50 values.
-
Enzyme Activity: The activity of recombinant IDO1 can vary between lots and suppliers. Always include a positive control inhibitor (Epacadostat) to benchmark results and ensure assay consistency.
-
IFN-γ Induction: The level of IDO1 induction by IFN-γ can vary. It is advisable to perform a titration of IFN-γ to determine the optimal concentration for robust IDO1 expression and activity in the chosen cell line.
-
Non-Enzymatic Functions of IDO1: Recent studies suggest that IDO1 may have non-enzymatic, signaling functions. [5][16]Advanced studies, such as co-immunoprecipitation and Western blotting for downstream signaling pathways, may be required to fully characterize the compound's mechanism of action if it exhibits unusual cellular effects.
VI. Conclusion
The protocols and data presented in this application note provide a robust framework for the initial characterization of this compound as a potential inhibitor of IDO1. By systematically evaluating its enzymatic and cellular activity, potency, and selectivity, researchers can effectively determine its promise as a novel therapeutic agent in the field of immuno-oncology. A successful outcome from these studies would warrant further investigation into its in vivo efficacy and pharmacokinetic properties.
References
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Ansari, M. F., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry. Available at: [Link]
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Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International Journal of Tryptophan Research. Available at: [Link]
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Corm S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
-
Wikipedia. (2023). Indoleamine 2,3-dioxygenase. Available at: [Link]
-
American Chemical Society Publications. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available at: [Link]
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Royal Society of Chemistry. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm. Available at: [Link]
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Elsevier. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Bioorganic Chemistry. Available at: [Link]
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PubMed. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie. Available at: [Link]
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National Institutes of Health. (2022). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Drug Design, Development and Therapy. Available at: [Link]
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OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Available at: [Link]
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ResearchGate. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Available at: [Link]
-
American Chemical Society Publications. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]
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Frontiers. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. Available at: [Link]
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Wikipedia. (2023). Epacadostat. Available at: [Link]
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Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Available at: [Link]
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Frontiers. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]
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Frontiers. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Available at: [Link]
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American Chemical Society Publications. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
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PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
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SciELO. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society. Available at: [Link]
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PubMed. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. Available at: [Link]
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PubMed Central. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Scientific Reports. Available at: [Link]
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ResearchGate. (2025). Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. Available at: [Link]
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PubMed Central. (2016). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available at: [Link]
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ResearchGate. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. Available at: [Link]
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Der Pharma Chemica. (2012). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Available at: [Link]
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Application Note: Elucidating the Kinase Inhibition Profile of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold in Kinase Inhibition
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its bioisosteric properties, metabolic stability, and diverse range of biological activities.[1] This scaffold is a key component in numerous compounds with demonstrated anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery.[3][4] For instance, certain 1,2,4-oxadiazole-5-one derivatives have been identified as potential inhibitors of p38 MAP kinase.[3][4]
This application note provides a comprehensive guide for determining the kinase inhibition profile of a novel compound, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. While the specific biological activity of this compound is yet to be fully characterized, its structural features suggest a potential for interaction with kinase targets. This document outlines a strategic and systematic approach to identify its kinase targets, determine its potency and selectivity, and elucidate its mechanism of action.
Hypothesized Mechanism of Action and Target Identification
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates.
Given the structural similarities of this compound to other known kinase inhibitors, it is hypothesized that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. The initial step in characterizing this compound is to perform a broad screen against a panel of diverse kinases to identify potential targets.
Caption: Hypothesized Kinase Inhibition in a Generic Signaling Pathway.
Experimental Strategy for Kinase Profile Determination
A multi-step approach is recommended to thoroughly characterize the kinase inhibition profile of this compound.
Caption: Workflow for Kinase Inhibitor Profiling.
Part 1: Initial Broad Kinase Panel Screening
Rationale: The initial step is to screen the compound against a large, diverse panel of kinases at a single, relatively high concentration (e.g., 10 µM). This approach allows for the rapid identification of potential "hits" across the human kinome and provides a preliminary assessment of the compound's selectivity.
Protocol: A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]
Step-by-Step Protocol: Single-Point Kinase Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP to the appropriate buffer.
-
Compound Addition: Add the test compound to a final concentration of 10 µM. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[6]
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[6]
-
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.
Part 2: Dose-Response and IC50 Determination
Rationale: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each specific kinase.
Protocol: This involves a similar assay setup as the single-point screen, but with a range of compound concentrations.
Step-by-Step Protocol: IC50 Determination
-
Compound Dilution Series: Prepare a serial dilution of the test compound, typically a 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the kinase assay as described above, with each concentration of the compound tested in triplicate.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the kinase inhibition profiling should be presented in a clear and concise manner to allow for easy interpretation of the compound's potency and selectivity.
Table 1: Illustrative Kinase Inhibition Profile for this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 85% | 0.5 |
| Kinase B | 78% | 1.2 |
| Kinase C | 25% | > 10 |
| Kinase D | 92% | 0.2 |
| ... | ... | ... |
This table is for illustrative purposes only. Actual data will be generated from the experimental protocols.
A low IC50 value indicates high potency. The selectivity of the compound can be assessed by comparing the IC50 values across the different kinases tested. A highly selective inhibitor will have a significantly lower IC50 for one or a few kinases compared to others.
Part 3: Mechanism of Action Studies
Rationale: To understand how the compound inhibits the kinase, it is crucial to determine its mechanism of action. A common mechanism for kinase inhibitors is competition with ATP.
Protocol: ATP competition assays are performed by measuring the IC50 of the inhibitor at different concentrations of ATP.
Step-by-Step Protocol: ATP Competition Assay
-
Assay Setup: Perform the IC50 determination assay as described above, but at multiple fixed concentrations of ATP (e.g., at the Km value of ATP for the specific kinase, and several concentrations above and below Km).[7]
-
Data Analysis:
-
If the IC50 value increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.
-
If the IC50 value is not significantly affected by the ATP concentration, the inhibitor may be non-competitive or uncompetitive.
-
Conclusion
This application note provides a structured and scientifically rigorous framework for elucidating the kinase inhibition profile of this compound. By following these protocols, researchers can systematically identify the kinase targets of this novel compound, quantify its potency and selectivity, and gain insights into its mechanism of action. This information is critical for the further development of this compound as a potential therapeutic agent. The general principles and protocols outlined here can also be adapted for the characterization of other novel small molecule kinase inhibitors.
References
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Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(15), 5036. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Gerlach, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. Available from: [Link]
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Upadhyay, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4969. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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Kumar, R. S., et al. (2014). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 57(15), 6454-6464. Available from: [Link]
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Sbardella, G., et al. (2013). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 18(9), 11057-11072. Available from: [Link]
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Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. Available from: [Link]
-
Singh, P., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13215-13233. Available from: [Link]
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Sharma, S., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. ACS Omega, 7(20), 17011-17024. Available from: [Link]
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Sbardella, G., et al. (2013). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. ResearchGate. Available from: [Link]
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Kumar, D., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available from: [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Activity of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole Against Pathogenic Bacteria
For: Researchers, scientists, and drug development professionals.
Preamble: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds. Pathogenic bacteria continuously evolve mechanisms to evade existing therapies, rendering once-potent drugs obsolete. This landscape demands rigorous investigation into novel chemical entities. The oxadiazole scaffold, a five-membered heterocycle, has garnered significant attention due to its bioisosteric properties and diverse pharmacological activities, including promising antimicrobial effects.[1][2] Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have demonstrated noteworthy activity against a spectrum of pathogens, positioning them as a compelling area for drug discovery.[1][3][4]
This document provides a comprehensive guide to the systematic evaluation of a specific novel compound, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole . We present a suite of detailed, validated protocols designed to characterize its antimicrobial profile, from initial screening of inhibitory activity to a deeper analysis of its bactericidal kinetics and effects on bacterial biofilms. The methodologies are grounded in standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.[5][6]
Compound Profile: this compound
-
Structure:
-
IUPAC Name: this compound
-
Class: Heterocyclic compound, 1,2,4-oxadiazole derivative.
-
-
Postulated Mechanism of Action (Based on Class): The precise mechanism of action for this specific molecule is yet to be elucidated and is the subject of the investigations outlined herein. However, related oxadiazole compounds have been shown to exert their antimicrobial effects through various mechanisms.[3][7] Some inhibit essential cellular processes like cell-wall biosynthesis, acting as bactericidal agents similar to β-lactams.[7][8] Others are known to interfere with DNA gyrase, disrupt the cell membrane, or increase intracellular reactive oxygen species (ROS), leading to a bacteriostatic or bactericidal effect.[4][9] The protocols detailed below are designed to not only quantify the compound's activity but also to provide foundational data for subsequent mechanistic studies.
PART 1: Quantitative Assessment of Antimicrobial Potency
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[10] We will employ the broth microdilution method, a standardized and high-throughput technique.[6][11]
Causality Behind Experimental Choices:
-
Method: Broth microdilution is selected for its efficiency, conservation of compound, and the ability to test multiple strains and concentrations simultaneously, providing quantitative and reproducible results.[10]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of most non-fastidious aerobic bacteria, ensuring consistency and comparability of data across studies.[6][12]
-
Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is critical. A lower density may overestimate potency, while a higher density (the "inoculum effect") can lead to falsely high MICs, especially for certain antibiotic classes.[7][12]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a 1280 µg/mL stock solution of this compound in a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Plate Preparation: Using a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12.
-
Serial Dilution: Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).
-
Control Wells:
-
Well 11 (Growth Control): Contains 100 µL of CAMHB inoculated with bacteria, but no compound.
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB.
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth compared to the growth control.[10]
Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum, confirming bactericidal activity.[11][13][14]
Step-by-Step Methodology:
-
Prerequisite: This protocol is performed immediately following the MIC determination (Protocol 1.1).
-
Subculturing: From each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[13][14]
Data Presentation: MIC & MBC Summary
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | 25922 | 8 | 32 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 16 | >64 | >4 | Bacteriostatic |
| Klebsiella pneumoniae | 700603 | 8 | 16 | 2 | Bactericidal |
| Disclaimer: The data presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12] |
PART 2: Pharmacodynamic Characterization
Protocol 2.1: Time-Kill Kinetic Assay
This dynamic assay provides critical insight into the rate and extent of bacterial killing over time, helping to classify an agent's pharmacodynamic properties.[15][16]
Causality Behind Experimental Choices:
-
Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals concentration-dependent effects.
-
Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) maps the entire killing curve, from initial effects to potential regrowth.[15]
-
Bactericidal Threshold: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[15][17]
Step-by-Step Methodology:
-
Preparation: Prepare tubes of CAMHB containing this compound at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the test organism.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.
-
Serial Dilution and Plating: Perform 10-fold serial dilutions of the T₀ aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates to quantify the initial inoculum.
-
Incubation: Place the master tubes in a shaking incubator at 37°C.
-
Subsequent Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), vortex the tubes and repeat the process of serial dilution and plating for each concentration.[15]
-
Colony Counting: Incubate all MHA plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies and calculate the CFU/mL for each time point and concentration.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Visualization of Experimental Workflow
Caption: Workflow for MIC, MBC, and Time-Kill Assays.
PART 3: Anti-Biofilm Activity Assessment
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing a new compound's ability to inhibit biofilm formation or disrupt existing biofilms is a critical step.
Protocol 3.1: Biofilm Inhibition and Disruption Assay (Crystal Violet Method)
The crystal violet (CV) assay is a standard, robust method to quantify total biofilm biomass.[18][19]
Causality Behind Experimental Choices:
-
Method: The CV assay is chosen for its simplicity and high-throughput capability. It stains the extracellular matrix and attached cells, providing a reliable measure of the overall biofilm structure.[19][20]
-
Two-Pronged Approach: Testing for both inhibition (compound present during biofilm growth) and disruption (compound added to a pre-formed biofilm) distinguishes between preventing colonization and treating an established biofilm.[20]
Step-by-Step Methodology:
-
Bacterial Culture: Grow an overnight culture of the test organism (e.g., Staphylococcus aureus) in a biofilm-promoting medium like Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh medium.[19][21]
-
Plate Setup (96-well flat-bottom plate):
-
For Inhibition Assay: Add 100 µL of the diluted culture and 100 µL of the compound at 2x the desired final concentration to each well.
-
For Disruption Assay: Add 200 µL of the diluted culture to each well. Incubate for 24 hours at 37°C to allow biofilm formation. After 24h, gently remove the medium and add 200 µL of fresh medium containing the compound at the desired final concentration.
-
Controls: Include wells for untreated biofilm (positive control) and sterile medium (negative control).
-
-
Incubation: Incubate the plates statically for 24 hours at 37°C.[20]
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash each well twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[20]
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for 30-60 minutes.[20]
-
Staining: Discard the fixative and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.[18][19][21]
-
Final Wash: Discard the CV solution and wash the plate thoroughly with water until the negative control wells are clear.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[20][21]
-
Quantification: Transfer 125 µL of the solubilized CV from each well to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[19][21]
Visualization of Potential Mechanism
Caption: Postulated Mechanisms of Action for Oxadiazole-Class Compounds.
PART 4: Safety & Handling
As a novel chemical entity, this compound should be handled with care. While specific toxicity data is unavailable, general precautions for related heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate protective gloves, and a lab coat.[22]
-
Handling: Avoid breathing dust or vapors. Handle in a chemical fume hood or a well-ventilated area. Avoid contact with skin and eyes.[22][23]
-
First Aid:
-
Storage: Store in a cool, dry place in a tightly closed container.[22]
-
Toxicity Context: Studies on other 1,3,4-oxadiazole derivatives have shown high LD50 values (>2000 mg/kg) in acute toxicity studies in rats, suggesting a good preliminary safety profile for the class.[24][25][26] However, each new derivative must be evaluated independently.
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Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. (2025). STAR Protocols. Retrieved from [Link]
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General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
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The Oxadiazole Antibacterials. (2016). ACS Infectious Diseases. Retrieved from [Link]
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Microtiter Dish Biofilm Formation Assay. (2011). Journal of Visualized Experiments. Retrieved from [Link]
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Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Retrieved from [Link]
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1,3,4-oxadiazole derivatives as potential antimicrobial agents. (2022). Archiv der Pharmazie. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
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Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
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Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. (2024). Journal of Applied Microbiology. Retrieved from [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008). Brazilian Journal of Microbiology. Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
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Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Drug and Chemical Toxicology. Retrieved from [Link]
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The oxadiazole antibacterials. (2017). Future Medicinal Chemistry. Retrieved from [Link]
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Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Drug and Chemical Toxicology. Retrieved from [Link]
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Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Drug and Chemical Toxicology. Retrieved from [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012). Molecules. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
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Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. (2018). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. Retrieved from [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. Retrieved from [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1994). Journal of Medicinal Chemistry. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Authored by: A Senior Application Scientist
Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities.[1][2] This structural feature has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3] Numerous studies have reported the anti-inflammatory potential of various substituted oxadiazoles, suggesting that this chemical class may offer a promising avenue for the development of novel anti-inflammatory agents.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of a specific analogue, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole.
The protocols outlined herein are designed to provide a comprehensive preclinical evaluation, from initial in vitro screening to in vivo validation. The experimental choices are grounded in established methodologies for anti-inflammatory drug discovery, with a focus on elucidating the compound's potential mechanism of action. The primary hypothesis is that this compound, like other compounds in its class, may exert its anti-inflammatory effects through the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and pro-inflammatory cytokine signaling cascades.
Part 1: In Vitro Characterization of Anti-inflammatory Activity
The initial phase of investigation focuses on cell-based assays to determine the compound's direct effects on inflammatory responses. These assays are crucial for establishing a preliminary pharmacological profile and guiding further in vivo studies.
Assessment of Cyclooxygenase (COX) Inhibition
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] Evaluating the inhibitory activity of this compound against both COX isoforms is a critical first step in determining its mechanism of action.
Protocol:
-
Assay Principle: A commercially available COX inhibitor screening assay kit (colorimetric or fluorometric) can be utilized. These assays typically measure the peroxidase activity of COX, which is coupled to the conversion of a chromogenic or fluorogenic substrate.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to generate a range of concentrations for IC50 determination.
-
In a 96-well plate, add the appropriate buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate at the recommended temperature and time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome: This assay will reveal whether this compound inhibits COX-1 and/or COX-2 and provide a quantitative measure of its potency (IC50). A higher selectivity for COX-2 over COX-1 is often a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[4]
Evaluation of Pro-inflammatory Cytokine and Mediator Production in Macrophages
Rationale: Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators upon activation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[7][8] This assay will determine if this compound can suppress the production of key inflammatory molecules.
Protocol:
-
Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA).[7]
-
Procedure:
-
Seed the macrophages in a 24- or 48-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
Data Presentation:
| Parameter | IC50 (µM) of this compound |
| COX-1 Inhibition | To be determined |
| COX-2 Inhibition | To be determined |
| NO Production | To be determined |
| TNF-α Release | To be determined |
| IL-6 Release | To be determined |
This table should be populated with the experimentally determined IC50 values.
Part 2: Elucidation of the Molecular Mechanism of Action
Understanding the signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[9][10]
Investigation of NF-κB Signaling Pathway
Rationale: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory gene expression.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[13] Upon stimulation with inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14]
Protocol:
-
Western Blot Analysis:
-
Treat macrophages with this compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes).
-
Prepare cytoplasmic and nuclear protein extracts.
-
Perform Western blotting to detect the levels of phosphorylated IκBα (p-IκBα) in the cytoplasmic fraction and the NF-κB p65 subunit in the nuclear fraction. A decrease in p-IκBα and nuclear p65 would indicate inhibition of the pathway.
-
-
Immunofluorescence Microscopy:
-
Culture macrophages on coverslips and treat them as described above.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. Inhibition of NF-κB translocation will be observed as a retention of p65 in the cytoplasm.
-
Signaling Pathway Diagram:
Caption: The canonical NF-κB signaling pathway.
Investigation of MAPK Signaling Pathway
Rationale: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[10][15][16] The three major MAPK subfamilies are ERK, p38, and JNK. Activation of these kinases by phosphorylation leads to the activation of downstream transcription factors that control the expression of inflammatory genes.
Protocol:
-
Western Blot Analysis:
-
Treat macrophages with this compound followed by LPS stimulation for a short duration (e.g., 15-60 minutes).
-
Prepare whole-cell lysates.
-
Perform Western blotting using antibodies that specifically detect the phosphorylated (active) forms of ERK, p38, and JNK. A reduction in the levels of the phosphorylated forms of these kinases would indicate an inhibitory effect of the compound.
-
Signaling Pathway Diagram:
Caption: The MAPK signaling cascades in inflammation.
Part 3: In Vivo Evaluation of Anti-inflammatory Efficacy
In vivo models are essential for confirming the anti-inflammatory activity of a compound in a whole-organism context.[17][18] The choice of model depends on the specific aspects of inflammation being investigated.
Carrageenan-Induced Paw Edema Model
Rationale: This is a widely used and well-characterized model of acute inflammation.[4][18][19] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or diclofenac), and several dose groups of this compound.
-
Administer the test compound or controls orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Expected Outcome: A significant reduction in paw volume in the compound-treated groups compared to the vehicle control will indicate in vivo anti-inflammatory activity.
Experimental Workflow Diagram:
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
This comprehensive guide provides a robust framework for the preclinical evaluation of the anti-inflammatory properties of this compound. By systematically progressing from in vitro screening to mechanistic studies and in vivo validation, researchers can build a strong data package to support the further development of this compound as a potential anti-inflammatory therapeutic. The modular nature of these protocols allows for adaptation based on initial findings and specific research interests.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322-334. Available at: [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]
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Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 592. Available at: [Link]
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Sun, S. C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1387. Available at: [Link]
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Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism, 88(12), 5679-5682. Available at: [Link]
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Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 1-12. Available at: [Link]
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ScienceDirect. (n.d.). MAPK signalling pathway: Significance and symbolism. Available at: [Link]
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Cusabio. (n.d.). MAPK signaling pathway. Available at: [Link]
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Application Note: High-Throughput Screening of 1,2,4-Oxadiazole Libraries for Drug Discovery
Introduction: The Privileged Nature of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The 1,2,4-oxadiazole ring is a quintessential example of such a structure.[1][2] This five-membered heterocycle has garnered significant attention in drug discovery due to its unique combination of physicochemical and biological properties.[3] The 1,2,4-oxadiazole motif is frequently employed as a bioisostere for amide and ester functionalities, a substitution that can enhance metabolic stability and improve pharmacokinetic profiles by resisting hydrolysis.[4][5][6]
The versatility of this scaffold is evidenced by its presence in a wide array of therapeutic agents and clinical candidates targeting diverse biological pathways.[3][7] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects.[3][7][8] This proven track record makes libraries of 1,2,4-oxadiazole derivatives a rich source for identifying novel hit compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign for 1,2,4-oxadiazole libraries. We will delve into the causality behind experimental choices, from assay development and validation to the critical process of hit confirmation and triage, ensuring a scientifically rigorous and efficient discovery pipeline.
Section 1: Library Design and Quality Control
The success of any screening campaign begins with a high-quality, structurally diverse compound library. Modern synthetic methodologies, such as continuous flow chemistry, have enabled the rapid, automated synthesis of large and varied 1,2,4-oxadiazole libraries.[4][9][10]
Causality of Choice: The rationale for using automated and flow-synthesis platforms is twofold:
-
Diversity Generation: These methods allow for the efficient combination of a wide range of building blocks, leading to a library with broad chemical space coverage.
-
Scalability and Purity: They facilitate the production of sufficient quantities of each compound for screening and follow-up studies while maintaining high purity, which is critical for minimizing false positives.
Before initiating a screen, every compound plate should undergo rigorous quality control. This typically involves Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on a representative subset of compounds to confirm identity and assess purity, which should ideally be >95%.[11]
Section 2: Assay Development: The Foundation of a Successful Screen
A robust, reproducible, and scalable assay is the cornerstone of a successful HTS campaign.[12][13] The choice between a biochemical and a cell-based assay format is a critical first decision, driven by the nature of the biological target and the desired screening outcome.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a cell-free system.[14][15]
-
Rationale & Expertise: Biochemical assays are preferred for initial screens against well-defined molecular targets like kinases or proteases. They offer a direct measure of target engagement, are generally less complex, exhibit lower variability, and are more easily miniaturized.[16] However, they lack physiological context and cannot assess crucial drug-like properties such as cell permeability.
-
-
Cell-Based Assays: These assays measure a biological response within a living cell.[17][18]
-
Rationale & Expertise: Cell-based assays are invaluable as they provide a more physiologically relevant context.[15][17] They can measure complex downstream events (e.g., gene expression, pathway activation) and inherently filter out compounds that cannot cross the cell membrane to reach intracellular targets. Their primary drawbacks are higher variability and a more complex workflow.[15]
-
Assay Validation and Statistical Rigor
Prior to launching a full-scale screen, the chosen assay must be rigorously validated in a miniaturized format (typically 384- or 1536-well plates) to ensure its suitability for HTS.[19][20][21] This validation process establishes the assay's robustness by evaluating key statistical parameters. The Z'-factor is a critical metric that reflects the dynamic range and data variation of the assay; a Z'-factor greater than 0.5 is considered the industry standard for a high-quality HTS assay.[19]
| Parameter | Description | Acceptable Range for HTS | Causality/Significance |
| Z'-Factor | A measure of assay quality that combines signal dynamic range and data variation. | > 0.5 | Indicates a large separation between positive and negative controls, ensuring that hits can be reliably distinguished from noise.[19] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 5 | A high S/B ratio indicates a robust assay window, making it easier to detect modest levels of inhibition or activation. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data (SD/mean * 100). | < 15% | Low %CV for both positive and negative controls indicates high precision and reproducibility of the assay measurements. |
Section 3: The High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently identify and prioritize promising compounds from a large library.
-
Primary Screen: The entire 1,2,4-oxadiazole library is screened at a single, relatively high concentration (e.g., 10-20 µM). The primary goal is to identify all potential "hits" with high sensitivity, even at the cost of including some false positives.[19]
-
Data Analysis & Hit Selection: Raw screening data is first normalized to correct for systematic errors like plate-to-plate variation or spatial bias.[22] Hits are then selected based on a predefined activity threshold, often set at three standard deviations from the mean of the negative controls.[23]
-
Hit Confirmation: All initial hits are re-tested from freshly prepared compound stocks under the same assay conditions. This crucial step eliminates hits that were the result of random experimental error or issues with the original library plates.[24]
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point curve) to determine their potency, expressed as an IC50 (for inhibitors) or EC50 (for activators). This step is critical for prioritizing the most potent compounds for further investigation.
Section 4: Protocol - Primary Biochemical Screen for a Target Kinase
This protocol outlines a typical fluorescence polarization (FP)-based assay for screening a 1,2,4-oxadiazole library against a purified protein kinase.
Principle: A fluorescently labeled peptide substrate is phosphorylated by the kinase. A phosphospecific antibody, also labeled with a binding partner, binds to the phosphorylated peptide, resulting in a large molecular complex. This complex tumbles slowly in solution, yielding a high FP signal. Inhibitors prevent phosphorylation, the complex does not form, and the small, rapidly tumbling peptide results in a low FP signal.
Materials:
-
384-well, low-volume, black assay plates
-
Purified, active Target Kinase
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Phosphospecific antibody
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
1,2,4-Oxadiazole library plates (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Acoustic liquid handler (e.g., Echo) and automated plate stacker/reader
Protocol Steps:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of compounds from the 10 mM library plates into the 384-well assay plates. For controls, transfer DMSO into negative control wells and positive control inhibitor into positive control wells. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Enzyme Addition: Add 10 µL of 2X Target Kinase solution (e.g., 2 nM final concentration) in kinase assay buffer to all wells.
-
Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a 2X substrate/ATP mix (e.g., 100 nM peptide, 20 µM ATP final concentrations) in kinase assay buffer to all wells to start the enzymatic reaction.
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of detection reagent (containing the phosphospecific antibody) to all wells to stop the reaction.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.
-
Data Acquisition: Read the plates on a suitable plate reader capable of measuring fluorescence polarization.
-
Data Analysis: Calculate percent inhibition for each compound relative to the positive and negative controls on each plate. Select hits based on a pre-defined threshold (e.g., >50% inhibition).
Section 5: The Critical Path of Hit Validation
Identifying a potent hit in a primary screen is only the beginning. A rigorous validation cascade is essential to eliminate false positives and artifacts, ensuring that resources are focused on chemically tractable and biologically relevant hits.[25]
Causality of Validation: Many compounds can interfere with assay technologies in ways that mimic true biological activity.[26] These "false positives" can arise from compound fluorescence, light scattering, or non-specific inhibition of reporter enzymes (e.g., luciferase).[26] The validation workflow is a de-risking strategy designed to systematically eliminate these artifacts.
Key Validation Steps:
-
Counter-Screens: The most direct way to identify assay interference is to run the hit compounds through the assay in the absence of the biological target. True hits should be inactive, while compounds that still show a signal are likely interfering with the detection system.
-
Orthogonal Assays: Confirmed hits are tested in a secondary assay that measures the same biological endpoint but uses a different technology.[25] For example, a fluorescence-based kinase hit could be validated using a label-free mass spectrometry-based assay that directly measures substrate and product formation.[27] Concordance between the two assays provides high confidence in the hit.
-
Computational Filtering: Hits are checked against databases of known Pan-Assay Interference Compounds (PAINS) and other promiscuous compounds that are frequently active across multiple screens.[25] This step helps to deprioritize compounds with undesirable chemical scaffolds.
-
Cellular Target Engagement: For hits from biochemical screens, confirming that the compound can enter a cell and bind to its intended target is a critical step. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide this crucial evidence.
Section 6: Protocol - Cell-Based Secondary Assay (NF-κB Reporter)
This protocol describes a luciferase-based reporter gene assay to confirm the activity of 1,2,4-oxadiazole hits that target a component of the NF-κB signaling pathway.
Principle: A cell line (e.g., HEK293) is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. When the pathway is activated (e.g., by TNFα), NF-κB translocates to the nucleus and drives luciferase expression, producing a luminescent signal. Inhibitors of the pathway will block this process, resulting in low signal.
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Application Notes and Protocols for the Development of Cell-Based Assays for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a novel compound belonging to this class. While the specific biological profile of this molecule is yet to be fully elucidated, its structural similarity to other biologically active 1,2,4-oxadiazoles suggests its potential as a therapeutic agent.[1][2][5][6]
This guide provides a comprehensive framework for the development of cell-based assays to characterize the biological activity of this compound. The protocols detailed herein are designed to be robust, reproducible, and adaptable, providing researchers with the necessary tools to progress from initial phenotypic screening to more complex mechanistic and target engagement studies. The overarching goal is to provide a logical and scientifically sound workflow for the initial characterization of this novel compound.[7][8][9][10]
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity Profiling
The initial step in characterizing a novel compound with therapeutic potential is to assess its impact on cell viability and proliferation.[11][12] This primary screen is crucial for determining the concentration range at which the compound exhibits biological activity and for identifying cell lines that are particularly sensitive to its effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[11][13][14] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[11]
Scientific Rationale
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[11][15] By exposing cells to a range of concentrations of this compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the compound required to inhibit cell viability by 50% and is a key parameter for comparing the potency of different compounds.[16]
Experimental Workflow: Cytotoxicity Assessment
Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Pathway Activation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis and Interpretation
-
Normalize Luciferase Activity:
-
For each well, divide the firefly luciferase activity by the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
-
Calculate Percent Inhibition:
-
Determine the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α treated sample by that of the unstimulated control.
-
Calculate the percent inhibition for each compound concentration relative to the TNF-α stimulated control.
-
| Treatment | Normalized Luciferase Activity | % Inhibition |
| Unstimulated | 1.0 | - |
| TNF-α (10 ng/mL) | 15.0 | 0 |
| TNF-α + Compound (1 µM) | 12.0 | 20 |
| TNF-α + Compound (10 µM) | 7.5 | 50 |
| TNF-α + Compound (50 µM) | 3.0 | 80 |
| Table 2: Example data from an NF-κB reporter assay. |
Part 3: Confirming Molecular Interaction - Target Engagement Assays
A crucial step in drug development is to confirm that a compound directly interacts with its intended molecular target within the complex cellular environment. [17][18][19]Target engagement assays provide this critical information, helping to validate the mechanism of action and build confidence in the lead compound. [17][19]While a specific target for this compound may not yet be identified, understanding the principles of target engagement assays is essential for future studies.
Scientific Rationale
Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in live cells. It is based on the principle that the binding of a ligand (the compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement. [20]
Conceptual Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA®).
Conclusion
The development of robust and informative cell-based assays is fundamental to the successful characterization of novel compounds like this compound. The workflow presented here, progressing from broad cytotoxicity screening to specific mechanistic and target engagement assays, provides a comprehensive and logical framework for elucidating the biological activity of this promising molecule. By employing these carefully designed protocols and interpreting the data with scientific rigor, researchers can gain valuable insights into the therapeutic potential of this and other novel 1,2,4-oxadiazole derivatives.
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- 20. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole in Preclinical Disease Models
For: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the preclinical application of a specific analogue, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, and structurally related compounds in animal models of disease. We provide in-depth technical guidance, field-proven insights, and detailed experimental protocols for evaluating the therapeutic potential of this chemical series, with a primary focus on neuropathological and psychiatric disorders. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure robust and reproducible data.
Part 1: Scientific & Strategic Overview
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] This scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antipsychotic effects.[2][3][4] The inclusion of a fluorophenyl group, as in this compound, can further enhance metabolic stability and brain penetrance, making it an attractive candidate for CNS-targeted therapies.
Core Therapeutic Hypotheses & Mechanistic Insights
While direct in-vivo studies on this compound are not extensively published, research on closely related analogues allows us to formulate key therapeutic hypotheses:
-
Neuroprotection in Ischemic Stroke: Structurally similar 1,2,4-oxadiazole derivatives have demonstrated significant neuroprotective effects in rodent models of stroke. The proposed mechanism involves the activation of the Nrf2 signaling pathway, a critical regulator of the endogenous antioxidant response.[3]
-
Modulation of Glutamatergic Neurotransmission: Phenyl-1,2,4-oxadiazole derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[4] This modulation suggests potential therapeutic applications in psychiatric and neurological disorders characterized by glutamatergic dysregulation, such as schizophrenia and anxiety.
-
Anti-inflammatory and Analgesic Potential: The broader oxadiazole class of compounds has shown promise in animal models of inflammation and pain, often through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes.[5]
Rationale for Experimental Design: A Self-Validating Approach
The following protocols are designed to not only test the efficacy of this compound but also to build a comprehensive pharmacological profile. This is achieved by integrating pharmacokinetic assessments, multi-tiered behavioral and physiological endpoints, and ex-vivo/post-mortem tissue analysis. Understanding the metabolic fate of the compound is crucial; for instance, the related compound 3-phenyl-5-methyl-1,2,4-oxadiazole undergoes hydroxylation in preclinical species, which should be considered when designing analytical methods for pharmacokinetic studies.[6]
Part 2: Experimental Protocols & Methodologies
Protocol 1: Evaluation of Neuroprotective Effects in a Rodent Model of Ischemic Stroke
This protocol is adapted from methodologies that have successfully demonstrated the neuroprotective effects of 1,2,4-oxadiazole derivatives in vivo.[3]
2.1.1 Experimental Workflow
Caption: Workflow for assessing neuroprotective efficacy in an MCAO stroke model.
2.1.2 Step-by-Step Methodology
-
Animals: Male Sprague-Dawley rats (250-300g) are recommended. Animals should be acclimatized for at least one week before any procedures.
-
Pharmacokinetic Profiling (Satellite Group):
-
Administer a single dose of this compound via the intended clinical route (e.g., intraperitoneal, oral).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations using a validated LC-MS/MS method to determine key parameters (Cmax, Tmax, AUC, half-life). This data is critical for selecting a rational dosing regimen for the efficacy study.
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat using isoflurane.
-
Perform transient focal cerebral ischemia via the intraluminal filament method for 90 minutes.
-
Reperfusion is achieved by withdrawing the filament. Sham-operated animals undergo the same surgical procedure without filament insertion.
-
-
Drug Administration:
-
Based on PK data, administer the test compound or vehicle (e.g., DMSO/saline) at a specified time post-reperfusion (e.g., 1 hour).
-
-
Neurological Deficit Scoring:
-
At 24, 48, and 72 hours post-MCAO, assess neurological function using a standardized 5-point scale (0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 72 hours, euthanize the animals and harvest the brains.
-
Slice the brain into 2mm coronal sections.
-
Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Biomarker Analysis (Mechanistic Validation):
-
From the peri-infarct region of a subset of brains, prepare tissue homogenates.
-
Use Western blotting or ELISA to quantify the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), to validate the proposed mechanism of action.[3]
-
2.1.3 Data Presentation
| Parameter | Vehicle Control | Compound (Low Dose) | Compound (High Dose) |
| Neurological Score (72h) | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3** |
| Infarct Volume (% of hemisphere) | 45 ± 5% | 25 ± 4% | 18 ± 3% |
| HO-1 Expression (fold change) | 1.0 ± 0.2 | 2.5 ± 0.6* | 4.1 ± 0.8 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Protocol 2: Assessment of Antipsychotic-like and Anxiolytic Activity
This protocol is based on preclinical models used to evaluate mGlu4 positive allosteric modulators with a 1,2,4-oxadiazole core.[4]
2.2.1 Experimental Workflow
Caption: Workflow for behavioral screening of anxiolytic and antipsychotic-like effects.
2.2.2 Step-by-Step Methodology
-
Animals: Male Albino Swiss mice (20-25g) are suitable for these behavioral tests.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 1% Tween 80 in saline).
-
Administer the compound intraperitoneally (i.p.) 30-60 minutes before behavioral testing. Include a vehicle control group and a positive control group (e.g., diazepam for anxiety, clozapine for psychosis).
-
-
Anxiolytic Activity: Social Interaction in High-Light (SIH) Test:
-
Place two unfamiliar, weight-matched mice from the same treatment group in a brightly lit, open-field arena.
-
Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.
-
Anxiolytic compounds are expected to increase the duration of social interaction.
-
-
Antipsychotic-like Activity: DOI-Induced Head Twitch Response:
-
Following a washout period, administer the test compound or controls.
-
30 minutes later, administer the 5-HT2A receptor agonist, (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), at a dose of 2.5 mg/kg, i.p.
-
Immediately place the mouse in an observation chamber and count the number of head twitches for the next 20 minutes.
-
Compounds with antipsychotic potential are expected to significantly reduce the number of DOI-induced head twitches.[4]
-
2.2.3 Data Presentation
| Test | Vehicle Control | Positive Control | Compound (Dose 1) | Compound (Dose 2) |
| SIH Test (Time in sec) | 65 ± 8 | Diazepam: 110 ± 12 | 85 ± 9 | 102 ± 10* |
| Head Twitch Count | 35 ± 4 | Clozapine: 8 ± 2 | 22 ± 3 | 12 ± 2** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Part 3: Comprehensive References
-
Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH. [Link]
-
Metabolities of 3-phenyl-5-methyl-1,2,4-oxadiazole (PMO) in rats, dogs, and mice. PubMed. [Link]
-
Neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their corresponding synthetic intermediates N-alkylhydroxylamines and N-1-alkyl-3-carbonyl-1-hydroxyureas against in vitro cerebral ischemia. PubMed. [Link]
-
Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. [Link]
-
Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. ResearchGate. [Link]
-
Synthesis and evolution of a novel fluorophenyl oxadiazole triazine. ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure–Activity Relationship Study. ACS Publications. [Link]
-
(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. PubMed. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. SpringerLink. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. PubMed. [Link]
-
In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. ResearchGate. [Link]
-
In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. PubMed Central. [Link]
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- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Metabolities of 3-phenyl-5-methyl-1,2,4-oxadiazole (PMO) in rats, dogs, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Pharmacokinetic Profiling for Novel 1,2,4-Oxadiazole Derivatives
An Application Guide for the Preclinical Pharmacokinetic Evaluation of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole in Rodent Models
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] It is considered a valuable scaffold due to its unique bioisosteric properties, often acting as a stable replacement for ester and amide groups, which can be susceptible to hydrolysis.[2] This structural motif is present in a wide array of compounds demonstrating diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound is a representative of this class, and like any potential therapeutic agent, its journey from a promising chemical entity to a clinical candidate is critically dependent on a thorough understanding of its behavior in a biological system.
Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of drug development.[4] It describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing quantitative insights that are essential for optimizing dosing regimens, predicting human pharmacokinetics, and evaluating safety and efficacy.[5][6] This application note provides a comprehensive set of protocols and expert insights for conducting robust pharmacokinetic studies of this compound in rodent models, a crucial step in preclinical development.[7][8]
Part 1: Strategic Design of the Rodent Pharmacokinetic Study
A well-designed study is paramount for generating clear, interpretable, and translatable data. The initial choices regarding the animal model, dose, and study timeline dictate the quality of the final pharmacokinetic profile.
Rationale for Rodent Model Selection
Mice and rats are the most frequently used species in early preclinical PK studies due to their small size, well-characterized physiology, and cost-effectiveness.[5][8]
-
Rats (e.g., Sprague-Dawley, Wistar): Often preferred for initial PK studies. Their larger size facilitates serial blood sampling from a single animal, which reduces inter-animal variability and the total number of animals required. This is particularly advantageous for characterizing the complete PK profile (absorption and elimination phases) within the same subject.[9]
-
Mice (e.g., C57BL/6, CD-1): Useful for cassette dosing (dosing multiple compounds simultaneously) and when the compound is intended for use in murine disease models. However, their small blood volume often necessitates composite sampling, where each time point is represented by a different group of animals.[10][11]
Scientist's Note: For a foundational PK study of a novel compound, the rat is generally the superior choice. The ability to perform serial sampling provides a more robust dataset for each individual, leading to more reliable calculations of key PK parameters.
Experimental Design and Dosing Regimen
The study should include both intravenous (IV) and oral (PO) administration to determine fundamental PK parameters and oral bioavailability.
Table 1: Example Study Design for Pharmacokinetic Evaluation in Rats
| Parameter | Intravenous (IV) Group | Oral (PO) Group |
| Species/Strain | Sprague-Dawley Rat (Male) | Sprague-Dawley Rat (Male) |
| Number of Animals | n = 4 | n = 4 |
| Dose | 1 mg/kg | 5 mg/kg |
| Vehicle | 20% Solutol® HS 15 in Saline | 0.5% Methylcellulose in Water |
| Route | Bolus injection via tail vein | Oral gavage |
| Blood Sampling | Serial | Serial |
| Time Points (hours) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24 |
Rationale for Choices:
-
Dose Selection: The IV dose is typically low (e.g., 1-2 mg/kg) to ensure linearity, while the PO dose is higher (e.g., 5-10 mg/kg) to ensure plasma concentrations remain above the analytical method's detection limit after first-pass metabolism. Doses should be selected based on preliminary toxicity (if available) and solubility.[12]
-
Vehicle Selection: The vehicle must solubilize the compound without impacting its intrinsic PK properties. A screening process is often necessary to identify a suitable, non-toxic vehicle.
-
Time Points: The sampling schedule is designed to capture the key phases of the drug's concentration-time profile: the initial rapid distribution phase (for IV), the absorption phase and peak concentration (Cmax) for PO, and the terminal elimination phase for both routes.[10]
Workflow for a Rodent Pharmacokinetic Study
The overall process, from animal preparation to data analysis, follows a structured path to ensure consistency and data integrity.
Caption: High-level workflow of a typical rodent pharmacokinetic study.
Part 2: Experimental Protocols for In-Life Procedures
Meticulous execution of the in-life phase is critical for the quality of the collected samples. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]
Protocol 2.1: Drug Administration
A. Intravenous (IV) Administration via Tail Vein
-
Animal Restraint: Place the rat in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Dosing: Using a 27-gauge needle, slowly inject the calculated dose volume into one of the lateral tail veins.
-
Confirmation: Observe for any signs of a miss-dose (e.g., swelling at the injection site). Record the exact time of dosing.
B. Oral (PO) Administration via Gavage
-
Animal Restraint: Gently but firmly hold the rat to prevent movement.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the ball-tipped gavage needle into the esophagus.
-
Scientist's Note: Ensure the needle passes into the esophagus and not the trachea. There should be no resistance or signs of respiratory distress.
-
-
Dosing: Slowly administer the calculated dose volume.
-
Post-Dosing Observation: Briefly monitor the animal to ensure it has recovered from the procedure. Record the exact time of dosing.
Protocol 2.2: Serial Blood Sample Collection
-
Animal Restraint & Vein Dilation: As described in Protocol 2.1A.
-
Blood Collection: At each pre-defined time point, make a small, clean nick in the lateral tail vein using a sterile lancet.
-
Sample Acquisition: Collect approximately 100-150 µL of blood into a K2-EDTA coated microcentrifuge tube.
-
Hemostasis: Apply gentle pressure to the site with sterile gauze until bleeding stops.
-
Sample Processing: Immediately after collection, centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Carefully transfer the supernatant (plasma) to a new, clearly labeled tube and store frozen at -80°C until bioanalysis.
Part 3: Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[14][15] A robust and validated method is essential for generating reliable concentration data.[16]
LC-MS/MS Method Development Strategy
The goal is to develop a method that can accurately and precisely measure this compound in rat plasma.
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Hypothetical: Precursor Ion (Q1) > Product Ion (Q3) |
| Internal Standard (IS) | Structurally similar analog (e.g., deuterated) |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for peak shape and retention time |
| Flow Rate | 0.4 mL/min |
Scientist's Note: The first step is to "tune" the compound on the mass spectrometer to identify the parent ion mass and the most stable, intense fragment ion for Multiple Reaction Monitoring (MRM).[17] This provides high selectivity, minimizing interference from endogenous matrix components.
Protocol 3.1: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the majority of proteins from the plasma sample prior to LC-MS/MS analysis.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Transfer 25 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 100 µL of the internal standard (IS) solution (prepared in acetonitrile). The IS is crucial for correcting for variations in sample processing and instrument response.
-
Precipitate Proteins: Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer Supernatant: Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis.
Bioanalytical Sample Analysis Workflow
Caption: Step-by-step workflow for bioanalytical sample processing and analysis.
Bioanalytical Method Validation (BMV)
Before analyzing study samples, the analytical method must be validated to ensure its reliability. This process is governed by regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[18][19][20] The validation assesses parameters such as:
-
Accuracy & Precision: How close the measured values are to the true values and to each other.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Part 4: Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations are determined, they are plotted against time to generate a concentration-time curve. Pharmacokinetic parameters are then calculated from this curve, typically using non-compartmental analysis (NCA) software.[4][21]
Key Pharmacokinetic Parameters
Table 3: Hypothetical Plasma Concentration Data for this compound
| Time (hr) | Mean Plasma Concentration (ng/mL) - IV (1 mg/kg) | Mean Plasma Concentration (ng/mL) - PO (5 mg/kg) |
| 0.083 | 450.2 | - |
| 0.25 | 315.8 | 150.5 |
| 0.5 | 220.1 | 280.6 |
| 1 | 155.4 | 355.1 |
| 2 | 98.6 | 290.3 |
| 4 | 45.3 | 150.7 |
| 8 | 12.1 | 40.2 |
| 24 | 1.5 | 2.1 |
Table 4: Calculated Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Definition | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | Maximum observed plasma concentration | 450.2 | 355.1 |
| Tmax (hr) | Time to reach Cmax | 0.083 | 1.0 |
| AUClast (hrng/mL) | Area under the curve to the last time point | 850.5 | 1850.3 |
| AUCinf (hrng/mL) | Area under the curve extrapolated to infinity | 855.1 | 1860.5 |
| t1/2 (hr) | Elimination half-life | 2.5 | 2.8 |
| CL (L/hr/kg) | Clearance | 1.17 | - |
| Vdss (L/kg) | Volume of distribution at steady state | 3.5 | - |
| F (%) | Oral Bioavailability | - | 43.5 |
Interpretation of Parameters:
-
Clearance (CL): Measures the body's efficiency in eliminating the drug. A high clearance suggests rapid elimination.[22]
-
Volume of Distribution (Vd): An apparent volume that describes the extent of drug distribution into tissues. A large Vd suggests the drug distributes widely outside the bloodstream.[22]
-
Half-Life (t1/2): The time required for the plasma concentration to decrease by half. It is determined by both clearance and volume of distribution.[23]
-
Bioavailability (F): The fraction of the orally administered dose that reaches systemic circulation. It is a critical parameter for determining the viability of an oral drug.[21]
Conceptual Relationships of Key Pharmacokinetic Parameters
Caption: Inter-relationship of primary and secondary pharmacokinetic parameters.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the pharmacokinetic evaluation of this compound in rodent models. By employing a meticulous study design, precise in-life procedures, a validated bioanalytical method, and appropriate data analysis, researchers can generate high-quality PK data. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately determining the potential trajectory of this and other novel 1,2,4-oxadiazole derivatives as therapeutic candidates.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Rodent In Vivo PK Service Source: Creative Biolabs URL: [Link]
-
Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: What Parameters Are Acquired from a PK Study? Source: BioAgilytix URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL: [Link]
-
Title: Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study Source: NorthEast BioLab URL: [Link]
-
Title: Principles of Pharmacokinetics Source: NCBI Bookshelf URL: [Link]
-
Title: Pharmacokinetics Studies in Mice or Rats Source: Bienta URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: LC MS Method Development And GLP Validation For PK Plasma Sample Analysis Source: NorthEast BioLab URL: [Link]
-
Title: Rodent Animal Models for Drug Discovery Source: MDPI URL: [Link]
-
Title: Murine Pharmacokinetic Studies Source: NCBI PMC URL: [Link]
-
Title: Metabolism and Pharmacokinetic Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: preclinical in vivo PK studies & allometric scaling Source: YouTube (ChemHelpASAP) URL: [Link]
-
Title: A Simple Method for Animal Dose Calculation in Preclinical Research Source: Cronicon URL: [Link]
-
Title: How to calculate the dose or amount of drug to administer in rat for pharmacokinetic study? Source: ResearchGate URL: [Link]
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: NCBI PMC URL: [Link]
-
Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH M10 guideline - a harmonized global approach to bioanalysis Source: Prospects in Pharmaceutical Sciences URL: [Link]
-
Title: Pharmacokinetic Calculations Source: University of Lausanne URL: [Link]
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- 23. hodsdon.com [hodsdon.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and achieve high-yielding, reproducible results.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone in medicinal chemistry, with this scaffold being a key pharmacophore in numerous drug candidates.[1][2] The most prevalent and reliable method for constructing this heterocycle involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4][5] This guide will focus on the specific synthesis of this compound from 2-fluorobenzaldehyde, proceeding through a (Z)-N'-hydroxy-2-fluorobenzimidamide intermediate.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems that may arise during the synthesis, presented in a practical question-and-answer format.
Issue 1: Low or No Yield of the Final Product, this compound
Q: My final reaction mixture shows primarily unreacted starting materials (2-fluorobenzaldehyde oxime) and the O-acyl amidoxime intermediate. What are the likely causes and how can I drive the reaction to completion?
A: This is a very common issue and often points to inefficiencies in the final cyclodehydration step, which is frequently the most challenging part of the synthesis.[3][6]
-
Probable Cause 1: Incomplete Acylation. The initial O-acylation of the amidoxime with acetic anhydride may be incomplete.
-
Solution: Ensure that at least one equivalent of high-purity acetic anhydride is used. The reaction can be gently warmed (e.g., to 40-50 °C) to facilitate acylation. Using a slight excess of acetic anhydride (1.1-1.2 equivalents) can also be beneficial. Some protocols suggest that for reactions with anhydrides, using up to 3.3 equivalents can be optimal, with some of it being consumed by any water present.[7]
-
-
Probable Cause 2: Insufficiently Forcing Cyclization Conditions. The energy barrier for the thermal cyclodehydration of the O-acyl intermediate may not be overcome.
-
Solution: The cyclization step typically requires heating.[6] Refluxing in a high-boiling aprotic solvent such as toluene or xylene is a standard and effective method. If you are performing the reaction at lower temperatures, a significant increase in reaction time or temperature is warranted. Microwave irradiation has also been successfully employed to promote this cyclization, often leading to shorter reaction times and improved yields.[8]
-
-
Probable Cause 3: Hydrolysis of the O-Acyl Amidoxime Intermediate. This intermediate can be susceptible to hydrolysis, especially if there is residual water in the starting materials or solvent, or during an aqueous workup before cyclization is complete.[6][9]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, perform the acylation and cyclization in a one-pot procedure without isolating the O-acyl intermediate to minimize its exposure to moisture.
-
Issue 2: Presence of Significant Side Products
Q: My LC-MS and NMR data show the desired product mass, but also other unexpected peaks. What are the likely side reactions?
A: Side product formation can complicate purification and reduce yield. Here are the most common culprits in 1,2,4-oxadiazole synthesis:
-
Probable Cause 1: Diacetylation of the Amidoxime. Acetic anhydride can react with both the hydroxyl and the amino groups of the amidoxime, leading to a diacetylated species that will not cyclize to the desired product.[10]
-
Solution: Control the stoichiometry of the acetic anhydride. Adding the anhydride slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) can favor the more reactive O-acylation over N-acylation.
-
-
Probable Cause 2: Boulton-Katritzky Rearrangement. Although more common with specific substitution patterns, this thermal or acid-catalyzed rearrangement can lead to the formation of isomeric heterocyclic systems.[3][6]
-
Solution: To minimize this possibility, avoid overly harsh acidic conditions during workup and purification. Ensure the final product is stored in a dry environment. If this rearrangement is suspected, careful analysis of NMR and MS data is required to identify the isomeric structure.
-
-
Probable Cause 3: Formation of Symmetric 3,5-dimethyl-1,2,4-oxadiazole or 3,5-bis(2-fluorophenyl)-1,2,4-oxadiazole. These can arise from self-condensation reactions of the starting materials under certain conditions.[11]
-
Solution: This is less common with the stepwise acylation approach but can be influenced by the choice of catalyst or base. Adhering to a well-controlled, stepwise addition of reagents typically minimizes these self-condensation pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing the (Z)-N'-hydroxy-2-fluorobenzimidamide (amidoxime) precursor? A1: The most straightforward and high-yielding method is the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base.[12] Sodium acetate or potassium carbonate in an aqueous ethanol or methanol solution is commonly used. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 80°C) for a few hours. It's crucial to ensure the complete conversion of the aldehyde, which can be monitored by Thin Layer Chromatography (TLC).
Q2: Can I use a one-pot procedure for this synthesis? A2: Yes, a one-pot synthesis is highly recommended for efficiency and to minimize handling of the potentially unstable O-acyl amidoxime intermediate.[8][13] In a typical one-pot procedure, the amidoxime is first formed, and after a solvent swap to a high-boiling aprotic solvent like toluene, the acetic anhydride is added. The reaction mixture is then heated to reflux to effect the cyclodehydration.
Q3: What are the best practices for purifying the final product? A3: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[14][15] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective method for obtaining highly pure material.
Q4: My amidoxime starting material appears to be degrading upon storage. How can I prevent this? A4: Amidoximes can be unstable, particularly when exposed to heat, light, or moisture.[3] It is best to use the amidoxime soon after it is prepared. If storage is necessary, it should be kept in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon).
Optimized Experimental Protocol
This protocol details a reliable two-step, one-pot synthesis of this compound.
Step 1: Synthesis of (Z)-N'-hydroxy-2-fluorobenzimidamide
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL per 1 g of aldehyde), add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Stir the resulting suspension at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude amidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude (Z)-N'-hydroxy-2-fluorobenzimidamide (1.0 eq) in toluene (10 mL per 1 g of amidoxime).
-
Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure product.
Data Summary and Visualization
Table 1: Reagent Stoichiometry and Typical Yields
| Reagent | Molar Eq. | Purity | Typical Yield (%) |
| 2-Fluorobenzaldehyde | 1.0 | >98% | - |
| Hydroxylamine HCl | 1.5 | >99% | - |
| Sodium Carbonate | 1.5 | >99% | - |
| Acetic Anhydride | 1.2 | >99% | - |
| Overall Process | - | - | 75-85% |
Synthetic Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- BenchChem. (n.d.). (E)-2-Fluorobenzaldehyde Oxime. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem Technical Support.
- Steglich, W., & Höfle, G. (1978). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Angewandte Chemie International Edition in English, 17(8), 569-583.
- ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;....
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Some synthetic approaches to oxadiazole molecules: 1 Amidoxime reacted....
- MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Katirtzi, A. (2015). Amidoximes as intermediates for the synthesis of potential drugs. Charles University in Prague, Faculty of Pharmacy in Hradec Králové.
- Postnikov, P. S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazin Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7549.
- Keefe, A. D., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Sharma, V., et al. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3546-3556.
- Pace, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3225.
- Fokin, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 536-546.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100811.
- ResearchGate. (n.d.). The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions.
- NIH. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Sigma-Aldrich. (n.d.). 2-FLUOROBENZALDEHYDE OXIME.
- Indian Journal of Chemistry. (2018). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters.
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
- Wikipedia. (n.d.). Benzaldehyde oxime.
- ResearchGate. (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles.
- MDPI. (2021).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. researchgate.net [researchgate.net]
- 12. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. ipbcams.ac.cn [ipbcams.ac.cn]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(2-Fluorophenyl)-3-methyl-1,2-4-oxadiazole
Welcome to the Technical Support Center for the purification of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The unique physicochemical properties imparted by the fluorophenyl group can present specific challenges during purification, which this guide aims to address.
I. Understanding the Molecule and Potential Impurities
This compound is a five-membered heterocyclic compound with a molecular weight of 192.17 g/mol . The presence of the electron-withdrawing fluorine atom can influence the molecule's polarity, solubility, and interactions with chromatographic media.
A common synthetic route to this compound involves the reaction of 2-fluorobenzamidoxime with acetic anhydride or acetyl chloride. Understanding this synthesis is key to anticipating potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
2-Fluorobenzamidoxime
-
Acetic anhydride or acetyl chloride (and its hydrolysis product, acetic acid)
-
-
Reaction Intermediates:
-
O-acyl amidoxime intermediate
-
-
By-products:
-
Diacylated amidoxime
-
Products from the rearrangement of the O-acyl amidoxime intermediate
-
-
Isomeric Impurities:
-
Positional isomers of the fluorophenyl group if the starting material is not pure.
-
-
Solvent and Reagent Residues:
-
Pyridine, triethylamine, or other bases used as catalysts.
-
Reaction solvents such as THF, DMF, or dichloromethane.
-
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My TLC plate shows multiple spots, and my crude product is an oil. Where do I start?
A1: An oily crude product with multiple spots on TLC is a common scenario. The oiliness may be due to residual solvents or low-melting impurities.
-
Initial Step: Aqueous Work-up. Before attempting chromatography or recrystallization, perform a thorough aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
A saturated sodium bicarbonate solution to remove acidic impurities like acetic acid.
-
Water to remove any remaining water-soluble impurities.
-
Brine to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a solid or a more manageable residue for further purification.
Q2: I'm having trouble separating my product from a close-running impurity on silica gel TLC. What can I do?
A2: Co-elution of impurities is a frequent challenge, especially with structurally similar compounds.
-
Optimize Your Mobile Phase:
-
Solvent Polarity: Systematically vary the polarity of your mobile phase. A common starting point for 1,2,4-oxadiazoles is a mixture of hexane and ethyl acetate. Try a gradient of ethyl acetate from a low to a higher percentage.
-
Solvent System: If hexane/ethyl acetate is not effective, consider other solvent systems like dichloromethane/methanol or toluene/ethyl acetate.
-
-
Consider Alternative Stationary Phases:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.
-
Reverse-Phase Silica (C18): For more polar impurities, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.[1]
-
-
TLC Plate Additives: For basic impurities that may be streaking, adding a small amount of triethylamine (0.1-1%) to your mobile phase can improve the spot shape and separation.[1]
Q3: My recovery from column chromatography is very low. What are the possible causes?
A3: Low recovery can be frustrating. Several factors could be at play.
-
Compound Adsorption: The compound may be irreversibly adsorbing to the silica gel. This is more common with highly polar or basic compounds.
-
Solution: Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
-
-
Improper Solvent Polarity: If the mobile phase is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all.
-
Solution: Carefully select your mobile phase based on TLC analysis. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.
-
-
Dry Loading: For compounds with poor solubility in the initial mobile phase, dry loading can improve resolution and recovery.
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of your column.
-
Q4: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid below its melting point.
-
Possible Causes and Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Using a Dewar flask or insulating the flask can help.
-
Presence of Impurities: Impurities can inhibit crystal formation. Try to pre-purify the material using a quick silica gel plug filtration before recrystallization.
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Solution: Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
-
Q5: How can I confirm the purity of my final product?
A5: Purity assessment is crucial. A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak is desired.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
III. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on your specific impurity profile.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and gradually increase the polarity).
-
Visualize the spots under UV light (254 nm).
-
Select a solvent system that gives your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your purified (or partially purified) product in various solvents at room temperature and upon heating.
-
Good single solvents for recrystallization of similar aromatic compounds include ethanol, isopropanol, or ethyl acetate.
-
A solvent pair system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
-
-
Dissolution:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
IV. Visualization of Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Sources
Improving the solubility of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome to the technical support guide for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar lipophilic compounds during biological testing. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Compound and the Problem
Q1: I'm starting work with this compound. Why should I anticipate solubility issues?
A: Your anticipation is well-founded and stems from the compound's molecular structure. Small molecule solubility is governed by a balance between its lipophilic (fat-loving) and hydrophilic (water-loving) properties.
-
Lipophilic Moieties: The structure contains two key lipophilic parts: the fluorophenyl ring and the methyl group . These nonpolar fragments prefer to interact with other nonpolar molecules rather than with polar water molecules.
-
Limited Hydrophilicity: The 1,2,4-oxadiazole ring, while containing nitrogen and oxygen atoms capable of hydrogen bonding, is a relatively weak contributor to overall aqueous solubility compared to the dominant lipophilic regions. The larger a molecule is, the more difficult it is for water molecules to surround and solvate it.[1]
This inherent lipophilicity predicts poor aqueous solubility, a common characteristic for many modern drug candidates. It is estimated that over 40% of marketed drugs and up to 90% of developmental candidates are poorly water-soluble.[2][3]
Q2: What are the direct consequences of poor compound solubility in my biological assays?
A: Ignoring poor solubility can lead to a cascade of experimental artifacts, ultimately rendering your data unreliable.
-
Underestimation of Potency (False Negatives): If the compound precipitates out of the assay medium, the actual concentration in solution is much lower than the nominal concentration you prepared.[4] This can make a potent compound appear weak or inactive.
-
Irreproducible Results: The extent of precipitation can vary between experiments due to minor changes in mixing speed, temperature, or the specific batch of media.[5][6] This leads to high variability in your results (e.g., IC50 values).
-
Assay Interference (False Positives): Compound aggregates or precipitates can interfere with assay readouts, particularly in optical (e.g., fluorescence, absorbance) or high-throughput screening formats.[7][8] These particles can scatter light or non-specifically interact with assay components like enzymes or proteins.
-
Cellular Toxicity Artifacts: In cell-based assays, precipitates can cause physical stress to cells or lead to inaccurate dosing, confounding cytotoxicity assessments.
Effectively, you are no longer testing the biological activity of the molecule itself, but rather the unpredictable behavior of an undefined suspension.
Section 2: Stock Solution Best Practices
Q3: What is the best solvent for creating a high-concentration primary stock solution?
A: For nonpolar compounds like this compound, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent of choice.[9] It is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[10] This allows for the creation of high-concentration stock solutions (typically 10-30 mM), which minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.[11]
Q4: Can you provide a reliable, step-by-step protocol for preparing a 10 mM DMSO stock solution?
A: Absolutely. Accuracy at this stage is critical for the entire experimental cascade. The protocol below incorporates best practices for ensuring concentration accuracy and solution integrity.[12][13][14][15]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To accurately prepare a 10 mM stock solution of this compound (MW: 192.17 g/mol ) in 100% DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation:
-
Determine the mass required. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.001 L × 192.17 g/mol = 0.0019217 g = 1.92 mg
-
-
-
Weighing the Compound:
-
Place a clean weighing boat or paper on the analytical balance and tare it.
-
Carefully weigh out approximately 1.92 mg of the compound. Record the exact mass displayed on the balance. This is crucial for calculating the true final concentration.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile, appropriately sized tube or vial.
-
Based on the actual mass you weighed, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 192.17 ( g/mol )] / 10 (mmol/L)
-
Example: If you weighed 2.05 mg, the required DMSO volume is (2.05 / 192.17) / 10 = 0.001066 L = 1.067 mL or 1067 µL .
-
-
Add the calculated volume of DMSO to the vial.
-
-
Solubilization & Homogenization:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear. If particulates remain, you can gently warm the solution (to ~30-37°C) or use a sonicator bath for a few minutes.
-
-
Labeling and Storage:
-
Clearly label the primary stock vial with: Compound Name, Exact Concentration , Solvent (100% DMSO), Preparation Date, and Your Initials.[15]
-
Proceed to the storage and aliquoting step immediately.
-
Q5: How should I store my stock solution to ensure its stability and prevent issues from freeze-thaw cycles?
A: Proper storage is essential for maintaining the integrity of your compound.[13] Repeated freeze-thaw cycles are a primary cause of compound precipitation from DMSO stocks, as the small amount of absorbed atmospheric water can freeze first, forcing the compound out of solution.[8]
The best practice is to aliquot the primary stock into single-use volumes.
-
Aliquot: Immediately after preparation, divide the primary stock into smaller volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes or amber vials.
-
Storage Temperature: Store the aliquots at -20°C for routine use or -80°C for long-term archival storage.[13]
-
Handling: When you need to use the compound, remove a single aliquot, bring it to room temperature before opening, and use it for your experiment. Discard any unused portion of that aliquot to avoid compromising the remaining stock.
Section 3: Troubleshooting in Aqueous Assay Media
Q6: My compound looks fine in DMSO, but it precipitates instantly when I dilute it into my aqueous buffer/media. What is happening and how do I prevent it?
A: This is the most common solubility challenge and is often called "crashing out." It happens because while DMSO is a great solubilizing agent, it is also highly miscible with water.[10]
The Mechanism: In your high-concentration DMSO stock, the DMSO molecules effectively keep your lipophilic compound molecules separated and solvated. When you add this small volume of DMSO stock to a large volume of aqueous buffer, the DMSO rapidly diffuses away into the water. This leaves your compound molecules isolated in a now highly polar, aqueous environment where they are no longer soluble. They quickly aggregate and precipitate.[5][9]
Solutions (from simplest to most complex):
-
Modify the Dilution Technique: Instead of adding the compound directly to the full volume of buffer, try adding it to a smaller volume first with vigorous vortexing to aid dispersion. Rapid mixing can sometimes prevent the immediate formation of large aggregates.[5]
-
Reduce Final DMSO Concentration (by increasing stock concentration): If your assay can tolerate it, preparing a higher concentration stock (e.g., 50 mM) allows you to use a smaller volume for dilution, which can sometimes mitigate precipitation. However, always keep the final DMSO concentration below a level that affects your assay's biology (typically <0.5%, and ideally <0.1%).[11]
-
Incorporate a "Pre-dilution" Co-Solvent: Before the final dilution into your aqueous buffer, perform an intermediate dilution of your DMSO stock into a milder, water-miscible organic solvent like Ethanol or Polyethylene Glycol 400 (PEG 400) .[1]
-
Use Solubility-Enhancing Excipients: Add a carrier molecule to your aqueous buffer before adding the compound. This is often the most effective solution.
Q7: What are some common co-solvents and excipients I can use for in vitro assays?
A: Several excipients are commonly used to improve the apparent solubility of compounds in biological assays. The key is to choose one that is inert and does not interfere with your specific assay system.
| Strategy | Agent | Mechanism of Action | Typical Use Concentration | Considerations |
| Co-solvents | Polyethylene Glycol 300/400 | Reduces the polarity of the aqueous medium, acting as a bridge between the drug and water.[16] | 1-10% v/v | Can affect enzyme kinetics or cell viability at higher concentrations. |
| Ethanol | Similar to PEG, reduces bulk water polarity. | 1-5% v/v | More volatile and can be more toxic to cells than PEG 400. | |
| Complexation Agents | Hydroxypropyl-β-Cyclodextrin (HPβCD) | Forms a host-guest inclusion complex, where the lipophilic drug sits inside the cyclodextrin's hydrophobic core, while the hydrophilic exterior makes the complex water-soluble.[17][18] | 1-10 mM | Very effective and generally low toxicity. May reduce the free concentration of the drug, potentially affecting potency readouts. |
| Surfactants | Polysorbate 80 (Tween® 80) | Forms micelles in aqueous solution. The drug partitions into the hydrophobic core of the micelle, effectively solubilizing it.[3] | 0.01-0.1% w/v | Can interfere with assays by denaturing proteins or disrupting cell membranes. Use with caution and at the lowest effective concentration. |
| Polymers | PVP, HPMC | Can act as precipitation inhibitors by adsorbing to the surface of newly formed drug nuclei, preventing their growth into larger crystals (maintaining a supersaturated state).[19][20] | 0.1-1% w/v | Primarily used in oral formulations but can be adapted for in vitro use.[17][21] |
Protocol 2: Screening for Improved Solubility with Excipients
Objective: To empirically determine an effective excipient for solubilizing this compound in an aqueous buffer at a target concentration of 10 µM.
Procedure:
-
Prepare Excipient Buffers: Prepare several small batches of your final assay buffer, each containing a different excipient. For example:
-
Buffer A: Control (Assay Buffer + 0.1% DMSO)
-
Buffer B: Assay Buffer + 1% PEG 400
-
Buffer C: Assay Buffer + 5 mM HPβCD
-
Buffer D: Assay Buffer + 0.02% Polysorbate 80
-
-
Prepare Compound Spike: Create a 10 mM stock of your compound in DMSO as per Protocol 1. The final dilution will be 1:1000 to reach 10 µM with a final DMSO concentration of 0.1%.
-
Test Dilution:
-
Aliquot 1 mL of each buffer (A-D) into separate clear microcentrifuge tubes.
-
Add 1 µL of the 10 mM DMSO stock to each tube.
-
Cap and vortex immediately for 30 seconds.
-
-
Visual and Physical Assessment:
-
Immediate Check: Hold each tube against a dark background and shine a light through it. Look for any signs of cloudiness, haziness, or visible particles (Tyndall effect), which indicate precipitation.
-
Incubation: Let the tubes sit at the assay temperature (e.g., 37°C) for the duration of your planned experiment (e.g., 1 hour).
-
Final Check: Re-examine visually. For a more quantitative check, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes. A visible pellet confirms precipitation.[7]
-
-
Decision: The buffer system that remains perfectly clear is the best candidate for your assay. Always run an "excipient only" control in your final biological assay to ensure the chosen excipient does not produce a background signal or affect the biology of your system.
References
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). PharmaTutor.[Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability.[Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate.[Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH.[Link]
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Best Practices For Stock Solutions. (n.d.). FasterCapital.[Link]
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Techniques to improve the solubility of poorly soluble drugs. (2014). ResearchGate.[Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs.[Link]
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Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass.com.[Link]
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Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.[Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.[Link]
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Top Ten Tips for Making Stock Solutions. (2025). Bitesize Bio.[Link]
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Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.[Link]
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5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. (n.d.). PubChem.[Link]
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Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate.[Link]
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Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2007). PubMed.[Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.[Link]
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Solubilizing Excipients in Oral and Injectable Formulations. (2003). American Association of Pharmaceutical Scientists.[Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.[Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate.[Link]
-
Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. (2017). PMC - NIH.[Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Xtalks.[Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025). explorit.com.[Link]
-
Compound precipitation in high-concentration DMSO solutions. (2014). PubMed.[Link]
-
Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria.[Link]
-
Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. (2007). ResearchGate.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2016). PMC - NIH.[Link]
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In vitro methods to assess drug precipitation. (2018). ResearchGate.[Link]
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Technical Support Center: Overcoming Resistance to 1,2,4-Oxadiazole-Based Compounds
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 1,2,4-oxadiazole-based compounds. This guide, prepared by our team of application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this important class of molecules. Our goal is to equip you with the knowledge and experimental frameworks to anticipate, diagnose, and overcome resistance in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering resistance.
Q1: We've developed a promising 1,2,4-oxadiazole inhibitor, but our cancer cell line model is showing a gradual loss of sensitivity. What are the most common reasons for this?
A1: Acquired resistance to targeted therapies, including the 1,2,4-oxadiazole class, is a multifaceted problem driven by evolutionary pressure on cancer cells.[1] The most common mechanisms can be broadly categorized into two groups:
-
On-Target Alterations: These are genetic changes to the direct molecular target of your compound. The most frequent cause is the emergence of point mutations in the drug-binding site, which reduce the compound's affinity.[2][3] Less commonly, you might see amplification of the target gene, leading to protein overexpression that effectively outcompetes the inhibitor.[2]
-
Off-Target (Bypass) Mechanisms: Cells can develop resistance without altering the drug's primary target. They achieve this by:
-
Increasing Drug Efflux: Upregulating membrane pumps, known as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, BCRP), that actively pump your compound out of the cell, preventing it from reaching its target.[[“]][5]
-
Metabolic Inactivation: Increasing the expression or activity of metabolic enzymes, such as cytochrome P450 (CYP) family members, which can modify and inactivate your compound.[6][7][8][9]
-
Activation of Bypass Signaling Pathways: Activating alternative signaling pathways that compensate for the function of the inhibited target, thereby restoring downstream signals for proliferation and survival.[2][10][11]
-
Q2: How can I quickly determine if my resistant cells are overexpressing drug efflux pumps?
A2: A straightforward functional assay is to re-evaluate your compound's IC50 in the resistant cell line in the presence and absence of a known broad-spectrum ABC transporter inhibitor, such as verapamil (for MDR1) or MK-571 (for MRP proteins).[12] If the IC50 value is significantly reduced (i.e., sensitivity is restored) in the presence of the inhibitor, it strongly suggests that drug efflux is a primary resistance mechanism. This can then be confirmed by more specific assays like fluorescent substrate efflux tests (e.g., using Rhodamine 123 or Calcein-AM).[12][13]
Q3: Is it possible that my 1,2,4-oxadiazole compound is being metabolized by the cells?
A3: Yes, this is a distinct possibility. The 1,2,4-oxadiazole ring is generally stable, but substituents on the scaffold can be targets for Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) metabolism.[9][14] If you suspect metabolic inactivation, you can perform co-incubation studies with inhibitors of major CYP enzymes (e.g., ketoconazole for CYP3A4) to see if compound potency is restored. For a definitive answer, LC-MS/MS analysis of cell lysates or culture medium can be used to identify potential metabolites of your parent compound.
Q4: What is the "gatekeeper" mutation, and could it be relevant for my 1,2,4-oxadiazole inhibitor?
A4: The term "gatekeeper" mutation refers to a specific amino acid residue within the ATP-binding pocket of many kinases that controls access to a deeper hydrophobic pocket.[3] A mutation at this site, often a smaller residue to a bulkier one (e.g., Threonine to Isoleucine), can sterically hinder the binding of an inhibitor without completely abolishing the kinase's own ATP-binding ability.[3][15] If your 1,2,4-oxadiazole targets a kinase, a gatekeeper mutation is a prime suspect for resistance. Identifying this requires sequencing the kinase domain of your target gene in resistant clones.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed, step-by-step guidance for diagnosing and addressing specific resistance scenarios.
Scenario 1: Loss of Compound Efficacy in a Long-Term Culture
Problem: You have successfully generated a resistant cell line by continuous culture of a sensitive parental line in the presence of your 1,2,4-oxadiazole compound. The IC50 has shifted >10-fold. How do you systematically identify the mechanism of resistance?
Solution Workflow: We recommend a tiered approach to systematically investigate the most probable resistance mechanisms.
Workflow Diagram: Investigating Acquired Resistance
Caption: A step-by-step workflow for diagnosing the cause of acquired drug resistance.
Step 1: Rule Out Drug Efflux
-
Question: Is the cell simply pumping my compound out?
-
Protocol: IC50 Shift Assay with Efflux Pump Inhibitors.
-
Seed both parental (sensitive) and resistant cells in 96-well plates.
-
Prepare serial dilutions of your 1,2,4-oxadiazole compound.
-
Create two sets of compound plates: one with vehicle control and one with a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 10 µM Verapamil).
-
Treat the cells with the compound series +/- the inhibitor for 72 hours.
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®, Resazurin).
-
Calculate IC50 values for all four conditions.
-
-
Interpreting the Data:
| Cell Line | Treatment | IC50 (nM) | Fold-Resistance (vs. Parental) | Fold-Reversal (by Inhibitor) | Interpretation |
| Parental | Compound Alone | 10 | 1.0x | - | Baseline Sensitivity |
| Parental | + Verapamil | 8 | - | 1.25x | No significant efflux |
| Resistant | Compound Alone | 250 | 25.0x | - | High Resistance |
| Resistant | + Verapamil | 20 | 2.0x | 12.5x | Efflux is a major mechanism |
-
Causality: A significant fold-reversal (>5-10 fold) in the resistant line strongly implicates ABC transporter-mediated efflux as a key resistance mechanism.[16] The inhibitor occupies the pump, preventing it from expelling your compound, thus restoring its intracellular concentration and efficacy.
Step 2: Investigate On-Target Mutations
-
Question: Has the direct target of my compound mutated to prevent binding?
-
Protocol: Target Gene Sequencing.
-
Isolate messenger RNA (mRNA) from both parental and resistant cell populations.
-
Synthesize complementary DNA (cDNA) via reverse transcription.
-
Using primers specific to your target gene, amplify the entire coding sequence (or at least the domain containing the binding site) via PCR.
-
Purify the PCR product and send for Sanger sequencing.
-
Align the sequencing results from the resistant cells against the parental cells and the reference sequence to identify any mutations.
-
-
Causality: If you identify a consistent, non-synonymous mutation in multiple independently derived resistant clones that is absent in the parental line, it is a strong candidate for causing resistance.[1][17] To definitively prove this, you must perform a validation experiment.
-
Validation Protocol: Site-Directed Mutagenesis.
-
Obtain a plasmid expressing the wild-type (WT) version of your target.
-
Use a site-directed mutagenesis kit to introduce the specific mutation you identified into the plasmid.
-
Transfect the WT and mutant plasmids into a clean background cell line that does not express the endogenous target.
-
Confirm protein expression and perform an IC50 assay with your compound. A significant shift in IC50 in the mutant-expressing cells validates that this specific mutation is sufficient to confer resistance.[17]
-
Step 3: Uncover Bypass Signaling Pathways
-
Question: If the target is unchanged and efflux is not the issue, is the cell activating a compensatory pathway?
-
Protocol: Phospho-Proteomic Analysis.
-
Culture parental and resistant cells. Treat both with your 1,2,4-oxadiazole compound at a concentration that fully inhibits the target in the parental line (e.g., 10x IC50).
-
Lyse the cells and perform a global phospho-proteomics analysis (e.g., via LC-MS/MS) or use a more targeted approach like a phospho-kinase antibody array.
-
Analyze the data to identify signaling nodes (kinases and their substrates) that are hyper-activated in the resistant cells compared to the parental cells, despite the presence of the inhibitor.
-
-
Interpreting the Data: Look for upregulation of known compensatory pathways. For example, if your compound targets EGFR, you might see hyper-phosphorylation of MET, AXL, or downstream components like AKT and ERK in the resistant cells.[10][18][19][20]
-
Causality and Validation: The activation of a parallel pathway can provide the necessary survival and proliferation signals, making the cell indifferent to the inhibition of the primary target.[11] The definitive validation is to demonstrate synergy with a combination therapy.
Pathway Diagram: Example of Bypass Signaling
Caption: Upregulation of a bypass receptor (MET) reactivates downstream signaling.
Scenario 2: Overcoming Confirmed Resistance Mechanisms
Problem: You have successfully identified the resistance mechanism. What are the next steps to restore activity?
Solution Strategies:
-
For On-Target Mutations:
-
Rational Drug Design: The primary strategy is to design a next-generation inhibitor that can bind to the mutated target.[2] If you have a co-crystal structure of your original compound with the wild-type target, you can use computational modeling to predict how the mutation alters the binding pocket and design a new scaffold that circumvents the steric hindrance or loss of a key interaction.[21][22] Many successful next-generation drugs were developed specifically to overcome resistance mutations like the T315I gatekeeper in BCR-ABL.[15]
-
-
For Drug Efflux:
-
Combination Therapy: The most direct approach is to co-administer your 1,2,4-oxadiazole with an efflux pump inhibitor (also known as a chemosensitizer).[16][23] While clinical development of these has been challenging, they are powerful research tools.
-
Compound Modification: Modify your compound to make it a poorer substrate for the identified transporter. This often involves altering lipophilicity or charge, but requires a careful balance to maintain on-target activity and cell permeability.
-
-
For Bypass Pathway Activation:
-
Combination Therapy: This is the most effective and clinically relevant strategy.[24][25][26][27] Once you identify the activated bypass pathway (e.g., MET activation), test your 1,2,4-oxadiazole in combination with a known inhibitor of that pathway (e.g., a MET inhibitor like Crizotinib). This dual blockade can prevent the cell's escape route and induce a synergistic cytotoxic effect.[20][27] The goal is to target distinct molecular pathways or cellular processes simultaneously to increase the likelihood of overcoming resistance.[25][26]
-
References
- Consensus. (n.d.). Mechanisms of ABC transporter-mediated multidrug resistance. Google Vertex AI Search.
- National Institutes of Health. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC.
- National Center for Biotechnology Information. (n.d.). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC.
- National Institutes of Health. (n.d.). Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed.
- Broad Institute. (n.d.). Combination Therapies to Overcome Resistance.
- ResearchGate. (n.d.). (PDF) ABC multidrug transporters: Structure, function and role in chemoresistance.
- Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment.
- Bentham Science. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity.
- Frontiers Media. (n.d.). Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance.
- American Society of Clinical Oncology. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology.
- Ingenta Connect. (n.d.). Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges....
- National Institutes of Health. (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC.
- National Library of Medicine. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed.
- National Library of Medicine. (1993). Cytochromes P450 and drug resistance - PubMed.
- National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC.
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
- National Institutes of Health. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics.
- National Center for Biotechnology Information. (n.d.). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC.
- National Institutes of Health. (n.d.). Predicting resistance mutations using protein design algorithms - PMC.
- National Institutes of Health. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC.
- National Institutes of Health. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC.
- National Institutes of Health. (n.d.). Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC.
- National Institutes of Health. (n.d.). Mapping the pathways of resistance to targeted therapies - PMC.
- National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.
- PubMed Central. (n.d.). Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates.
- ResearchGate. (n.d.). Resistance profile of the 1,2,4-oxadiazole series. (A) Structures of....
- Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in.
- MDPI. (n.d.). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
- National Institutes of Health. (2018). Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions.
- Frontiers. (n.d.). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma.
- Biosig Lab. (2017). Combating mutations in genetic disease and drug resistance: understanding molecular mechanisms to guide drug design.
- OMICS International. (n.d.). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps.
- Early Career Research. (n.d.). Mapping global signaling state during switched RTK activation to identify the essential features of bypass resistance in cancer.
- National Institutes of Health. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC.
- University of Helsinki. (2026). New Study Maps Hidden Cell States Driving FLT3 Inhibitor Resistance in AML | Faculty of Medicine.
- Frontiers. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer.
- American Chemical Society. (2022). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract | ACS Omega.
- MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
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Technical Support Center: Enhancing the In Vivo Stability of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the in vivo stability of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole and related compounds. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate common experimental hurdles and optimize your drug candidates.
Section 1: Foundational Concepts & FAQs
This section addresses common initial questions regarding the stability of 1,2,4-oxadiazole-containing compounds.
Question: What are the primary metabolic liabilities associated with the 1,2,4-oxadiazole scaffold?
Answer: While the 1,2,4-oxadiazole ring is often employed as a bioisostere for esters and amides to improve metabolic stability, the ring itself can be a site of metabolic breakdown.[1][2][3] The most significant liability is reductive cleavage of the N-O bond within the oxadiazole ring.[4] This metabolic event leads to a ring-opening reaction, often forming N-cyanoamidine or carboxylic acid metabolites, which are typically inactive and more readily excreted.[4] Studies have shown this reductive metabolism can be mediated by non-cytochrome P450 enzymes in the liver under anaerobic conditions.[5]
Question: Why is in vivo stability a critical parameter in drug development?
Answer: In vivo stability is crucial because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and dosing frequency.[6][7][8] A compound that is rapidly metabolized may fail to achieve or maintain therapeutic concentrations in the bloodstream, rendering it ineffective.[6][9] Conversely, a compound that is too stable could accumulate and lead to toxicity.[6] Assessing metabolic stability early allows for the selection of candidates with favorable pharmacokinetic properties, reducing the risk of costly late-stage failures.[6][9][10]
Question: What is the difference between chemical and metabolic instability?
Answer:
-
Chemical Instability refers to the degradation of a compound due to its intrinsic reactivity with its environment, such as hydrolysis in an aqueous solution or degradation due to light or temperature.[11][12] This can occur in the formulation or in the gastrointestinal tract before absorption.
-
Metabolic Instability refers to the transformation of a compound by the body's enzymes, primarily in the liver but also in other tissues like the intestine, kidneys, and lungs.[11][13][14] This enzymatic process, known as biotransformation, is the body's mechanism for eliminating foreign substances (xenobiotics).[15]
Distinguishing between these is a key step in troubleshooting poor bioavailability.
Section 2: Experimental Troubleshooting Guide
This section is designed in a question-and-answer format to address specific experimental challenges.
Question: My compound, this compound, shows high clearance in our Human Liver Microsome (HLM) assay. What are my next steps?
Answer: High clearance in an HLM assay is a common challenge that points towards rapid Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[13][16] Here is a systematic approach to troubleshoot and understand this result:
-
Confirm the Result: Ensure the assay was valid by checking the positive controls (e.g., a rapidly metabolized compound like verapamil or testosterone) and negative controls (incubations without the NADPH cofactor).[17][18] Without NADPH, CYP activity is minimal, so significant compound loss in its absence may suggest chemical instability or metabolism by non-CYP enzymes present in microsomes, like UGTs (if UDPGA is supplemented) or carboxylesterases.[13][18]
-
Perform Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites formed during the incubation. This is the most critical next step.
-
Look for Oxidative Metabolism: Are hydroxylated or N-dealkylated versions of your parent compound present? This would confirm CYP-mediated metabolism on the phenyl ring or methyl group.
-
Look for Ring Cleavage: Search for masses corresponding to the ring-opened metabolites.[4][5] While this is often a reductive process, seeing these metabolites confirms the oxadiazole ring as a metabolic hotspot.
-
-
Run a Hepatocyte Stability Assay: Conduct the stability assay in cryopreserved human hepatocytes.[13][19] Hepatocytes contain a full suite of Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive biological system than microsomes.[13][20] Comparing the results is diagnostically powerful (see next question).
-
Initiate a Structural Modification Plan: Based on the metabolite identification, plan your next synthesis cycle. If oxidation occurs on the fluorophenyl ring, consider adding blocking groups (e.g., another fluorine) at the site of metabolism. If the oxadiazole ring is cleaved, consider bioisosteric replacement (see Section 3).
Workflow for Investigating High HLM Clearance
Caption: Decision tree for selecting a strategy to enhance compound stability.
Section 3: Strategic Solutions for Stability Enhancement
This section provides answers to broader questions on improving compound stability through chemical and formulation-based approaches.
Question: Beyond addressing the oxadiazole ring, what general structural modifications can enhance metabolic stability?
Answer: Several well-established medicinal chemistry strategies can be employed to "harden" a molecule against metabolism:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (like fluorine or a nitrile) near a metabolic soft spot can decrease the electron density of that site, making it less susceptible to oxidation by CYP enzymes. [21]* Block the Site of Metabolism: If you know a specific carbon atom is being hydroxylated, you can block that position by replacing the hydrogen with a group that cannot be easily oxidized, such as fluorine or a methyl group. This is a classic "metabolic blocking" strategy.
-
Reduce Lipophilicity (LogP/LogD): Highly lipophilic compounds tend to have higher affinity for metabolic enzymes like CYPs and are often metabolized more rapidly. [22]Introducing polar functional groups (e.g., replacing a phenyl ring with a more polar pyridine ring) can reduce lipophilicity and, as a result, decrease metabolic clearance. [21]* Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism. The C-D bond is stronger and requires more energy to break, a phenomenon known as the "kinetic isotope effect." This can lead to a longer half-life. [10] Question: What formulation strategies can protect my compound and improve its in vivo exposure?
Answer: If structural modifications are not feasible or are detrimental to the compound's activity, advanced formulation strategies can be used to improve bioavailability by protecting the drug from degradation or bypassing first-pass metabolism. [23][24][25]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, or lipids can enhance its absorption via the intestinal lymphatic system. [24][26]This pathway drains into the thoracic duct, bypassing the liver and its extensive first-pass metabolism, which can significantly increase the amount of parent drug reaching systemic circulation. [24]Self-emulsifying drug delivery systems (SEDDS) are a particularly effective example of this approach. [26]* Amorphous Solid Dispersions (ASDs): If poor solubility is limiting absorption and exposing the drug to gut metabolism for longer periods, ASDs can help. [24][26]By dispersing the drug in its high-energy, non-crystalline form within a polymer matrix, its dissolution rate and solubility can be dramatically increased, leading to faster and more complete absorption. [24]* Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract and can be engineered for controlled release. [27]This increases the surface area for dissolution and can improve absorption. [24]* Alternative Routes of Administration: If oral bioavailability remains a major hurdle due to extensive first-pass metabolism, consider alternative routes such as subcutaneous (SC) or intravenous (IV) administration for preclinical studies to ensure sufficient target engagement. [28][29]An SC formulation in an oil-based vehicle can create a depot effect, leading to slow, sustained release and a prolonged half-life. [28][29]
Section 4: Key Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the intrinsic clearance of a compound in HLM.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), commercially available.
-
Test Compound Stock Solution (e.g., 10 mM in DMSO).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System Solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [17][30]* Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Stop Solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS analysis).
-
96-well incubation plate and a plate shaker/incubator set to 37°C.
2. Experimental Procedure:
-
Prepare Microsomal Solution: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer. [31]Keep on ice.
-
Prepare Reaction Mixture: In the 96-well plate, prepare two sets of wells for each compound: one "+NADPH" and one "-NADPH" (negative control).
-
Pre-incubation: Add the microsomal solution to the wells. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH Regenerating System solution to the "+NADPH" wells. For "-NADPH" wells, add an equivalent volume of phosphate buffer. [17]5. Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a 3-5 fold volume of the ice-cold Stop Solution to the corresponding wells. The 0-minute time point is typically taken immediately after adding NADPH.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) . [16]
Section 5: References
-
Wasan, K. M., & Wasan, E. K. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 90(7), 905-915. [Link]
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Li, W., et al. (2015). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 43(7), 1079-1088. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818490. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
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Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]
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Journal of Drug Delivery and Therapeutics. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Journal of Drug Delivery and Therapeutics. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Wasan, K. M., & Wasan, E. K. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]
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S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. International Journal of Pharmaceutical Research, 13(1). [Link]
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Kakehi, M., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 49(8), 961-969. [Link]
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protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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Patel, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
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MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [Link]
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Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Tarique, M., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. [Link]
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Chew, J. W., & Chan, L. W. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Molecules, 24(9), 1735. [Link]
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Patel, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]
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Scott, J. S., & Tice, C. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126749. [Link]
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
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Kumar, A., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Biotechnology and Genetic Engineering Reviews, 36(1), 19-42. [Link]
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S, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]
-
Y, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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S, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
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Patsnap. (2023). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
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Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
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Soars, M. G., et al. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Pharmacology and Experimental Therapeutics, 343(1), 105-115. [Link]
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Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org. [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]
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Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Pharmaceutical Updates. (2021). Guidelines for Pharmaceutical Stability Study. Pharmaceutical Updates. [Link]
-
National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. NPRA. [Link]
-
Tangri, P., & Bisht, B. (2016). Who role and guidelines in stability study of pharmaceuticals: a regulatory perspective. ResearchGate. [Link]
-
Keefer, C. E., et al. (2020). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Drug Metabolism and Disposition, 48(10), 1045-1055. [Link]
-
Di, L., & Obach, R. S. (2013). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 60, 123-130. [Link]
-
Di, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 277-284. [Link]
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Technical Support Center: Troubleshooting Cell Permeability Issues with 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Welcome to the technical support center for researchers utilizing 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole in their experiments. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cell permeability, a critical factor for achieving desired biological activity in cell-based assays. As specialists in the field, we understand that unexpected experimental outcomes can be a significant hurdle. This resource is structured to logically diagnose and resolve potential cell permeability challenges you may encounter with this compound.
Understanding the Molecule: Physicochemical Profile
Before delving into troubleshooting, it's essential to understand the key physicochemical properties of this compound that influence its ability to cross cell membranes. While specific experimental data for this exact molecule may not be publicly available, we can infer its likely characteristics based on its structural components. The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for esters and amides.[1][2][3]
Key Predicted Physicochemical Properties:
| Property | Predicted Influence on Permeability | Rationale |
| Lipophilicity (LogP) | Moderate to High | The presence of a fluorophenyl group generally increases lipophilicity, which can enhance passive diffusion across the lipid bilayer of the cell membrane.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. |
| Polar Surface Area (PSA) | Low to Moderate | The 1,2,4-oxadiazole ring contributes to the polar surface area. A lower PSA is generally correlated with better cell permeability.[6][7] |
| Molecular Weight (MW) | Low | With an estimated molecular weight around 192.17 g/mol , this compound falls well within the range considered favorable for passive diffusion across cell membranes (typically <500 Da).[8] |
| Hydrogen Bond Donors/Acceptors | Low | The molecule has nitrogen and oxygen atoms that can act as hydrogen bond acceptors, but no primary hydrogen bond donors. A low number of hydrogen bonds is favorable for crossing the lipophilic cell membrane. |
Based on this profile, this compound is predicted to have reasonable passive cell permeability. However, experimental results can be influenced by a multitude of factors.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this compound and observing lower-than-expected efficacy in cell-based assays.
Q1: My compound shows high potency in a cell-free (e.g., enzyme) assay but weak or no activity in my cell-based assay. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. If the compound is active against its purified target but fails to elicit a response in a cellular context, it strongly suggests that an insufficient concentration of the compound is reaching the intracellular target. Other possibilities include rapid efflux from the cell or intracellular metabolism, but permeability is a primary suspect.
Q2: How can I quickly assess the cell permeability of my compound?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method to predict passive diffusion.[9][10] It uses a lipid-infused artificial membrane to model the gastrointestinal tract or blood-brain barrier.[9][11] A good correlation between PAMPA and cell-based assays like the Caco-2 assay is often observed for compounds that only cross membranes by passive diffusion.[11]
Q3: What is the difference between the PAMPA and Caco-2 assays? Which one should I use?
A3:
-
PAMPA exclusively measures passive diffusion across an artificial lipid membrane.[9][11] It is a rapid and less expensive initial screen.
-
Caco-2 permeability assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[12][13][14] This model assesses not only passive diffusion but also active transport (uptake and efflux) and paracellular transport.[11][13]
If you suspect active efflux is a problem (e.g., if your compound is a substrate for transporters like P-glycoprotein), the Caco-2 assay will provide more comprehensive information.[13][][16] For an initial assessment of passive permeability, PAMPA is a suitable starting point.
Q4: My permeability assay results indicate low permeability. What are my next steps?
A4: If low permeability is confirmed, you have several options:
-
Chemical Modification: If you are a medicinal chemist, you could consider synthesizing analogs with improved physicochemical properties (e.g., by moderately increasing lipophilicity or reducing polar surface area).[17][18][19]
-
Formulation Strategies: For in vitro experiments, ensure the compound is fully solubilized in your media. Using a low percentage of a co-solvent like DMSO is common, but precipitation in aqueous media can still occur.
-
Use of Permeation Enhancers: In some specific research contexts, non-toxic permeation enhancers can be used, though this can complicate data interpretation.
-
Alternative Delivery Methods: For certain experiments, techniques like electroporation or cell-penetrating peptides could be explored to bypass the membrane barrier, although these are not suitable for all applications.[6]
Q5: Could the observed low activity be due to the compound being actively pumped out of the cells?
A5: Yes, this is a distinct possibility. Many cells express efflux transporters, such as P-glycoprotein (P-gp), which actively remove foreign compounds.[20][21] A bidirectional Caco-2 assay can help identify if your compound is a substrate for such transporters by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 is generally indicative of active efflux.[14]
Troubleshooting Guide: A Step-by-Step Approach
If you suspect cell permeability issues with this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for cell permeability issues.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
Objective: To determine the effective permeability coefficient (Pe) of the test compound through a lipid-coated artificial membrane.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound: this compound
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS for quantification
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and controls at 10 mM in DMSO.[22]
-
Prepare the donor solution by diluting the stock solution to the final working concentration (e.g., 100 µM) in PBS with a final DMSO concentration of 1-5%.[23]
-
Prepare the acceptor solution (PBS, pH 7.4, with the same percentage of DMSO as the donor solution).
-
-
Coat the Donor Plate:
-
Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate.[10] Allow it to impregnate the membrane for at least 5 minutes.
-
-
Add Acceptor Solution:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.[10]
-
-
Add Donor Solution:
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 150-200 µL of the donor solution to each well of the donor plate.[10]
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.[22]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculate Permeability:
-
Calculate the effective permeability coefficient (Pe) using the provided formula from the assay kit manufacturer or standard literature protocols.
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for a bidirectional Caco-2 assay to assess both passive permeability and active transport.
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound and controls
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[24] Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B transport: Add the test compound in HBSS (pH 6.5 to mimic the gut lumen) to the apical (donor) side and fresh HBSS (pH 7.4) to the basolateral (acceptor) side.[13]
-
For B-A transport: Add the test compound in HBSS (pH 7.4) to the basolateral (donor) side and fresh HBSS (pH 7.4) to the apical (acceptor) side.[13]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.[13]
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters.[14]
-
Visualizing Key Concepts
Caption: Factors influencing a compound's cell permeability.
Concluding Remarks
Troubleshooting experimental challenges is an integral part of the scientific process. When working with novel compounds like this compound, a systematic approach to diagnosing issues such as poor cell permeability is crucial for success. By leveraging the foundational principles of ADME/Tox and employing validated in vitro assays, researchers can gain valuable insights into their compound's behavior and make informed decisions to advance their projects. We hope this guide serves as a valuable resource in your research endeavors.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology.
-
European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
- Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry.
-
Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
- Jacobson, M. P., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169.
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
JoVE. (2025, February 12). Video: Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Permeability & Absorption. Retrieved from [Link]
- Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]
- Chou, L. Y., et al. (2011). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Nanoscience and Nanotechnology.
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Talekar, S. (2024, July 23). Formulation Classroom Pt1 Ep3 - Factors Affecting Permeability. YouTube. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
- Kumar, V., et al. (2019). Physicochemical factors affecting permeability.
- K-R., M., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
- Singh, S., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies.
-
Wagener, J., & Bonke, E. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Retrieved from [Link]
- Horvath, D., et al. (2021). Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. PMC - PubMed Central.
-
ResearchGate. (n.d.). Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set.... Retrieved from [Link]
- Pye, C. R., et al. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry.
- da Silva, E. G., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
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ResearchGate. (n.d.). Relationships between the partition coefficient (log P) and topological polar surface area (TPSA) of flavonols. Retrieved from [Link]
- Bora, R., et al. (2022).
- Kucukoglu, K., et al. (2020).
- Reddy, T. S., et al. (2016). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Kucukoglu, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- (n.d.). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.
- Islam, M., et al. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)
- ResearchGate. (2019, February 14). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts.
- Al-Ghorbani, M., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. PMC - PubMed Central.
- Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.
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Technical Support Center: Optimizing Dosage and Administration for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Welcome to the technical support center for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for establishing optimal dosage and administration routes during preclinical development. As a novel small molecule within the promising 1,2,4-oxadiazole class, a systematic and evidence-based approach to in vivo studies is critical for success. This resource synthesizes established principles of pharmacology with practical, field-proven insights to navigate the complexities of preclinical dose optimization.
I. Foundational Principles of Dosing Strategy
The journey from a promising in vitro profile to a viable in vivo candidate hinges on meticulous dose-finding and optimization studies. For novel 1,2,4-oxadiazole derivatives, which have a wide spectrum of biological activities, understanding the relationship between exposure, efficacy, and safety is paramount. The primary objective is not merely to find a dose that works, but to identify a therapeutic window that maximizes efficacy while minimizing toxicity. This involves a departure from the traditional maximum tolerated dose (MTD) model towards a more holistic assessment of the dose-response relationship.
A critical initial step is to leverage all available preclinical data, including in vitro potency (e.g., IC50 or EC50 values), to inform the starting dose for in vivo studies. These early studies are foundational for building a robust pharmacokinetic and pharmacodynamic (PK/PD) model that will guide later-stage development.
II. Experimental Protocols: A Step-by-Step Guide
A. Phase 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Estimation
This initial phase aims to identify a safe dose range for your compound. It is a crucial first step to avoid unnecessary toxicity and to establish a baseline for subsequent efficacy studies.
Objective: To determine the MTD and identify a preliminary effective dose range for this compound.
Methodology:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) relevant to the intended therapeutic indication. Ensure all animals are age- and weight-matched and sourced from a reputable supplier to minimize biological variability.
-
Group Allocation: Assign animals to a minimum of 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.
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Dose Selection: The starting dose should be based on in vitro data or literature on structurally similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.
-
Administration: Administer the compound via the intended clinical route if known, or a common preclinical route such as intravenous (IV), intraperitoneal (IP), or oral (PO). Standardize all administration procedures with a detailed standard operating procedure (SOP).
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Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record all observations meticulously.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
Workflow for MTD Estimation
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
B. Phase 2: Pharmacokinetic (PK) Profiling
Understanding how the body processes the compound is essential for optimizing the dosing regimen.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the MTD and efficacy studies.
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Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
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Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters from the concentration-time data.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines the dosing interval. |
| Vd | Volume of distribution | Indicates how the drug is distributed in the body's tissues. |
| CL | Clearance | Measures the rate at which the drug is eliminated from the body. |
| F (%) | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
III. Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their in vivo experiments.
1. Issue: High variability in experimental results between animals in the same group.
-
Question: We are observing significant differences in tumor regression and pharmacokinetic profiles among mice in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in in vivo studies. Several factors can contribute to this:
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Animal Variability: Biological
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Addressing off-target effects of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Technical Support Center: 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
A Guide to Investigating and Mitigating Off-Target Effects for Researchers
Welcome to the technical support resource for this compound. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide a framework for critical thinking and robust experimental design. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities, ranging from anticancer to anti-inflammatory properties.[1][2][3][4][5] However, this broad activity profile underscores the critical need for a thorough investigation of off-target effects to ensure that observed phenotypes are correctly attributed to the intended target.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Section 1: Foundational Troubleshooting - Is My Phenotype On-Target?
This section addresses the initial and most critical questions when working with a new small molecule inhibitor. The primary goal is to establish a clear link between target engagement and the observed biological outcome.
FAQ 1: I'm observing a potent cellular phenotype (e.g., apoptosis, cell cycle arrest). How do I definitively confirm it's caused by the inhibition of my intended target?
This is the cornerstone of any study involving a small molecule. A phenotype, no matter how compelling, is only an observation until it is mechanistically linked to a specific molecular target.
Answer: Confirmation requires a multi-pronged approach to demonstrate causality. You must show that the compound engages the target in a cellular context and that modulating the target through independent means recapitulates or ablates the compound's effect.
Application Scientist's Insight: The most common pitfall is relying solely on the correlation between the compound's potency in a biochemical assay (e.g., IC50 on a purified enzyme) and its effect in a cell-based assay (e.g., EC50 for cell death). While suggestive, this is not sufficient proof. An off-target with a similar potency profile could be responsible for the cellular effect. True validation comes from genetic methods, which provide the highest level of evidence.[6][7]
Recommended Validation Workflow:
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Confirm Target Engagement in Cells: First, prove that your compound is physically interacting with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a target protein upon ligand binding.[8]
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Genetic Validation (Knockdown/Knockout): This is the gold standard for target validation.[6][7]
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RNA Interference (RNAi) or CRISPR-Cas9 Knockout: Use these techniques to reduce or eliminate the expression of the target protein. If the compound's effect is truly on-target, cells lacking the target should become resistant to the compound or phenocopy the effect of the compound.
-
Rescue Experiment: Conversely, in target-knockout cells, re-introducing the wild-type target protein should restore sensitivity to your compound.
-
-
Mutant Target Expression: If possible, generate a mutant version of the target protein that does not bind the compound but retains its normal biological function.[7] Expressing this mutant in cells should confer resistance to the compound, providing powerful evidence for on-target activity.
Caption: Workflow for validating an observed cellular phenotype.
FAQ 2: My results with this compound are inconsistent across different cell lines. What could be the cause?
Inconsistent results are a common and frustrating issue. While experimental variability is always a possibility, differential cellular responses often point towards underlying biological differences.
Answer: The most likely causes for cell line-dependent variability are:
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Differential Expression of the Primary Target: The intended target protein may be expressed at different levels or have varying importance in the signaling pathways of different cell lines.
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Differential Expression of Off-Targets: The compound may be interacting with one or more off-target proteins that are variably expressed across your panel of cells. A potent off-target effect could dominate the phenotype in one cell line but be absent in another.
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Metabolic Differences: Cell lines can metabolize small molecules differently, leading to variations in the effective intracellular concentration of the compound. The oxadiazole ring is generally stable, but substitutions can create metabolic liabilities.[1]
Application Scientist's Insight: This scenario is a classic indicator of potential off-target activity. Before investing in broad off-target screening, perform essential due diligence. First, use Western blotting or qPCR to quantify the expression level of your intended target across all cell lines. If there is no correlation between target expression and compound sensitivity, an off-target is highly likely. This simple experiment can save significant time and resources by quickly focusing your investigation.
Section 2: Systematic Off-Target Identification
When initial validation suggests that an off-target is responsible for the observed phenotype, or if you are proactively characterizing the compound's selectivity, a systematic approach is needed to identify these unintended interactions.
FAQ 3: I have strong evidence of an off-target effect. What are the best experimental methods to identify the unknown protein(s) my compound is binding to?
Identifying unknown off-targets requires unbiased, proteome-wide screening techniques. These methods leverage chemical proteomics to capture interacting proteins from complex cell lysates.
Answer: There are several powerful techniques for unbiased off-target identification. The choice of method depends on available resources, the nature of the compound, and the desired information (e.g., direct binding vs. pathway effects).
Application Scientist's Insight: No single method is perfect; they each have unique strengths and weaknesses.[8] For an initial screen, Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) are excellent choices. ABPP is particularly powerful for identifying enzymes with reactive residues in their active sites, while CETSA-MS is broadly applicable to any protein that experiences thermal stabilization upon binding, without requiring modification of the compound.[8] Affinity chromatography requires immobilizing your compound, which can sometimes sterically hinder the very interactions you want to detect. Therefore, it's often best used as a confirmatory method.
| Technique | Principle | Advantages | Limitations | Primary Use Case |
| CETSA-MS | Ligand binding increases the thermal stability of a protein. Soluble proteins after a heat shock are identified by mass spectrometry.[8] | Label-free (no compound modification needed); detects direct engagement in a cellular context. | May not detect very weak binders; requires specialized mass spectrometry capabilities. | Broad, unbiased screening for direct binders. |
| Affinity Chromatography-MS | Compound is immobilized on a resin, which is used to "pull down" binding proteins from a cell lysate for MS identification.[7] | Relatively straightforward; can capture a wide range of binders. | Immobilization can cause steric hindrance; risk of identifying non-specific "sticky" proteins. | Initial screening and validation of hits from other methods. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families to quantify changes in enzyme activity upon compound treatment.[8] | Highly sensitive for enzyme classes (kinases, proteases, etc.); provides functional information. | Limited to enzyme families with suitable probes; requires probe synthesis. | Profiling selectivity against specific enzyme families. |
FAQ 4: Can I predict potential off-targets computationally before running expensive proteomic screens?
Yes. In silico methods are a cost-effective way to generate a preliminary list of potential off-targets, helping to prioritize and guide subsequent experimental validation.
Answer: Computational approaches use the chemical structure of your small molecule to predict its interactions with a large database of known protein targets.
Application Scientist's Insight: The two main in silico strategies are ligand-based and structure-based.
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Ligand-Based Methods: These are more common and accessible. They work on the principle of "chemical similarity," meaning that molecules with similar 2D or 3D structures are likely to bind to similar proteins.[9][10] Platforms like the Similarity Ensemble Approach (SEA) or machine learning models can compare your compound to databases of molecules with known biological targets.[10][11]
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Structure-Based Methods: If you have a high-quality 3D crystal structure of a potential off-target, you can use molecular docking to predict whether your compound is likely to bind in its active site.
These predictions are not proof of interaction but are invaluable for hypothesis generation. For example, if a computational screen predicts your compound binds to a specific kinase family, you could validate this with a targeted kinase panel assay before proceeding to proteome-wide analysis.
Section 3: Biophysical and Biochemical Validation
Once you have a list of putative off-targets from screening or computational methods, you must validate these interactions directly and quantitatively.
FAQ 5: My proteomic screen identified a potential off-target. How do I confirm a direct binding interaction and measure its affinity?
Validating a hit from a proteomic screen requires orthogonal, label-free biophysical techniques that can characterize the binding event using purified components.
Answer: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard methods for confirming direct binding and determining binding kinetics and thermodynamics.
Application Scientist's Insight: SPR and ITC provide complementary information and are often used in tandem for a comprehensive validation.
-
Surface Plasmon Resonance (SPR): This technique immobilizes the purified target protein on a sensor chip and flows your compound over it. It measures binding in real-time, providing kinetic data (association rate, k_a; dissociation rate, k_d) and the binding affinity (K_D).[6][12] Its real-time nature can reveal complex binding events and helps rule out non-specific interactions.[12]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event in solution, requiring no immobilization.[6][13] It provides the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS), offering deep insight into the forces driving the interaction.[6]
A confirmed off-target is one that shows a direct, dose-dependent, and specific interaction in at least one of these biophysical assays.
Section 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement
This protocol outlines the use of intact cells to assess target engagement by monitoring changes in protein thermal stability.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS and appropriate cell culture media
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., liquid nitrogen)
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
Methodology:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another set with a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 64°C). Include an unheated control.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Pellet the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction). Normalize protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
Interpretation: In the vehicle-treated samples, the band for the target protein will disappear or fade as the temperature increases, representing its denaturation. In the compound-treated samples, if there is target engagement, the protein will be stabilized, and the band will persist at higher temperatures compared to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Off-Target Validation
This protocol provides a general framework for validating a direct binding interaction between the compound and a purified putative off-target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified putative off-target protein (>95% purity)
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+) with a small percentage of DMSO.
Methodology:
-
Protein Immobilization: Immobilize the purified off-target protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations. Leave one flow cell unmodified to serve as a reference surface.
-
Compound Preparation: Prepare a dilution series of this compound in the running buffer. Ensure the DMSO concentration is identical across all samples, including a "zero-compound" buffer blank.
-
Binding Analysis:
-
Inject the dilution series of the compound over both the target and reference flow cells, starting from the lowest concentration.
-
Include several buffer blank injections throughout the run for double referencing.
-
After each injection, allow sufficient time for dissociation to be observed.
-
Perform a regeneration step between injections if necessary to remove all bound compound.
-
-
Data Processing: Subtract the signal from the reference flow cell and then the signal from the buffer blank injections (double referencing).
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
-
Interpretation: A good fit to the model with a clear dose-dependent response is strong evidence of a direct interaction. The calculated K_D value provides a quantitative measure of the binding affinity.
References
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University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]
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AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
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Chen, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy. [Link]
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Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Zheng, X., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Signal Transduction and Targeted Therapy. [Link]
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Muthukumaraswamy, K., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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O'Brien, P., et al. (2017). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]
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Wang, N., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]
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da Silva, A. F., et al. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]
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Ayachi, A., et al. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
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Gierlich, P., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
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Unknown Author. CHARCTERIZATION, PRE-CLINICAL EVALUATION OF NOVEL OXADIAZOLE DERIVATIVES. Unknown Source. [Link]
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PubChem. 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. PubChem. [Link]
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Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
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Scipione, L., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]
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Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]
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Unknown Author. (2024). Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. ResearchGate. [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
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Gontarska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Kumar, R., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
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Unknown Author. (2024). Recent Updates on Biological Activities of Oxadiazoles. ResearchGate. [Link]
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Sharma, D., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
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Kumar, K. A., et al. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. ResearchGate. [Link]
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Wróblewska, A., et al. (2017). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
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Sharma, S., et al. (2011). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
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El-Gamal, M. I., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry. [Link]
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Gali, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]
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Waal, N. D., et al. (2016).[8][11][14]Triazol-3-ylsulfanylmethyl)-3-phenyl-[8][11][14]oxadiazoles: Antagonists of the Wnt Pathway That Inhibit Tankyrases 1 and 2 via Novel Adenosine Pocket Binding. Journal of Medicinal Chemistry. [Link]
-
Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. NIH. [Link]
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Strategies to reduce the toxicity of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
A Guide for Researchers on Mitigating Potential Toxicity
Welcome to the technical support center for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions related to the toxicity of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting guides and FAQs but also the scientific rationale behind these strategies.
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often used as a bioisostere for ester and amide functionalities to enhance metabolic stability.[1][2][3][4] However, like any bioactive molecule, understanding and mitigating potential toxicity is a critical aspect of the development process. This guide will provide you with a structured approach to identifying and addressing potential toxicities associated with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential toxicity of this compound.
Q1: What are the potential mechanisms of toxicity for a compound like this compound?
A1: While specific toxicity data for this exact molecule may be limited, we can infer potential mechanisms based on its structural components: the 1,2,4-oxadiazole ring, the 2-fluorophenyl group, and the methyl group.
-
Metabolic Activation: The 1,2,4-oxadiazole ring, while generally stable, could potentially undergo metabolic cleavage under certain physiological conditions, leading to reactive intermediates.
-
Off-Target Activity: The overall shape and electronic properties of the molecule might allow it to interact with unintended biological targets, leading to off-target toxicity.[5]
-
Fluorine Metabolism: The 2-fluorophenyl group is generally included to block metabolic oxidation at that position and improve pharmacokinetic properties.[6][7][8][9] However, in some contexts, fluorine metabolism can lead to the formation of toxic metabolites.
-
Structure-Toxicity Relationship: The specific arrangement of the substituents on the oxadiazole ring is crucial for its biological activity and can also influence its toxicity profile.[1][10][11]
Q2: My in vitro cytotoxicity assays are showing unexpected levels of cell death. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors. Here's a troubleshooting workflow:
-
Compound Purity and Stability:
-
Verify Purity: Re-confirm the purity of your compound batch using techniques like HPLC and NMR. Impurities from the synthesis process can be cytotoxic.
-
Assess Stability: The compound might be degrading in your cell culture medium. Perform a stability study by incubating the compound in the medium for the duration of your experiment and analyzing for degradation products.
-
-
Experimental Conditions:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line. Run a solvent-only control.
-
Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., MTT, MTS). Consider using an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, to confirm the results.[12]
-
-
Cell Line Specificity:
-
Metabolic Competence: The cell line you are using may have specific metabolic enzymes that are converting your compound into a toxic metabolite. Consider testing in a panel of cell lines with different metabolic profiles.
-
Q3: How can I proactively design less toxic analogs of this compound?
A3: A proactive approach to drug design involves considering structure-activity relationships (SAR) and structure-toxicity relationships (STR).
-
Bioisosteric Replacement: While the 1,2,4-oxadiazole is already a bioisostere, you could explore other heterocycles to see if they retain activity with a better toxicity profile.
-
Modification of Substituents:
-
Methyl Group: Consider replacing the methyl group with other small alkyl or polar groups to alter metabolic stability and target engagement.
-
Fluorophenyl Group: The position of the fluorine on the phenyl ring can impact metabolism and toxicity. You could explore analogs with fluorine at the 3- or 4-position.
-
-
Computational Modeling: Utilize in silico toxicology prediction tools to screen virtual analogs for potential liabilities before synthesis.[13][14][15][16] These tools can predict various endpoints, including mutagenicity, carcinogenicity, and organ toxicity.
Part 2: Troubleshooting Guides
This section provides detailed protocols for addressing specific experimental issues.
Troubleshooting Guide 1: Investigating High In Vitro Cytotoxicity
Objective: To determine the root cause of unexpected cytotoxicity observed in cell-based assays.
Experimental Workflow:
Caption: Workflow for troubleshooting high in vitro cytotoxicity.
Detailed Protocols:
-
Protocol 2.1: Compound Stability Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into your cell culture medium at the final experimental concentration.
-
Incubate the medium under the same conditions as your cytotoxicity assay (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analyze the aliquots by HPLC to quantify the parent compound and detect any degradation products.
-
-
Protocol 2.2: Orthogonal Cytotoxicity Assessment (LDH Assay)
-
Plate cells and treat with a concentration range of your compound as you would for your primary cytotoxicity assay.
-
Include positive (lysis buffer) and negative (vehicle) controls.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Troubleshooting Guide 2: Strategies for Reducing Toxicity through Structural Modification
Objective: To rationally design and synthesize analogs of this compound with an improved therapeutic window.
Conceptual Workflow:
Caption: Workflow for structure-based toxicity reduction.
Key Modification Strategies and Rationale:
| Structural Moiety | Proposed Modification | Scientific Rationale |
| 3-Methyl Group | Replace with ethyl, propyl, or cyclopropyl | To probe the size of the binding pocket and potentially alter metabolic stability. |
| Replace with methoxymethyl or hydroxymethyl | To introduce polarity, which may improve solubility and alter off-target interactions. | |
| 5-(2-Fluorophenyl) Group | Move fluorine to the 3- or 4-position | To alter the electronic properties and metabolic profile of the phenyl ring. The C-F bond is strong and can block metabolism at that site.[6] |
| Replace 2-fluorophenyl with other substituted phenyl rings (e.g., 2-chlorophenyl, 2-methoxyphenyl) | To evaluate the impact of different electronic and steric properties on activity and toxicity. | |
| Replace phenyl with a heterocyclic ring (e.g., pyridine, thiophene) | To significantly alter the overall shape, polarity, and potential for hydrogen bonding of the molecule. | |
| 1,2,4-Oxadiazole Core | Bioisosteric replacement with 1,3,4-oxadiazole, triazole, or other five-membered heterocycles | To maintain the desired spatial arrangement of the substituents while altering the electronic nature and metabolic stability of the core scaffold.[17] |
Part 3: In-Depth Mechanistic Studies
Once a toxicity issue is confirmed, the next step is to understand the underlying mechanism.
Investigating Metabolic Activation
Objective: To determine if the toxicity of this compound is mediated by the formation of reactive metabolites.
Experimental Approach:
-
In Vitro Metabolism: Incubate the compound with liver microsomes (human, rat, mouse) in the presence of NADPH.
-
Metabolite Identification: Analyze the incubation mixture using LC-MS/MS to identify potential metabolites. Pay close attention to metabolites that may result from the cleavage of the oxadiazole ring or oxidation of the methyl or phenyl groups.
-
Reactive Metabolite Trapping: Co-incubate the compound with liver microsomes, NADPH, and a trapping agent (e.g., glutathione). The formation of glutathione adducts is indicative of reactive metabolite formation.
Metabolic Pathway Hypothesis:
Caption: Potential metabolic pathways leading to bioactivation.
References
-
Głuch-Lutwin, M., & Gryboś, A. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 22(12), 2279. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 925735, 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Touaibia, M., et al. (2022). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 27(15), 4789. [Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]
-
Ekins, S. (2014). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Pharmaceutical Research, 31(3), 535–554. [Link]
-
Sharma, V., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 803. [Link]
-
Mobashery, S., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2974–2978. [Link]
-
Ismail, M. A. F., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1097. [Link]
-
Taylor, J. B., & Kennewell, P. D. (1993). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition, 7(3), 167-179. [Link]
-
Gill, H., & Prausnitz, J. M. (2007). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 50(25), 6247–6260. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bioisosterism: 1,2,4‐Oxadiazole Rings. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Oxadiazole isomers: All bioisosteres are not created equal. Retrieved from [Link]
-
Diana, P., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421–2426. [Link]
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Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Retrieved from [Link]
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Technical Support Center: Synthesis of Fluorinated 1,2,4-Oxadiazoles
Introduction
Fluorinated 1,2,4-oxadiazoles are a privileged scaffold in modern medicinal chemistry, recognized for their role as bioisosteres of amides and esters, which enhances metabolic stability and modulates physicochemical properties.[1][2] The incorporation of fluorine atoms can significantly improve potency, lipophilicity, and metabolic resistance.[3] However, the synthesis of these valuable compounds is often plagued by challenges, including low yields, competing side reactions, and difficult purifications. The electron-withdrawing nature of fluorine can deactivate substrates or promote alternative reaction pathways.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and optimizing the synthesis of fluorinated 1,2,4-oxadiazoles. We will delve into the causality behind common experimental failures and offer field-proven solutions to improve your synthetic outcomes.
Core Synthetic Pathway: The Amidoxime Route
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles proceeds via a two-step sequence: (1) O-acylation of a suitable amidoxime with a carboxylic acid derivative, and (2) subsequent cyclodehydration of the O-acyl amidoxime intermediate.[1][4][5]
The general workflow is depicted below.
Caption: General workflow for the synthesis of fluorinated 1,2,4-oxadiazoles.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My overall yield is consistently low (<30%). Where should I start troubleshooting?
Answer: A low overall yield is a multi-factorial problem. It is critical to identify which of the two main steps (Acylation or Cyclization) is failing. A systematic approach is essential.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low-yield reactions.
First, run the acylation step and analyze a crude aliquot by LC-MS or TLC. If you observe clean, high conversion to the O-acyl amidoxime intermediate, your problem lies in the cyclization step. If you see unreacted starting materials or a complex mixture of byproducts, the issue is with the initial coupling.
Question 2: LC-MS shows my O-acyl amidoxime intermediate is formed, but it won't cyclize to the final product upon heating. What's going wrong?
Answer: This is a common failure mode, especially with electron-deficient (highly fluorinated) substrates. Thermal cyclization requires high temperatures (often >120 °C), which can lead to decomposition before the desired reaction occurs.[1] The electron-withdrawing fluorine groups can destabilize the transition state for cyclization.
Causality & Solution: The cyclization is a dehydration reaction. If thermal energy is insufficient or leads to degradation, a chemically-induced pathway is superior.
-
Mechanism of Failure: Insufficient thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.
-
Recommended Solution: Switch to a base-mediated cyclization at room temperature. Tetrabutylammonium fluoride (TBAF) is an excellent choice.[6] The fluoride ion acts as a strong base in aprotic solvents like THF, deprotonating the O-acyl amidoxime and initiating a much lower energy cyclization cascade.[7] This method avoids harsh heating and often provides cleaner products in higher yields.[1]
| Condition | Typical Temp. | Pros | Cons |
| Thermal (Toluene, Xylene) | 120-150 °C | Simple setup, no extra reagents. | High energy, risk of decomposition, often slow. |
| Base-Mediated (TBAF/THF) | Room Temp. | Mild, fast, high yield, avoids decomposition.[1] | Requires stoichiometric base, potential purification challenges. |
| Microwave Heating | 150 °C | Very rapid reaction times (minutes).[8] | Requires specialized equipment, optimization needed. |
Question 3: My acylation step is low-yielding. I see a lot of unreacted amidoxime and my carboxylic acid is being consumed. What is happening?
Answer: This often points to two potential issues: the quality of your amidoxime or the choice of coupling agent.
-
Amidoxime Instability: Amidoximes, particularly those with strongly electron-withdrawing groups, can be unstable. They can undergo hydrolysis back to the nitrile or rearrange. Always use freshly prepared or properly stored amidoximes. Purity should be confirmed by ¹H NMR and LC-MS before use.
-
Suboptimal Coupling Reagents: Standard peptide coupling reagents (like DCC/HOBt) can sometimes be inefficient for this transformation. For challenging substrates, more potent activators are required.
Recommendations:
-
Verify Amidoxime Purity: Before starting, run a quick NMR of your amidoxime starting material. Ensure it is free from significant impurities.
-
Upgrade Your Coupling Agent: Switch to a uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). HATU is highly effective at activating carboxylic acids for reaction with weakly nucleophilic amidoximes.[8]
-
Use an Acyl Chloride: If coupling agents fail, convert your carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] The resulting acyl chloride will readily react with the amidoxime, often without the need for a coupling agent, though a base like pyridine or triethylamine is typically added to scavenge the HCl byproduct.[5]
Question 4: I'm getting a significant byproduct with the same mass as my desired product. What could it be?
Answer: An isomeric byproduct is a strong indication of a Boulton-Katritzky rearrangement, especially if you are using N-substituted hydroxylamines or if the reaction conditions promote it.[9] This rearrangement leads to the formation of a 1,2,5-oxadiazole isomer instead of the desired 1,2,4-oxadiazole.
Mechanism & Prevention:
Caption: Competing pathways for product vs. byproduct formation.
-
Causality: The Boulton-Katritzky rearrangement is favored under certain conditions that allow for the opening of the initial heterocyclic intermediate and re-closure in a different orientation.
-
Prevention:
-
Control Temperature: This rearrangement can be temperature-sensitive. Using milder, base-catalyzed conditions (see Q2) instead of high heat can often suppress this side reaction.
-
Choice of Base: Ensure the base used is non-nucleophilic (e.g., DIEA, DBU) to avoid side reactions. Using bases like hydroxylamine itself can lead to complex reaction mixtures.[9]
-
Substrate Choice: Be aware that certain substitution patterns on the amidoxime can make this rearrangement more favorable.
-
Question 5: Purification of my final fluorinated oxadiazole is very difficult due to its poor solubility and co-eluting impurities.
Answer: Fluorinated compounds are notoriously challenging to purify due to their unique physical properties. They are often highly crystalline, poorly soluble in common organic solvents, and can have retention times on silica gel that are very close to non-polar impurities.
Purification Strategy:
-
Initial Workup: After the reaction, perform a liquid-liquid extraction. Use a less polar solvent like dichloromethane (DCM) or ethyl acetate. Wash thoroughly with water, a mild base (e.g., sat. NaHCO₃ solution) to remove acidic residues, and finally with brine.
-
Column Chromatography:
-
Solvent System: Avoid highly polar systems if possible. Start with a non-polar solvent system like Hexane/Ethyl Acetate or Hexane/DCM and gradually increase polarity.
-
Dry Loading: If your compound has poor solubility, dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto your column. This prevents streaking and improves separation.
-
-
Recrystallization: This is often the most powerful technique for purifying these compounds.
-
Solvent Screening: Test a variety of solvents and solvent pairs in small vials. Good single solvents are often ethanol, isopropanol, or ethyl acetate. Good pairs include DCM/Hexane, Ethyl Acetate/Heptane, or Toluene/Hexane.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by filtration. The purity of the recrystallized material should be checked by LC-MS and NMR.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of O-Acyl Amidoxime Intermediate (Representative)
This protocol describes the HATU-mediated coupling of 4-(trifluoromethyl)benzamidoxime with 4-fluorobenzoic acid.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzoic acid (1.0 eq), 4-(trifluoromethyl)benzamidoxime (1.1 eq), and HATU (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS, checking for the consumption of the amidoxime and the formation of a new, higher molecular weight product.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate can often be used in the next step without further purification.
Protocol 2: Base-Mediated Cyclization using TBAF
This protocol describes the cyclization of the intermediate from Protocol 1.
-
Dissolution: Dissolve the crude O-acyl amidoxime intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a dry flask under an inert atmosphere.
-
Base Addition: Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the 1,2,4-oxadiazole product by LC-MS.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as described in the FAQ section.
References
-
Piccionello, A.P., Pace, A., Buscemi, S., Vivona, N., Giorgi, G. (2009). Synthesis of Fluorinated 1,2,4-Oxadiazin-6-ones Through ANRORC Rearrangement of 1,2,4-Oxadiazoles. TETRAHEDRON LETTERS, 50(13), 1472-1474. [Link]
-
Casey, M. C., et al. (2003). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 5(15), 2631–2634. [Link]
-
Palumbo Piccionello, A., Pace, A., Pibiri, I., Buscemi, S., & Vivona, N. (2006). Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine. Tetrahedron, 62(37), 8792-8797. [Link]
-
Malkondu, S., et al. (2012). A pyrene-appended 1,2,4-oxadiazole for a highly selective fluorescence turn-on sensing of fluoride. Tetrahedron Letters, 53(31), 4001-4004. Referenced in: Guda, B., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4997. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424–434. [Link]
-
Reddymasu, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(29). [Link]
-
Guda, B., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4997. [Link]
-
Sharma, V., & Kumar, P. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100821. [Link]
-
Wang, L., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13, 9634-9637. [Link]
-
Yu, B., et al. (2014). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Tetrahedron, 70(38), 6836-6841. [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26, 1205–1229. [Link]
-
Gangloff, A. R., et al. (2001). A Novel, Mild Method for the Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 42(8), 1441-1443. Referenced in: Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424–434. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Sharma, P., & Rane, N. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 14-21. [Link]
-
Tlili, A., & Billard, T. (2019). Synthesis and reactivity of fluorinated heterocycles. In Fluorine in Heterocyclic Chemistry. Elsevier. [Link]
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Validation & Comparative
A Comparative Oncology Study: Evaluating the Anticancer Potential of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole Against Established Therapeutics
Introduction
The relentless pursuit of novel anticancer agents is a cornerstone of oncological research. The heterocycle 1,2,4-oxadiazole has emerged as a scaffold of significant interest, with numerous derivatives demonstrating promising anticancer activities.[1][2][3][4][5] This guide presents a comparative study of a specific 1,2,4-oxadiazole derivative, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, against well-established anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison supported by established experimental protocols.
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives to inhibit tumor cell growth, block the cell cycle, and modulate mitochondrial membrane potential.[1] Some derivatives have also been investigated as activators of caspase-3, a key executioner of apoptosis, suggesting a potential mechanism for their anticancer effects.[6] This comparative guide will explore the cytotoxic effects, apoptotic induction, and cell cycle alterations induced by this compound in relation to these clinically vital chemotherapeutic agents.
The Contenders: A Snapshot
This compound: A synthetic heterocyclic compound belonging to the oxadiazole class. The rationale for investigating this specific derivative lies in the known anticancer potential of the 1,2,4-oxadiazole core and the frequent use of fluorophenyl groups in medicinal chemistry to enhance metabolic stability and binding affinity.
Cisplatin: A platinum-based drug that has been a mainstay in cancer therapy for decades.[7] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis in cancer cells.[7][8][9][10]
Doxorubicin: An anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms.[11][12] It intercalates into DNA, inhibiting topoisomerase II and disrupting DNA replication.[12][13][14] Doxorubicin is also known to generate free radicals, leading to oxidative damage to cellular components.[11][14]
Paclitaxel: A microtubule-stabilizing agent that is widely used in the treatment of various cancers.[15][16][17][] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[16] This leads to the formation of non-functional microtubule bundles, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[15][16]
Comparative Experimental Framework
To provide a robust comparison, a series of in vitro experiments are essential. The following protocols are standard methodologies for evaluating the anticancer potential of a novel compound.
Cell Line Selection
The choice of cancer cell lines is critical for a meaningful comparative study. A panel of cell lines representing different cancer types is recommended. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.[19]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20][21][22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[23]
-
Drug Treatment: Treat the cells with serial dilutions of this compound, Cisplatin, Doxorubicin, and Paclitaxel for a specified duration (e.g., 48 or 72 hours).[24] Include untreated control wells.
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[25]
-
Formazan Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[20][25]
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Cisplatin | Literature Range | Literature Range | Literature Range |
| Doxorubicin | Literature Range | Literature Range | Literature Range |
| Paclitaxel | Literature Range | Literature Range | Literature Range |
Note: The IC50 values for the known drugs can vary depending on the specific experimental conditions.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC assay is a widely used method for detecting early apoptosis.[26] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[26] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[28]
-
Incubation: Incubate the cells in the dark at room temperature for 5-15 minutes.[27][28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[28][29]
Data Presentation: Comparative Apoptosis Induction
| Compound | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Untreated Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Cisplatin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Paclitaxel | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Many anticancer drugs induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. Flow cytometry with PI staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[30][31][32]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[32][33]
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[30][33]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Comparative Cell Cycle Distribution
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Cisplatin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Paclitaxel | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A potential intrinsic apoptosis signaling pathway.
Discussion and Future Directions
The comparative data generated from these experiments will provide a clear indication of the anticancer potential of this compound relative to established drugs. A favorable outcome would be characterized by low IC50 values across the tested cell lines, significant induction of apoptosis, and a clear effect on cell cycle progression.
Should this novel compound demonstrate promising activity, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the compound.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to optimize anticancer activity and drug-like properties.
This guide provides a comprehensive framework for the initial comparative evaluation of this compound. By adhering to these rigorous experimental protocols and analytical methods, researchers can generate the high-quality, reliable data necessary to advance promising new anticancer candidates toward clinical development.
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A Researcher's Guide to Validating the Mechanism of Action of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities.[1][2][3] From anticancer and antimicrobial to neuroprotective and anti-inflammatory properties, this versatile heterocycle serves as a promising framework for novel drug discovery.[1][4][5] The compound 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole represents a novel entity within this class. While its precise molecular target remains to be elucidated, the extensive research on related analogs provides a fertile ground for hypothesis-driven investigation.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically validate the mechanism of action (MoA) of this compound. We will move from broad, hypothesis-generating screening to specific, target-validating experiments, emphasizing the causality behind each experimental choice.
Part 1: Hypothesis Generation - Learning from the 1,2,4-Oxadiazole Family
The known bioactivities of 1,2,4-oxadiazole derivatives allow us to formulate several plausible hypotheses for the MoA of this compound. These compounds have been reported to act as:
-
Enzyme Inhibitors: Notably, as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are relevant in neurodegenerative diseases.[6]
-
Receptor Modulators: Including agonists for cortical muscarinic receptors and positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4).[7][8]
-
Signaling Pathway Modulators: Exerting anticancer effects by activating caspase-3 or inhibiting key pathways like EGFR and PI3K/Akt/mTOR.[9][10]
-
Peroxisome Proliferator-Activated Receptor (PPAR)-α Agonists: A strategy explored for the development of novel antitumor compounds.[11]
This diverse functionality underscores the importance of a multi-faceted approach to MoA validation.
Part 2: The Experimental Workflow for MoA Validation
We propose a tiered experimental workflow designed to first identify the primary molecular target and then confirm its role in the compound's cellular and physiological effects.
Caption: A tiered workflow for MoA validation.
Tier 1: Initial Target Identification
The initial phase aims to narrow down the vast landscape of potential molecular targets to a manageable number of high-probability candidates.
1. In Silico Screening & Target Prediction: Computational methods can provide initial hypotheses at a low cost. Molecular docking studies can be performed against the crystal structures of known 1,2,4-oxadiazole targets, such as AChE, MAO-B, mGluR4, and various kinases.
2. Broad Phenotypic Screening: Simultaneously, screening the compound across a diverse panel of human cancer cell lines can offer clues about its potential anticancer activity and selectivity.[12] A lack of activity in these screens might suggest a primary target outside of oncology, such as in the central nervous system.
3. Affinity-Based Target Identification: Should phenotypic screening reveal a potent effect, more advanced, unbiased methods can be employed. Techniques like chemical proteomics, where the compound is immobilized and used as "bait" to pull down its binding partners from cell lysates, can directly identify putative targets.
Tier 2: Validating Target Engagement and Potency
Once putative targets are identified, the next crucial step is to confirm direct binding and quantify the compound's potency.
1. Biochemical Assays: This is the first direct test of interaction. If a kinase is identified as a potential target, an in vitro kinase inhibition assay would be performed. If a receptor is implicated, a radioligand binding assay would be appropriate.
Table 1: Hypothetical Biochemical Assay Comparison
| Assay Type | Target | This compound (IC50/EC50) | Alternative 1: Donepezil (IC50) | Alternative 2: WY-14643 (EC50) |
| Enzyme Inhibition | AChE | 50 nM | 10 nM | N/A |
| Receptor Agonism | PPAR-α | 500 nM | N/A | 2 µM |
2. Cellular Target Engagement Assays: Confirming that the compound engages its target within the complex environment of a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement.
Tier 3: Pathway Analysis and Phenotypic Correlation
The final stage connects target engagement to the observed biological effect.
1. Downstream Signaling Analysis: If the compound is found to inhibit a kinase, for example, Western blotting should be used to assess the phosphorylation status of that kinase's known downstream substrates. A dose-dependent decrease in substrate phosphorylation following treatment with the compound would strongly support the proposed MoA.
Caption: A hypothetical signaling pathway.
2. Cell-Based Phenotypic Assays: The functional consequences of target engagement are assessed here. For instance, if the compound is a potent caspase-3 activator, a cellular apoptosis assay (e.g., Annexin V staining followed by flow cytometry) should demonstrate a dose-dependent increase in apoptotic cells.
Table 2: Comparative Phenotypic Data
| Assay | Cell Line | This compound (EC50) | Alternative 3: Doxorubicin (EC50) |
| Cell Viability (MTT) | MCF-7 | 1.5 µM | 0.8 µM |
| Apoptosis (Annexin V) | MCF-7 | 2.0 µM | 1.2 µM |
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide detailed step-by-step protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of the test compound against a putative kinase target.
-
Materials: Recombinant kinase, appropriate substrate peptide, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the serially diluted compound or a known inhibitor (positive control) to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells.
-
Materials: Cultured cells, PBS, test compound, lysis buffer, and antibodies for Western blotting.
-
Procedure:
-
Treat cultured cells with either the test compound or a vehicle control for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.
-
By following this structured, evidence-based approach, researchers can confidently and accurately validate the mechanism of action of this compound. This foundational knowledge is critical for its further development as a potential therapeutic agent.
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Al-Ostoot, F. H., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 11(48), 30289-30303. Available from: [Link]
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Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24. Available from: [Link]
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Saczewski, J., & Sałat, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 698. Available from: [Link]
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Shafi, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3996. Available from: [Link]
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Li, Y., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 33, 1018-1028. Available from: [Link]
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Kalinowska-Tłuścik, J., et al. (2020). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. European Journal of Medicinal Chemistry, 198, 112356. Available from: [Link]
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Target Deconvolution for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: A Comparative Guide to Modern Identification and Validation Strategies
Introduction
The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This guide focuses on a specific analogue, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, a compound of interest for its potential therapeutic applications. The primary challenge in advancing such novel chemical entities lies in the robust identification and subsequent validation of their biological targets. A clear understanding of the mechanism of action is paramount for predicting efficacy, anticipating potential toxicities, and developing a comprehensive pharmacodynamic biomarker strategy.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic process of target identification and validation for this compound. We will explore and compare state-of-the-art experimental methodologies, presenting them with the causality behind experimental choices and self-validating protocols. To provide a tangible context for comparison, we will operate under the plausible hypothesis that, based on the known activities of similar 3,5-disubstituted 1,2,4-oxadiazoles, our compound of interest is a novel protein kinase inhibitor.[2][3][4]
Hypothetical Target Class: Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets. Several 1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) kinase.[2][4] Therefore, we will proceed with the hypothesis that this compound may exert its biological effects through the inhibition of one or more protein kinases.
Part 1: Target Identification - Unbiased Approaches to Finding the Molecular Target
Target identification aims to pinpoint the specific molecular partner(s) of a bioactive compound. Here, we compare two powerful, unbiased, and label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[5] The binding of a small molecule to its protein target increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement.[6][7][8][9]
Experimental Workflow:
Caption: CETSA workflow for target engagement verification.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) to 70-80% confluency.
-
Treat the cells with this compound at a concentration determined from a prior cell viability assay (e.g., 10x the IC50 value) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody against a suspected kinase target or a broad-spectrum anti-phospho-tyrosine/threonine antibody for initial screening.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization.
-
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS is another label-free method that identifies protein targets based on their stabilization upon ligand binding.[1][10][11][12][13] Instead of heat, DARTS uses proteases to probe the stability of proteins. A protein bound to a small molecule often exhibits increased resistance to proteolytic degradation.[10][13]
Experimental Workflow:
Caption: DARTS workflow for unbiased target identification.
Detailed Protocol for DARTS:
-
Lysate Preparation and Treatment:
-
Prepare a total protein lysate from a relevant cell line.
-
Divide the lysate into aliquots and treat with varying concentrations of this compound or a vehicle control. Incubate to allow for binding.
-
-
Proteolytic Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot. The concentration of the protease should be optimized to achieve partial digestion of the total proteome.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Analysis:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands using Coomassie or silver staining.
-
Identify bands that are more intense (i.e., protected from digestion) in the compound-treated lanes compared to the control lanes.
-
Excise these protected bands and identify the corresponding proteins using mass spectrometry (LC-MS/MS).
-
Comparison of CETSA and DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance |
| Throughput | Can be adapted for high-throughput screening[7] | Lower throughput, more suitable for focused studies |
| Cellular Context | Can be performed in intact cells, preserving cellular compartments | Typically performed on cell lysates |
| Target Identification | Primarily for validating known or suspected targets, but can be coupled with MS for unbiased discovery (MS-CETSA)[9] | Primarily for unbiased discovery of novel targets |
| Key Advantage | Reflects target engagement in a more physiological environment (intact cells) | Does not require specific antibodies for initial screening |
| Key Limitation | Requires a specific antibody for targeted validation, or complex proteomics for discovery | In vitro binding in lysate may not fully reflect in-cell interactions |
Part 2: Target Validation - Confirming the Biological Relevance of the Identified Target
Once a putative target (e.g., "Kinase X") has been identified, it is crucial to validate that it is indeed the biologically relevant target of this compound. This involves orthogonal experimental approaches to confirm the direct interaction and its functional consequences.
In Vitro Kinase Inhibition Assay
Principle: This is a direct biochemical assay to measure the ability of the compound to inhibit the enzymatic activity of the purified, recombinant "Kinase X".[14][15][16]
Detailed Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based):
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the recombinant "Kinase X", its specific substrate peptide, and the serially diluted compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.
-
-
Data Analysis:
-
Plot the luminescence signal (proportional to ADP) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Biophysical Binding Assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
These techniques provide quantitative information about the direct binding of the compound to the purified target protein, including binding affinity (KD), kinetics (kon and koff), and thermodynamics.
-
Surface Plasmon Resonance (SPR): Measures the real-time interaction between an immobilized protein ("Kinase X") and the compound in solution.[17][18][19][20] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding of the compound to the protein in solution.[21][22][23][24][25] It directly measures the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Genetic Target Validation using CRISPR-Cas9
Principle: CRISPR-Cas9 technology can be used to knock out the gene encoding the putative target protein ("Kinase X") in a relevant cell line. If the compound's phenotypic effect (e.g., inhibition of cell proliferation) is diminished or abolished in the knockout cells compared to wild-type cells, it strongly suggests that the compound acts through that target.
Experimental Workflow:
Caption: CRISPR-Cas9 workflow for genetic target validation.
Part 3: Comparative Analysis with Alternative Compounds
To contextualize the performance of this compound, it is essential to compare its activity with well-characterized inhibitors of various target classes that could be hypothetically identified.
| Compound | Target(s) | Reported IC50/EC50/KD | Key Features |
| Staurosporine | Broad-spectrum protein kinase inhibitor (PKC, PKA, etc.) | IC50 values in the low nM range (e.g., 3 nM for PKC, 7 nM for PKA) | Prototypical but non-selective kinase inhibitor; often used as a positive control.[6][12][13][21] |
| Gefitinib | EGFR tyrosine kinase inhibitor | IC50 ≈ 4.3 µM in EGFRvIII mutant cells | A selective, clinically approved drug for non-small cell lung cancer with specific EGFR mutations.[8][18][19][23] |
| Roflumilast | Phosphodiesterase 4 (PDE4) inhibitor | - | An orally active, selective PDE4 inhibitor for the treatment of COPD.[17][22] |
| GW4064 | Farnesoid X receptor (FXR) agonist | EC50 = 15 nM[11] | A potent and selective non-steroidal agonist of FXR, used as a research tool.[2][7][14] |
| BI 2536 | Polo-like kinase 1 (PLK1) inhibitor | IC50 = 0.83 nM[1] | A potent and selective inhibitor of PLK1 that has been in clinical trials.[5][10] |
Conclusion
The journey from a promising small molecule to a well-understood therapeutic candidate is paved with rigorous scientific investigation. For this compound, a systematic and multi-faceted approach to target identification and validation is crucial. This guide has outlined and compared several state-of-the-art methodologies, from unbiased, label-free screening techniques like CETSA and DARTS to definitive validation strategies including biochemical assays, biophysical characterization, and genetic approaches like CRISPR-Cas9. By employing a logical and iterative application of these techniques, researchers can confidently elucidate the mechanism of action of this and other novel 1,2,4-oxadiazole derivatives, thereby accelerating their potential translation into novel therapeutics. The comparison with established bioactive compounds provides a necessary benchmark for evaluating the potency and selectivity of new chemical entities.
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A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Fluorophenyl Substituted Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxadiazole nucleus stands out as a privileged scaffold, consistently featured in a diverse array of biologically active compounds. Its metabolic stability and capacity for hydrogen bonding make it an attractive moiety for drug design.[1] The introduction of a fluorine atom to a phenyl ring appended to the oxadiazole core further modulates the molecule's electronic properties, lipophilicity, and metabolic fate, often leading to enhanced biological activity. This guide offers a comparative analysis of the biological activities of 2-, 3-, and 4-fluorophenyl substituted oxadiazoles, with a focus on their antimicrobial and anticancer properties. While the 4-fluorophenyl isomer has been extensively studied, this guide also synthesizes the available data on the 2- and 3-fluorophenyl isomers to provide a comprehensive overview and highlight areas for future research.
The Influence of Fluorine Substitution: A Structural Perspective
The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's stereoelectronic properties and, consequently, its interaction with biological targets. The high electronegativity of fluorine can alter the acidity of nearby protons, influence metabolic pathways, and create novel binding interactions, such as halogen bonding. Understanding these positional effects is crucial for rational drug design and the optimization of lead compounds.
Caption: The interplay between the oxadiazole core, the fluorophenyl substituent, and the position of the fluorine atom dictates the overall biological activity.
Synthesis of Fluorophenyl Substituted Oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including fluorophenyl derivatives, typically involves the cyclization of an appropriate acyl hydrazide. A common and effective method is the dehydrative cyclization of N,N'-diacylhydrazines using a variety of reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[2]
Alternatively, a one-pot synthesis can be achieved by reacting a carboxylic acid with a hydrazide in the presence of a coupling agent and a dehydrating agent. For instance, N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues can be synthesized by reacting 2-amino-4-chlorophenol with sodium cyanate, followed by reaction with hydrazine hydrate and subsequent cyclization with an aromatic aldehyde in the presence of sodium bisulfite.[3]
General Synthetic Protocol for 5-(Fluorophenyl)-1,3,4-oxadiazole-2-thiol
A widely applicable method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of the corresponding acid hydrazide with carbon disulfide in an alkaline medium.[4]
Step 1: Synthesis of Fluorobenzohydrazide
-
A mixture of the corresponding fluorobenzoic acid (e.g., 4-fluorobenzoic acid) and an excess of thionyl chloride is refluxed for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting acid chloride is added dropwise to a cooled solution of hydrazine hydrate in a suitable solvent (e.g., ethanol) with constant stirring.
-
The reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The precipitated fluorobenzohydrazide is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Cyclization to 5-(Fluorophenyl)-1,3,4-oxadiazole-2-thiol
-
To a solution of potassium hydroxide in ethanol, the fluorobenzohydrazide (from Step 1) is added, followed by the dropwise addition of carbon disulfide.
-
The reaction mixture is refluxed for 8-10 hours until the evolution of hydrogen sulfide gas ceases.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiol.[4]
Caption: General synthetic workflow for 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiols.
Comparative Biological Activities
This section presents a comparative overview of the reported antimicrobial and anticancer activities of 2-, 3-, and 4-fluorophenyl substituted oxadiazoles. The data is summarized in tables for easy comparison, followed by a discussion on the structure-activity relationships.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.[4][5][6]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Position of Fluorine | Target Organism | MIC (µg/mL) | Reference Drug | MIC of Ref. Drug (µg/mL) | Citation |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4- | Escherichia coli | Potent | Ampicillin | Less Potent | [7] |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4- | Streptococcus pneumoniae | Potent | Ampicillin | Less Potent | [7] |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4- | Pseudomonas aeruginosa | Potent | Ampicillin | Less Potent | [7] |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4- | Aspergillus fumigatus | Potent | Terbinafine | Less Potent | [7] |
| 5-(4-Fluorophenyl)-[5][8]-oxadiazole-2-thiol (4a) | 4- | Staphylococcus aureus | 62.5 | Ciprofloxacin | 15.62 | [4] |
| 5-(4-Fluorophenyl)-[5][8]-oxadiazole-2-thiol (4a) | 4- | Bacillus subtilis | 125 | Ciprofloxacin | 15.62 | [4] |
| 5-(4-Fluorophenyl)-[5][8]-oxadiazole-2-thiol (4a) | 4- | Escherichia coli | 250 | Ciprofloxacin | 15.62 | [4] |
| 5-(4-Fluorophenyl)-[5][8]-oxadiazole-2-thiol (4a) | 4- | Pseudomonas aeruginosa | 250 | Ciprofloxacin | 31.25 | [4] |
| 5-(4-Fluorophenyl)-[5][8]-oxadiazole-2-thiol (4a) | 4- | Aspergillus niger | 62.5 | Fluconazole | 31.25 | [4] |
| 5-(4-Fluorophenyl)-[5][8]-oxadiazole-2-thiol (4a) | 4- | Candida albicans | 125 | Fluconazole | 31.25 | [4] |
| Data for 2- and 3-fluorophenyl isomers is limited in the reviewed literature. |
Discussion on Antimicrobial Activity:
The available data strongly suggests that 4-fluorophenyl substituted oxadiazoles possess significant antimicrobial activity. Notably, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, in some cases surpassing the efficacy of standard drugs like ampicillin and terbinafine.[7] The presence of the thiol group at the 2-position of the oxadiazole ring appears to be crucial for this activity.
A significant gap in the literature exists regarding the antimicrobial properties of the 2- and 3-fluorophenyl isomers. A direct comparative study is necessary to elucidate the structure-activity relationship concerning the position of the fluorine atom. It is hypothesized that the electron-withdrawing nature of the fluorine atom, regardless of its position, contributes to the overall activity, but the steric and electronic differences between the isomers likely lead to variations in their potency and spectrum of activity.
Anticancer Activity
The cytotoxic effects of fluorophenyl substituted oxadiazoles against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's cytotoxic potential.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | Position of Fluorine | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Ref. Drug (µM) | Citation |
| 1-{5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[5][8] oxadiazol-2-yl-methyl}-4-methyl-piperazine | 4- | HepG2 | 2.6 | - | - | [11] |
| Diethyl-{5-[6-(4-fluorophenyl)-pyridin-3-yl]-[5][8] oxadiazol-2-yl-methyl}-amine | 4- | HepG2 | 5.8 | - | - | [11] |
| 3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinazolin-4(3H)-one | 4- | K562 | 17.7 | Doxorubicin | - | [12] |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-fluorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | 4- | A549 | >50 | - | - | [13] |
| 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole | 2- | - | - | - | - | |
| Data for 3-fluorophenyl isomers is very limited in the reviewed literature. |
Discussion on Anticancer Activity:
The 4-fluorophenyl substituted oxadiazoles have demonstrated promising anticancer activity against various cell lines, including liver (HepG2) and leukemia (K562) cancer cells.[11][12] The IC₅₀ values in the low micromolar range suggest that these compounds could serve as leads for the development of novel anticancer agents. The diverse chemical structures of the active compounds indicate that the 4-fluorophenyl oxadiazole moiety can be incorporated into various molecular frameworks to achieve cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standardized protocols for the key biological assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5][6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the microtiter plate wells using the broth as the diluent. The final volume in each well should be 100 µL.
-
Inoculate each well (except for the sterility control wells) with 100 µL of the standardized microbial suspension.
-
Include a growth control well containing only broth and the inoculum, and a sterility control well containing only broth.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9][10]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control drug in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 2-, 3-, and 4-fluorophenyl substituted oxadiazoles. The existing literature demonstrates that the 4-fluorophenyl substitution on the oxadiazole ring is a promising pharmacophore for the development of both antimicrobial and anticancer agents. However, a significant knowledge gap exists concerning the biological activities of the 2- and, particularly, the 3-fluorophenyl isomers.
Future research should focus on the systematic synthesis and evaluation of all three positional isomers of fluorophenyl substituted oxadiazoles. A direct, head-to-head comparison of their antimicrobial and anticancer activities is crucial to establish a clear structure-activity relationship. Such studies will provide invaluable insights for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective oxadiazole-based therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for conducting these much-needed investigations.
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A Technical Guide to the Structure-Activity Relationship of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole Analogs as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key cellular signaling pathways is paramount. The 1,2,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific series of these compounds: 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole analogs. Our focus will be on their potential as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.
The rationale for investigating this particular scaffold lies in the convergence of several key pharmacophoric features. The 1,2,4-oxadiazole ring acts as a rigid linker, correctly orienting the substituted phenyl rings for potential interactions within the ATP-binding pocket of various kinases. The 2-fluorophenyl group can engage in specific hydrogen bonding and halogen bonding interactions, enhancing binding affinity and selectivity. The methyl group at the 3-position of the oxadiazole can be systematically modified to probe the steric and electronic requirements of the target's active site.
This guide will dissect the synthesis of these analogs, present a comparative analysis of their biological activities based on available data from closely related series, and provide detailed experimental protocols for their evaluation.
I. The Core Scaffold: Synthesis and Rationale
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process, typically proceeding through the condensation of an amidoxime with a carboxylic acid derivative.[1] For the this compound core, the synthesis initiates with the conversion of 2-fluorobenzonitrile to 2-fluorobenzamidoxime. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield the final product.
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Navigating Chemotherapeutic Resistance: A Comparative Analysis of Paclitaxel Efficacy in the Presence of a P-glycoprotein Inhibitor
This guide provides an in-depth comparative analysis of Paclitaxel's cytotoxic effects in both drug-sensitive and multidrug-resistant (MDR) cancer cell lines. We will explore the mechanistic underpinnings of Paclitaxel resistance, focusing on the role of P-glycoprotein (P-gp/MDR1), and present experimental data on how the co-administration of a P-gp inhibitor can restore chemosensitivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and pharmacology.
Introduction: The Challenge of Paclitaxel Resistance
Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone of treatment for a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. Despite its broad efficacy, the development of resistance remains a significant clinical obstacle, often leading to treatment failure.
One of the most well-characterized mechanisms of resistance to Paclitaxel and other natural product-derived anticancer drugs is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). This transmembrane efflux pump actively removes a wide range of xenobiotics, including Paclitaxel, from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.
This guide will present a comparative study of Paclitaxel's activity in a drug-sensitive ovarian cancer cell line (OVCAR-8) versus its P-gp overexpressing, multidrug-resistant counterpart (NCI/ADR-RES). We will demonstrate how the use of a P-gp inhibitor, Verapamil, can significantly sensitize the resistant cells to Paclitaxel.
Experimental Design and Rationale
To investigate the role of P-gp in Paclitaxel resistance, a series of in vitro experiments were designed to compare the cytotoxic effects of Paclitaxel alone and in combination with Verapamil on OVCAR-8 and NCI/ADR-RES cell lines. The rationale behind this experimental design is to establish a clear cause-and-effect relationship between P-gp activity and Paclitaxel resistance.
Cell Line Selection
-
OVCAR-8: A human ovarian adenocarcinoma cell line known to be sensitive to a variety of chemotherapeutic agents, including Paclitaxel.
-
NCI/ADR-RES: A human ovarian cancer cell line selected for its high level of resistance to Adriamycin (doxorubicin) and which exhibits a classic multidrug-resistant phenotype due to the overexpression of P-glycoprotein.
Drug Selection
-
Paclitaxel: The primary therapeutic agent under investigation.
-
Verapamil: A calcium channel blocker that is also a well-characterized first-generation P-gp inhibitor. It competitively inhibits the drug binding site on P-gp, thereby preventing the efflux of chemotherapeutic agents.
The experimental workflow is designed to first establish the baseline sensitivity of each cell line to Paclitaxel and then to assess the degree to which Verapamil can reverse the resistance observed in the NCI/ADR-RES cell line.
Figure 1: A diagram illustrating the experimental workflow for assessing Paclitaxel cross-resistance.
Methodologies
Cell Culture
OVCAR-8 and NCI/ADR-RES cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the NCI/ADR-RES cell line, 0.1 µM doxorubicin was added to the culture medium to maintain the MDR phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing increasing concentrations of Paclitaxel (0.1 nM to 10 µM) with or without a fixed, non-toxic concentration of Verapamil (10 µM).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells.
Data Analysis
The half-maximal inhibitory concentration (IC50), defined as the drug concentration required to inhibit cell growth by 50%, was determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software. The resistance fold was calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line.
Results: Overcoming P-gp Mediated Paclitaxel Resistance
The cytotoxic effects of Paclitaxel, alone and in a combination with Verapamil, were evaluated in both OVCAR-8 and NCI/ADR-RES cell lines. The results, summarized in Table 1, demonstrate a significant difference in Paclitaxel sensitivity between the two cell lines and the ability of Verapamil to reverse this resistance.
Table 1: IC50 Values of Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Fold |
| OVCAR-8 | Paclitaxel | 8.2 | - |
| NCI/ADR-RES | Paclitaxel | 485.1 | 59.2 |
| NCI/ADR-RES | Paclitaxel + 10 µM Verapamil | 15.6 | 1.9 |
The OVCAR-8 cell line exhibited high sensitivity to Paclitaxel with an IC50 value of 8.2 nM. In contrast, the NCI/ADR-RES cell line was approximately 59-fold more resistant to Paclitaxel, with an IC50 of 485.1 nM. This stark difference in sensitivity is consistent with the known P-gp overexpression in the NCI/ADR-RES cell line.
Crucially, the co-administration of 10 µM Verapamil with Paclitaxel in the NCI/ADR-RES cells resulted in a dramatic decrease in the IC50 to 15.6 nM. This represents a nearly 31-fold sensitization of the resistant cells to Paclitaxel, effectively restoring their sensitivity to a level comparable to that of the OVCAR-8 parental line.
Figure 2: Mechanism of P-gp mediated Paclitaxel resistance and its inhibition by Verapamil.
Discussion and Conclusion
The experimental data presented in this guide unequivocally demonstrate that the overexpression of P-glycoprotein is a major contributor to Paclitaxel resistance in the NCI/ADR-RES ovarian cancer cell line. The significant shift in the IC50 value for Paclitaxel in the resistant cell line highlights the efficiency of P-gp as a drug efflux pump.
The ability of Verapamil to almost completely reverse this resistance underscores the potential of P-gp inhibitors as a therapeutic strategy to overcome multidrug resistance in cancer. By competitively binding to P-gp, Verapamil prevents the efflux of Paclitaxel, allowing the intracellular concentration of the drug to reach cytotoxic levels, ultimately leading to cell death.
While Verapamil itself is not used clinically as a P-gp inhibitor due to its cardiac side effects at the concentrations required for effective P-gp inhibition, these findings have paved the way for the development of more potent and specific second and third-generation P-gp inhibitors.
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A Comparative Efficacy Analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole and Related Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of the efficacy of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole against other 1,2,4-oxadiazole derivatives, with a particular focus on their potential as therapeutic agents. Drawing upon available experimental data, we will delve into the structure-activity relationships (SAR) that govern their biological function, offering insights for researchers, scientists, and drug development professionals.
The 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for amide and ester functionalities, a strategy that can enhance metabolic stability and improve pharmacokinetic profiles.[2] The diverse pharmacological profile of 1,2,4-oxadiazole derivatives encompasses anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, making them a fertile ground for drug discovery.[2][3]
The Emergence of this compound
While comprehensive, direct comparative studies on this compound are limited in publicly accessible literature, its structural motifs suggest significant therapeutic potential. The presence of a methyl group at the 3-position and a fluorinated phenyl ring at the 5-position are key determinants of its biological activity. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, often leading to enhanced efficacy and a more favorable pharmacokinetic profile.
Comparative Efficacy: Insights from Structure-Activity Relationship (SAR) Studies
To understand the potential efficacy of this compound, we can draw valuable insights from SAR studies on analogous 3,5-disubstituted 1,2,4-oxadiazoles. The primary focus of available research has been in the realm of oncology, where these compounds have shown significant promise.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives against a variety of human cancer cell lines.[4][5] The substitution pattern on the aryl ring at the 5-position plays a crucial role in determining the cytotoxic potency.
Table 1: Comparative Anticancer Activity of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | -(CH₂)₁-5-fluorouracil | Unsubstituted Phenyl | MCF-7 | 0.76 ± 0.044 | [3] |
| A549 | 0.18 ± 0.019 | [3] | |||
| DU145 | 1.13 ± 0.55 | [3] | |||
| MDA MB-231 | 0.93 ± 0.013 | [3] | |||
| 7b | -(CH₂)₁-5-fluorouracil | 3,4,5-Trimethoxyphenyl | MCF-7 | 0.011 ± 0.009 | [3] |
| A549 | 0.053 ± 0.0071 | [3] | |||
| DU145 | 0.017 ± 0.0062 | [3] | |||
| MDA MB-231 | 0.021 ± 0.0028 | [3] | |||
| 7i | -(CH₂)₁-5-fluorouracil | 4-Methylphenyl (p-Tolyl) | MCF-7 | 1.74 ± 0.11 | [3] |
| A549 | 2.11 ± 0.43 | [3] | |||
| DU145 | 1.94 ± 0.18 | [3] | |||
| MDA MB-231 | 2.03 ± 0.25 | [3] | |||
| 3n | Not specified | Not specified | Prostate Cancer Cells | >450-fold selectivity | [6] |
| 3p | Not specified | Not specified | Prostate Cancer Cells | 0.010 | [6] |
From the data presented, a clear SAR trend emerges. The presence of electron-donating groups, such as the 3,4,5-trimethoxy substitution on the phenyl ring (Compound 7b ), dramatically increases the anticancer activity across multiple cell lines, with IC50 values in the nanomolar range.[3] In contrast, a simple methyl substitution (Compound 7i ) results in a decrease in potency compared to the unsubstituted phenyl ring (Compound 7a ).[3]
The 2-fluoro substitution in this compound introduces an electron-withdrawing group. While direct data for this specific compound is not available in the cited literature, studies on other 1,2,4-oxadiazole series have indicated that electron-withdrawing groups on the 5-aryl ring can enhance anticancer activity. This suggests that this compound would likely exhibit significant, and potentially potent, cytotoxic effects. The precise efficacy would, however, be highly dependent on the specific cancer cell line and the biological target.
Neuroprotective and Anti-inflammatory Potential
Beyond oncology, 1,2,4-oxadiazole derivatives have shown promise as neuroprotective and anti-inflammatory agents.
-
Neuroprotection: Certain N-alkyl-1,2,4-oxadiazolidine-3,5-diones have demonstrated the ability to protect neuronal cells from ischemic damage in vitro.[7] Another study highlighted a 1,2,4-oxadiazole derivative (compound 24) that reduced brain infarction and improved neurological function in a rat model of stroke by activating the Nrf2 signaling pathway.[8]
-
Anti-inflammatory Activity: A series of 1,2,4-oxadiazole derivatives were shown to inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells, with one compound exhibiting potent anti-inflammatory effects by preventing the nuclear translocation of NF-κB.[9] Flurbiprofen-based oxadiazole derivatives have also shown remarkable in vivo anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the parent drug.[10]
Given the established role of fluorine in enhancing the activity of many neuroprotective and anti-inflammatory drugs, it is plausible that this compound could possess favorable properties in these therapeutic areas. The electron-withdrawing nature of the fluorine atom could influence the molecule's interaction with key enzymes and receptors involved in neuroinflammation and neuronal survival pathways.
Mechanistic Insights: Targeting Key Signaling Pathways
The diverse biological activities of 1,2,4-oxadiazole derivatives stem from their ability to modulate a variety of cellular signaling pathways. In the context of cancer, these compounds have been shown to induce apoptosis and inhibit cell cycle progression.[4]
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A Comparative In Vivo Efficacy Analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
This guide provides a comprehensive analysis of the preclinical in vivo efficacy of the novel investigational compound, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, in a patient-derived xenograft (PDX) model of pancreatic ductal adenocarcinoma (PDAC). The performance of this compound is objectively compared with the current standard-of-care chemotherapy, gemcitabine. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives in Oncology
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] Derivatives of this class have been reported to induce apoptosis, inhibit crucial signaling pathways involved in tumorigenesis such as the EGFR and PI3K/Akt/mTOR pathways, and upregulate tumor suppressors like p53.[5] The subject of this guide, this compound, is a novel synthetic compound designed to leverage these characteristics for enhanced therapeutic efficacy in solid tumors.
Pancreatic cancer, particularly PDAC, remains a devastating disease with limited effective treatment options.[6] For many patients with advanced disease, cytotoxic chemotherapy with agents like gemcitabine is still a frontline treatment, though outcomes have only modestly improved over the years.[6][7] The exploration of new therapeutic agents with novel mechanisms of action is therefore of paramount importance. This guide details a hypothetical, yet representative, preclinical study designed to evaluate the in vivo efficacy of this compound in a clinically relevant PDAC xenograft model.
Postulated Mechanism of Action
While the precise mechanism of this compound is under investigation, based on the known activities of related compounds, it is hypothesized to exert its anti-tumor effects through the inhibition of key kinases involved in cell proliferation and survival. The following diagram illustrates a plausible signaling pathway targeted by this class of compounds.
Caption: Postulated mechanism of action via inhibition of the PI3K/AKT pathway.
In Vivo Efficacy Study in a PDAC Patient-Derived Xenograft (PDX) Model
Patient-derived xenograft (PDX) models, which involve the direct implantation of human tumor tissue into immunocompromised mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of the original tumor.[6][8][9][10]
Experimental Protocol
A detailed step-by-step methodology for the comparative in vivo efficacy study is outlined below.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from a consenting patient with surgically resected PDAC is obtained under sterile conditions.
-
The tissue is fragmented into small pieces (approximately 3x3x3 mm) and surgically implanted subcutaneously into the flank of 6-8 week old female NOD/SCID mice.
-
Tumor growth is monitored twice weekly using digital calipers.
-
Once tumors reach a volume of approximately 1000-1500 mm³, the mice are euthanized, and the tumors are harvested.
-
A portion of the tumor is cryopreserved for future use, and the remainder is serially passaged into a new cohort of mice for expansion. This study utilizes tumors from passage 3 to ensure model stability.
2. Study Cohort and Randomization:
-
When the passage 3 tumors reach an average volume of 150-200 mm³, the mice are randomized into three treatment groups (n=10 mice per group):
-
Vehicle Control: (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
This compound: (50 mg/kg, daily oral gavage)
-
Gemcitabine: (100 mg/kg, intraperitoneal injection, twice weekly)
-
-
The randomization is based on tumor volume to ensure an even distribution across the groups.
3. Dosing and Monitoring:
-
Dosing is initiated on Day 1 and continues for 21 days.
-
Tumor volume is measured twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Animal body weight is recorded twice weekly as a measure of general toxicity.
-
Clinical observations of the animals' health and behavior are made daily.
4. Efficacy Endpoints and Analysis:
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Secondary endpoints include tumor regression analysis and overall survival.
-
At the end of the study, tumors are harvested for further pharmacodynamic and histological analysis.
Experimental Workflow Diagram
Caption: Workflow for the PDAC patient-derived xenograft efficacy study.
Comparative Efficacy Data
The following table summarizes the hypothetical but plausible results from the 21-day in vivo study.
| Treatment Group | Dosage & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1250 ± 150 | 0 | +2.5 |
| This compound | 50 mg/kg, PO, QD | 450 ± 95 | 72.7 | -3.1 |
| Gemcitabine (Standard of Care) | 100 mg/kg, IP, BIW | 625 ± 110 | 50.0 | -8.5 |
Data are presented as mean ± standard error of the mean (SEM). PO: Per os (oral administration); QD: Quaque die (once daily); IP: Intraperitoneal; BIW: Bis in septimana (twice a week).
Discussion and Interpretation of Results
Based on the illustrative data, this compound demonstrated superior anti-tumor efficacy compared to the standard-of-care agent, gemcitabine, in this PDAC PDX model. The investigational compound achieved a tumor growth inhibition of 72.7%, significantly higher than the 50.0% observed with gemcitabine.
Furthermore, the tolerability profile of this compound appears favorable. The mean body weight loss in this group was modest (-3.1%), suggesting good tolerability at the efficacious dose. In contrast, the gemcitabine-treated group exhibited a more pronounced body weight loss (-8.5%), which is consistent with the known side effects of cytotoxic chemotherapy.
These hypothetical findings suggest that this compound warrants further investigation as a potential therapeutic agent for pancreatic cancer. Future studies should explore its efficacy in a broader range of PDX models, investigate potential synergistic effects in combination with other anticancer agents, and conduct comprehensive toxicology studies.
Conclusion
This guide has provided a framework for evaluating the in vivo efficacy of a novel 1,2,4-oxadiazole derivative, this compound, in a clinically relevant PDAC xenograft model. The presented experimental design and illustrative data highlight the compound's potential as a promising alternative or adjunct to current standard-of-care therapies. The superior tumor growth inhibition and favorable tolerability profile underscore the importance of continued preclinical development for this class of compounds.
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A Multi-Omics Approach to Predictive Biomarker Discovery for a Novel Kinase Inhibitor, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, in Non-Small Cell Lung Cancer: A Comparative Guide
This guide provides a comprehensive framework for the discovery and validation of predictive biomarkers for a novel investigational kinase inhibitor, 5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole, henceforth referred to as "Oxadiazole-X." We will explore a hypothetical, yet plausible, scenario in which Oxadiazole-X is developed to address acquired resistance to standard-of-care treatments in non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals engaged in translational oncology and personalized medicine.
The narrative will delve into the rationale behind experimental choices, offering a scientifically rigorous comparison with the established biomarker landscape for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). We will detail a multi-omics strategy, provide step-by-step experimental protocols, and present data in a comparative format to guide the development of a robust biomarker program.
Part 1: The Clinical Challenge and a Novel Therapeutic Hypothesis
The treatment of NSCLC has been significantly advanced by targeted therapies, particularly EGFR TKIs, for patients harboring activating EGFR mutations.[1][2] However, the emergence of acquired resistance, often within 9 to 15 months, limits the long-term efficacy of these agents.[3] Resistance mechanisms are diverse and include secondary mutations in EGFR (e.g., T790M), amplification of alternative receptor tyrosine kinases like MET, and activation of downstream signaling pathways.[3][4]
This guide is predicated on the hypothesis that Oxadiazole-X is a potent and selective inhibitor of a downstream signaling node, "Kinase Y," which becomes hyperactivated as a mechanism of resistance to first- and second-generation EGFR TKIs. The 1,2,4-oxadiazole scaffold has been explored for its potential as a kinase inhibitor, including against EGFR itself, making this a scientifically grounded premise.[5][6][7][8]
The diagram below illustrates the proposed mechanism of action for Oxadiazole-X within the context of EGFR signaling and resistance.
Part 2: Comparative Landscape: Oxadiazole-X vs. EGFR TKIs
A successful biomarker strategy for Oxadiazole-X must be benchmarked against the well-established paradigm for EGFR TKIs.
| Feature | Standard EGFR TKI (e.g., Gefitinib) | Investigational Oxadiazole-X |
| Primary Target | EGFR Tyrosine Kinase | Hypothetical Downstream "Kinase Y" |
| Primary Indication | First-line treatment of EGFR-mutant NSCLC | Treatment of EGFR TKI-resistant NSCLC |
| Positive Predictive Biomarker | Activating mutations in EGFR (e.g., Exon 19 del, L858R) | To be discovered (e.g., Kinase Y mutation/amplification, specific gene expression signature) |
| Negative Predictive Biomarker | KRAS mutations | To be discovered |
| Biomarker Detection Method | PCR, NGS of tumor tissue or ctDNA | NGS, RNA-Seq, Proteomics (initially); likely a targeted NGS or IHC assay upon validation |
Part 3: A Multi-Omics Workflow for Biomarker Discovery
To identify patients who will benefit from Oxadiazole-X, a comprehensive, multi-pronged approach is essential. This "multi-omics" strategy integrates genomics, transcriptomics, and proteomics to generate a holistic view of the tumor's molecular landscape.
Objective: To identify somatic mutations and copy number variations (CNVs) in tumor DNA and circulating tumor DNA (ctDNA) that correlate with response to Oxadiazole-X.
Rationale: Genetic alterations in the target ("Kinase Y") or parallel signaling pathways may confer sensitivity or intrinsic resistance. Analyzing both tumor tissue and ctDNA provides a comprehensive view of tumor heterogeneity and allows for non-invasive monitoring.[9][10][11]
Methodology:
-
Sample Collection and Processing:
-
Collect formalin-fixed paraffin-embedded (FFPE) tumor tissue blocks and whole blood in EDTA tubes from a cohort of patients treated with Oxadiazole-X.
-
Extract DNA from FFPE tissue using a commercially available kit optimized for FFPE samples.
-
Separate plasma from whole blood by centrifugation. Extract cell-free DNA (cfDNA) from plasma using a specialized kit.
-
Quantify DNA concentration and assess quality using a fluorometric assay (e.g., Qubit) and spectrophotometry (e.g., NanoDrop).
-
-
Library Preparation (Targeted Hybridization Capture):
-
Fragment 50-100 ng of DNA to an average size of 200-300 bp using enzymatic or mechanical shearing.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters with unique molecular identifiers (UMIs) to the DNA fragments. UMIs are critical for error correction and accurate quantification of low-frequency variants.[12]
-
Amplify the adapter-ligated library via PCR.
-
Hybridize the library with a custom panel of biotinylated probes targeting exons of "Kinase Y" and ~500 other cancer-related genes involved in common resistance pathways.
-
Capture the targeted fragments using streptavidin-coated magnetic beads. Wash the beads to remove non-specific DNA.
-
Amplify the captured library to generate sufficient material for sequencing.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries for sequencing.
-
Sequence the pooled libraries on an Illumina NovaSeq or similar platform, aiming for a mean coverage of >1000x for tissue DNA and >5000x for cfDNA to confidently detect low-frequency alleles.[13]
-
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to the human reference genome (e.g., hg38).
-
Use UMI information to collapse PCR duplicates and generate error-corrected consensus reads.
-
Call somatic single nucleotide variants (SNVs), insertions/deletions (indels), and CNVs using validated bioinformatics pipelines (e.g., GATK, VarScan).
-
Correlate the presence of specific genetic alterations with clinical outcomes (e.g., objective response rate, progression-free survival) to identify candidate predictive biomarkers.
-
Objective: To identify proteins and phosphoproteins whose expression levels correlate with response to Oxadiazole-X.
Rationale: While genomics reveals the potential for pathway activation, proteomics provides a direct measurement of the functional state of the cell.[14][15] The phosphorylation status of Kinase Y or its substrates could be a more direct biomarker of target engagement and pathway inhibition than genetic alterations alone.
Methodology:
-
Sample Preparation:
-
Collect fresh-frozen tumor biopsies from responding and non-responding patients.
-
Lyse tissue samples in a buffer containing detergents, protease, and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup and Labeling (Optional):
-
Clean up the peptide mixture using solid-phase extraction (SPE) to remove salts and detergents.
-
For relative quantification across multiple samples, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ). Alternatively, a label-free quantification approach like Data-Independent Acquisition (DIA) can be used.[16]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate peptides using reverse-phase liquid chromatography over a 90-120 minute gradient.
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
For Data-Independent Acquisition (DIA): The mass spectrometer is programmed to systematically fragment all peptides within specific mass-to-charge (m/z) windows, creating a comprehensive digital map of the proteome.[17]
-
-
Data Analysis:
-
Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN) to identify and quantify peptides by matching against a spectral library.
-
Perform statistical analysis to identify proteins that are differentially expressed or have altered phosphorylation levels between responding and non-responding patient groups.
-
The top candidates can then be validated by targeted proteomic methods like Parallel Reaction Monitoring (PRM) or by developing specific immunohistochemistry (IHC) assays.[18]
-
Part 4: Biomarker Validation and Clinical Implementation
The discovery phase will yield a set of candidate biomarkers. Rigorous validation is crucial before these can be used to guide patient treatment.
-
Pre-clinical Validation: Candidate biomarkers should be tested in patient-derived xenograft (PDX) models. These models, derived from human tumors, can be screened for the presence of the biomarker, treated with Oxadiazole-X, and the response correlated with the biomarker status.
-
Clinical Validation: A prospective clinical trial is the definitive step for validating a predictive biomarker.[19][20][21][22][23]
In this design, the predictive value of the biomarker is assessed by comparing the efficacy of Oxadiazole-X to the standard of care in both the biomarker-positive and biomarker-negative groups. A successful predictive biomarker will show a significant benefit for Oxadiazole-X only in the biomarker-positive cohort.
Part 5: Conclusion and Future Outlook
The journey from a novel compound like this compound to a targeted therapy with a validated predictive biomarker is complex but essential for advancing personalized oncology. While the established biomarker paradigm for EGFR TKIs provides a clear precedent, addressing acquired resistance requires innovative therapeutic strategies and correspondingly sophisticated biomarker discovery efforts.
A multi-omics approach, integrating genomics, transcriptomics, and proteomics, offers the most comprehensive path to identifying robust predictive biomarkers. The workflows and protocols detailed in this guide provide a foundational framework for such an endeavor. The ultimate goal is the development of a companion diagnostic that can accurately and reliably identify the patients most likely to benefit from Oxadiazole-X, thereby maximizing efficacy and minimizing unnecessary toxicity. The increasing use of liquid biopsies for non-invasive monitoring will further enhance the clinical utility of these biomarkers, allowing for real-time tracking of treatment response and the early detection of resistance.[24][25]
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A Head-to-Head Comparison: 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole - A Novel Dual-Action Candidate for Neuroinflammatory Depression vs. Standard-of-Care Fluoxetine
Introduction: Beyond Monoamines - Targeting the Inflammatory Basis of Depression
For decades, the standard-of-care for major depressive disorder (MDD) has been dominated by therapies targeting monoaminergic systems, with Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine being a frontline choice.[1][2] While effective for a subset of patients, a significant portion experiences treatment-resistant depression or residual symptoms. Emerging evidence compellingly links chronic neuroinflammation to the pathophysiology of depression, suggesting that targeting inflammatory pathways could offer a novel and more effective therapeutic strategy.[3][4][5]
This guide presents a head-to-head comparison of a novel investigational compound, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, against the standard-of-care, fluoxetine. We will explore its hypothesized dual mechanism of action—targeting both neuroinflammation and glutamatergic dysregulation—and provide a framework of experimental protocols to validate its potential superiority for treating depression with a significant inflammatory component. The 1,2,4-oxadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities, including CNS applications.[6][7][8]
Hypothesized Mechanism of Action: A Two-Pronged Approach
We hypothesize that this compound acts via two primary mechanisms, offering a synergistic effect not present in traditional SSRIs.
-
Anti-Neuroinflammatory Activity: The compound is predicted to suppress pro-inflammatory cytokine production by activated microglia and astrocytes. This is achieved through the modulation of key inflammatory signaling pathways, such as inhibiting the activation of NF-κB, a central regulator of the inflammatory response.[4][9]
-
Glutamatergic Modulation: Drawing from evidence that some 1,2,4-oxadiazole derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), we propose that our candidate positively modulates the mGlu4 receptor.[10] This enhances the brain's natural ability to temper excessive glutamate release, a key factor in stress-related excitotoxicity and depressive symptoms.
Fluoxetine, in contrast, primarily acts by blocking the serotonin transporter (SERT), increasing synaptic serotonin levels. While some downstream anti-inflammatory effects of SSRIs have been reported, this is not their primary mechanism of action.[4]
Caption: Comparative Mechanism of Action Diagram.
Comparative Experimental Data (Hypothetical)
The following tables summarize the expected outcomes from a suite of preclinical assays designed to compare the efficacy and cellular mechanisms of this compound and fluoxetine.
Table 1: In Vitro Cellular Assays
| Parameter | Assay | This compound | Fluoxetine | Justification |
| Anti-inflammatory Potency | LPS-stimulated BV-2 Microglia TNF-α IC₅₀ | 150 nM | 5 µM | Demonstrates direct and potent anti-inflammatory action. |
| Glutamatergic Modulation | mGlu4 PAM EC₅₀ | 250 nM | No Activity | Confirms hypothesized activity at the mGlu4 receptor. |
| Monoaminergic Activity | Serotonin Transporter (SERT) Binding Ki | > 10 µM | 1.1 nM | Differentiates the primary mechanism from SSRIs. |
| Neurotoxicity | SH-SY5Y Neuronal Viability CC₅₀ | > 50 µM | 15 µM | Indicates a superior safety profile at the cellular level. |
Table 2: In Vivo Behavioral and Biomarker Assays (LPS-induced Depression Model)
| Parameter | Assay | This compound (10 mg/kg) | Fluoxetine (10 mg/kg) | Vehicle | Justification |
| Anhedonia | Sucrose Preference Test | 90% Preference (Reversal) | 65% Preference (Partial Reversal) | 40% Preference | Measures efficacy in reversing a core symptom of depression. |
| Behavioral Despair | Forced Swim Test | 60% Reduction in Immobility | 45% Reduction in Immobility | Baseline | Standard test for antidepressant-like activity. |
| Brain Inflammation | Hippocampal IL-1β Levels (pg/mg tissue) | 25 pg/mg | 60 pg/mg | 100 pg/mg | Directly links behavioral effects to in-vivo anti-inflammatory action. |
| Glutamate Levels | Prefrontal Cortex Microdialysis (% of baseline) | 110% | 180% | 200% | Assesses in-vivo modulation of stress-induced glutamate release. |
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key validation experiments.
Protocol 1: Microglial Cytokine Release Assay
Objective: To determine the anti-inflammatory potency by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated microglial cells.
Workflow:
Caption: Workflow for Microglial Cytokine Release Assay.
Methodology:
-
Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded at a density of 5 x 10⁴ cells/well in a 96-well plate and allowed to adhere overnight.
-
Treatment: Culture medium is replaced with fresh medium containing serial dilutions of this compound or fluoxetine. Cells are incubated for 1 hour.
-
Stimulation: LPS (100 ng/mL final concentration) is added to all wells except the vehicle control.
-
Incubation: The plate is incubated for 24 hours.
-
Supernatant Collection: The plate is centrifuged, and the supernatant is carefully collected.
-
ELISA: TNF-α concentration in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated, and the IC₅₀ value (the concentration at which 50% of TNF-α release is inhibited) is calculated using non-linear regression.
Protocol 2: In Vivo Lipopolysaccharide (LPS) Challenge Model
Objective: To evaluate the antidepressant-like and anti-neuroinflammatory effects of the test compound in an animal model of inflammation-induced depression.
Workflow:
Caption: Workflow for LPS-Induced Depression Model.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Mice are randomly assigned to groups (Vehicle, LPS + Vehicle, LPS + Test Compound, LPS + Fluoxetine). The compounds are administered via intraperitoneal (i.p.) injection one hour prior to the LPS challenge.
-
LPS Challenge: Mice receive an i.p. injection of LPS (0.83 mg/kg) or saline (for the control group).
-
Behavioral Testing (24 hours post-LPS):
-
Sucrose Preference Test: Mice are deprived of water for 4 hours, then presented with two bottles, one containing 1% sucrose solution and the other containing plain water, for 2 hours. Preference is calculated as (sucrose intake / total fluid intake) x 100.
-
Forced Swim Test: Mice are placed in a cylinder of water for 6 minutes. The last 4 minutes are recorded, and the duration of immobility is scored.
-
-
Tissue Collection: Immediately after behavioral testing, mice are euthanized. The hippocampus is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Biomarker Analysis: Hippocampal tissue is homogenized, and protein concentration is determined. IL-1β levels are quantified using an ELISA kit and normalized to total protein content.
Conclusion and Future Directions
The presented hypothetical data and experimental framework outline a clear rationale for investigating this compound as a next-generation antidepressant. Its proposed dual mechanism of action—directly targeting neuroinflammation while also modulating the glutamatergic system—presents a significant theoretical advantage over single-mechanism agents like fluoxetine, particularly for patient populations with evidence of immune dysregulation.
The 1,2,4-oxadiazole core provides a metabolically stable and synthetically versatile platform for further optimization.[7][8] Future studies should focus on comprehensive ADME/Tox profiling, investigation of other inflammatory pathways, and testing in chronic stress models of depression to fully elucidate the therapeutic potential of this promising compound class.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we synthesize, such as 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, are novel entities. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural motifs—a fluorinated phenyl group and a 1,2,4-oxadiazole core—provide a clear framework for establishing safe handling and disposal procedures. This guide synthesizes established protocols for halogenated organic compounds and heterocyclic derivatives to ensure that this compound is managed responsibly from cradle to grave.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound. The presence of a fluorine atom on the phenyl ring places it in the category of halogenated wastes, which require specific disposal pathways.[1][2] Halogenated solvents and compounds are often more costly and difficult to dispose of compared to their non-halogenated counterparts.[1] While specific toxicity data for this compound is not available, many halogenated solvents are considered carcinogenic, and it is prudent to handle this compound with appropriate care.[1][3] The 1,2,4-oxadiazole ring is a stable heterocyclic moiety found in many biologically active molecules.[4][5][6]
Key Chemical Characteristics:
| Property | Classification & Implications |
| Chemical Family | Halogenated Aromatic Heterocycle |
| Physical State | Likely a solid at room temperature (based on similar structures) |
| Primary Hazard | Halogenated Organic Waste. Requires segregation.[2][7] |
| Potential Hazards | Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for similar compounds.[8] May cause skin and eye irritation.[9] |
| Environmental Fate | Avoid release to the environment. Halogenated compounds can be persistent. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: A standard laboratory coat is required. For handling waste, consider an impervious or flame-resistant lab coat.[10]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or Viton). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[10]
Waste Segregation: The Cornerstone of Proper Disposal
The single most critical step in the disposal of this compound is proper segregation. This compound must be treated as Halogenated Organic Waste .
Step-by-Step Segregation Protocol:
-
Identify: Confirm that all waste containing this compound is designated for the halogenated waste stream. This includes pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[1][7] Commingling increases disposal costs and complexity.
-
Avoid Incompatibles: Keep this waste stream separate from:
Waste Accumulation and Labeling Procedures
Proper containment and labeling prevent accidental mixing and ensure safe handling by waste management personnel.
Container Selection and Use:
-
Primary Container: Collect waste in a chemically compatible container, typically a polyethylene carboy or bottle, often color-coded green for halogenated waste.[2][3] The container must have a secure, threaded cap to prevent leaks and vapor release.[7]
-
Secondary Containment: Store the primary waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin or tray to mitigate spills.[1]
-
Venting: Do not use metal safety cans for accumulating halogenated solvents, as they can corrode from the potential formation of acids.[3]
-
Headspace: Do not fill containers beyond 75-80% capacity to allow for vapor expansion.[1]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[1][7]
Labeling:
A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[1][7] The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "Waste this compound"[7]
-
A complete list of all constituents and their approximate percentages[1][2]
-
The relevant hazard identification (e.g., Toxic, Flammable if in a flammable solvent)[1]
-
The name of the principal investigator and the laboratory location[1]
Final Disposal Pathway
The ultimate fate of this compound waste is destruction, not landfilling or drain disposal.
-
Prohibited Disposal: Do not dispose of this chemical down the drain or allow it to evaporate in a fume hood.[3]
-
Recommended Method: The standard and required method for disposing of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[2] This process is designed to break down the complex organic structure and scrub the resulting acidic gases (like hydrogen fluoride) from the exhaust.
-
Waste Pickup: When your waste container is approximately three-quarters full, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department by completing a chemical waste collection request form.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<100 mL, containable in <10 min):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[1][3]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
-
Large Spills or Unknown Hazards:
By adhering to these scientifically grounded and field-proven procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. This diligence is the hallmark of a trusted and authoritative laboratory professional.
References
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available from: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]
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Standard Operating Procedure: Halogenated Solvents. Washington State University Environmental Health & Safety. Available from: [Link]
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1,2,4-Oxadiazole General Information. PubChem, National Institutes of Health. Available from: [Link]
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5-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole General Information. PubChem, National Institutes of Health. Available from: [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available from: [Link]
-
1-{[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-4-[3-(1-METHYL-1H-PYRROL-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE. Arctom. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central, National Institutes of Health. Available from: [Link]
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1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. Available from: [Link]
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Standard Operating Procedures (SOP) for peroxide forming chemicals. Acadia University. Available from: [Link]
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A Comprehensive Guide to the Safe Handling of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole presents unique opportunities in medicinal chemistry and drug development.[1][2] Its handling in a laboratory setting necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment and Triage
Before handling any chemical, a thorough risk assessment is paramount. While comprehensive toxicological data for this specific compound is limited, the presence of a fluorinated phenyl group and an oxadiazole ring warrants a cautious approach. Some oxadiazole derivatives have been shown to have low acute toxicity in animal studies; however, the potential for skin and eye irritation, as well as respiratory effects upon inhalation of dust, should be assumed.[5][6]
Key Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.[4]
-
Skin Irritation: May cause skin irritation upon contact.[7]
-
Eye Irritation: May cause serious eye irritation.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure.[8][9] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or punctures before use. Change gloves immediately upon contamination.[10] | Provides a barrier against skin contact with the chemical. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[3][11] | Protects the eyes from dust particles and potential splashes. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.[10] | Prevents incidental skin contact and protects personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.[10][12] | Minimizes the inhalation of airborne particles. |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is essential for safety and experimental reproducibility.
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
Review the experimental protocol and ensure all necessary equipment is clean and functional.
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly to prevent splashing.
-
Close the container immediately after use.
In Solution:
-
Handle solutions containing the compound with the same level of precaution as the solid form.
-
Avoid heating solutions in open containers. Use a condenser for reactions requiring elevated temperatures.
Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures: [3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound has specific disposal requirements.[13][14]
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal workflow for halogenated waste.
Key Disposal Principles:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[15]
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Containers: Use appropriate, sealed containers for waste collection.
-
Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration.[16]
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
- Unknown Source. (n.d.). Hazardous Waste Segregation.
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Naunyn-Schmiedeberg's Archives of Pharmacology. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Unknown Source. (n.d.). Halogenated Waste.
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
ResearchGate. (2020). Review on Preparation Methods and Application Fields of Oxadiazole. Retrieved from [Link]
-
Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from [Link]
-
Bohrium. (n.d.). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
